molecular formula C6H12Br2 B1580558 2,3-Dibromo-2,3-dimethylbutane CAS No. 594-81-0

2,3-Dibromo-2,3-dimethylbutane

Cat. No.: B1580558
CAS No.: 594-81-0
M. Wt: 243.97 g/mol
InChI Key: KLFWZEFFWWOMIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dibromo-2,3-dimethylbutane is a useful research compound. Its molecular formula is C6H12Br2 and its molecular weight is 243.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dibromo-2,3-dimethylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12Br2/c1-5(2,7)6(3,4)8/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFWZEFFWWOMIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C)(C)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40334770
Record name 2,3-Dibromo-2,3-dimethylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

594-81-0
Record name 2,3-Dibromo-2,3-dimethylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dibromo-2,3-dimethylbutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dibromo-2,3-dimethylbutane: Structure, Properties, and Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-dibromo-2,3-dimethylbutane, a vicinal dihalide of significant interest in synthetic organic chemistry. The document details its chemical structure, physical and spectroscopic properties, and key chemical transformations. Detailed experimental protocols for its synthesis and characterization are provided, alongside illustrative diagrams of its reaction pathways to facilitate understanding and practical application in a laboratory setting. All quantitative data has been summarized in structured tables for ease of reference.

Introduction

This compound, also known as sym-dibromotetramethylethane or pinacol (B44631) dibromide, is a halogenated alkane with the chemical formula C₆H₁₂Br₂.[1] Its structure is characterized by a butane (B89635) backbone with two bromine atoms and two methyl groups attached to the C2 and C3 carbons. This sterically hindered molecule serves as a valuable precursor in various organic syntheses, particularly in the formation of alkenes and dienes through elimination reactions. Understanding its properties and reactivity is crucial for its effective utilization in the development of novel chemical entities and synthetic methodologies.

Molecular Structure and Identification

The structure of this compound features a central carbon-carbon single bond connecting two quaternary carbons, each bonded to a bromine atom and two methyl groups.

  • IUPAC Name: this compound[1][2]

  • CAS Number: 594-81-0[1][2]

  • Molecular Formula: C₆H₁₂Br₂[1][2]

  • Molecular Weight: 243.97 g/mol [1][2]

  • SMILES: CC(C)(Br)C(C)(C)Br[2]

  • InChI: InChI=1S/C6H12Br2/c1-5(2,7)6(3,4)8/h1-4H3[1][2]

  • Synonyms: sym-Dibromotetramethylethane, Pinacol Dibromide[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that some of the reported values, particularly for boiling point, density, and refractive index, are estimates.

PropertyValueReference
Physical State White to off-white powder or crystals[2]
Melting Point 168 °C[3]
Boiling Point 207.32 °C (estimate)[3]
Density 1.6487 g/cm³ (estimate)[3]
Flash Point 56.3 °C[3]
Refractive Index 1.5012 (estimate)[3]
LogP 3.33340[3]
Storage Temperature Refrigerator (2-8 °C)[2][3]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nucleus Chemical Shift (δ) ppm Multiplicity Notes
¹H NMR ~2.02SingletDue to the symmetry of the molecule, all 12 protons on the four methyl groups are chemically equivalent.
¹³C NMR Not explicitly found, but two signals are expected.-One signal for the four equivalent methyl carbons and another for the two equivalent quaternary carbons bonded to bromine.
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the absence of functional groups other than C-H and C-Br bonds.

Wavenumber (cm⁻¹) Vibration Intensity
2940-2880C-H stretch (from CH₃ groups)Strong
1480-1365C-H bend (from CH₃ groups)Strong
Below 800C-Br stretchMedium to Strong
Mass Spectrometry

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

m/z Interpretation
244 (and isotopes)Molecular ion peak (M⁺), C₆H₁₂Br₂⁺ (presence of bromine isotopes will lead to a characteristic pattern)
165/163Loss of a bromine radical, [C₆H₁₂Br]⁺
83[C₆H₁₁]⁺ fragment

Synthesis and Key Reactions

This compound is typically synthesized by the bromination of 2,3-dimethyl-2-butene (B165504). Its primary reactions involve the elimination of the two bromine atoms.

Synthesis of this compound

The synthesis involves the electrophilic addition of bromine across the double bond of 2,3-dimethyl-2-butene.

G 2,3-Dimethyl-2-butene 2,3-Dimethyl-2-butene This compound This compound 2,3-Dimethyl-2-butene->this compound Electrophilic Addition Bromine (Br2) Bromine (Br2) Bromine (Br2)->this compound

Synthesis of this compound

Debromination with Zinc Dust

Treatment of this compound with zinc dust results in an E2 elimination reaction to yield 2,3-dimethyl-2-butene.

G This compound This compound 2,3-Dimethyl-2-butene 2,3-Dimethyl-2-butene This compound->2,3-Dimethyl-2-butene E2 Elimination Zinc Dust (Zn) Zinc Dust (Zn) Zinc Dust (Zn)->2,3-Dimethyl-2-butene Zinc Bromide (ZnBr2) Zinc Bromide (ZnBr2)

Debromination with Zinc Dust

Dehydrohalogenation with Alcoholic KOH

Reaction with a strong base like alcoholic potassium hydroxide (B78521) (KOH) leads to a double dehydrohalogenation to form 2,3-dimethyl-1,3-butadiene.

G This compound This compound 2,3-Dimethyl-1,3-butadiene 2,3-Dimethyl-1,3-butadiene This compound->2,3-Dimethyl-1,3-butadiene Double Dehydrohalogenation Alcoholic KOH Alcoholic KOH Alcoholic KOH->2,3-Dimethyl-1,3-butadiene Potassium Bromide (KBr) Potassium Bromide (KBr) Water (H2O) Water (H2O)

Dehydrohalogenation with Alcoholic KOH

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of this compound.

Synthesis of this compound

Materials:

Procedure:

  • In a round-bottom flask, dissolve 2,3-dimethyl-2-butene in dichloromethane.

  • Prepare a solution of bromine in dichloromethane.

  • Cool the flask containing the alkene solution in an ice bath.

  • Add the bromine solution dropwise to the alkene solution with constant stirring. The disappearance of the bromine color indicates the reaction is proceeding.

  • Continue the addition until a faint bromine color persists.

  • Wash the reaction mixture with sodium metabisulfite solution to remove any unreacted bromine.

  • Separate the organic layer and wash it with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure this compound.

Melting Point Determination

Apparatus:

  • Melting point apparatus

  • Capillary tubes

Procedure:

  • Place a small amount of the crystalline this compound into a capillary tube and compact the sample.

  • Place the capillary tube in the melting point apparatus.

  • Heat the sample at a rate of approximately 2-3 °C per minute.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point.

NMR Spectroscopy

Apparatus:

Procedure:

  • Dissolve a small amount of this compound in deuterated chloroform in an NMR tube.

  • Add a small amount of tetramethylsilane as an internal standard.

  • Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Infrared Spectroscopy

Apparatus:

  • FTIR spectrometer with an ATR accessory

Procedure:

  • Place a small amount of the solid this compound onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Apparatus:

  • Mass spectrometer (e.g., GC-MS or direct infusion)

Procedure:

  • Prepare a dilute solution of this compound in a suitable volatile solvent if using GC-MS.

  • Introduce the sample into the mass spectrometer.

  • Acquire the mass spectrum using electron ionization (EI) or another appropriate ionization technique.

Safety and Handling

This compound is classified as a skin and eye irritant.[1]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

  • Precautionary Statements: P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313.[1]

It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a versatile reagent in organic synthesis. This guide has provided a detailed overview of its structure, properties, and key chemical transformations, supplemented with practical experimental protocols. The presented information, including tabulated data and reaction diagrams, is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling them to safely and effectively utilize this compound in their work.

References

A Comprehensive Technical Guide to the Synthesis of 2,3-dibromo-2,3-dimethylbutane from 2,3-dimethyl-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the synthesis of 2,3-dibromo-2,3-dimethylbutane, a vicinal dihalide, through the electrophilic addition of bromine to 2,3-dimethyl-2-butene (B165504) (also known as tetramethylethylene). This reaction is a classic example of alkene halogenation and serves as a fundamental transformation in organic synthesis. This guide covers the underlying reaction mechanism, a detailed experimental protocol, and relevant chemical data.

Reaction Mechanism: Electrophilic Addition

The bromination of 2,3-dimethyl-2-butene proceeds via an electrophilic addition mechanism. The electron-rich carbon-carbon double bond of the alkene acts as a nucleophile, attacking the bromine molecule (Br₂). This initiates the formation of a cyclic bromonium ion intermediate. The reaction concludes with the nucleophilic attack of the resulting bromide ion (Br⁻) on one of the carbon atoms of the bromonium ion ring, leading to the formation of the dibrominated product.[1] The attack occurs from the side opposite to the bromonium ion bridge, resulting in an anti-addition.

Caption: Reaction mechanism for the synthesis of this compound.

Physicochemical and Spectroscopic Data

The quantitative data for the primary reactant and the final product are summarized below for reference and characterization purposes.

Table 1: Physical and Chemical Properties

Property2,3-Dimethyl-2-butene (Reactant)This compound (Product)
CAS Number 563-79-1594-81-0[2]
Molecular Formula C₆H₁₂C₆H₁₂Br₂[2]
Molecular Weight 84.16 g/mol 243.97 g/mol [2][3]
Appearance Colorless liquidWhite to off-white crystalline solid[3]
Boiling Point 73 °C~207 °C (estimate)
Melting Point -74 °C~168 °C
Density 0.708 g/mL~1.65 g/cm³ (estimate)

Table 2: Spectroscopic Data for this compound

Spectroscopic DataValue / Description
¹H NMR A single peak is expected due to the chemical equivalence of all 12 protons.
¹³C NMR Two peaks are expected: one for the four equivalent methyl carbons and one for the two equivalent quaternary carbons bonded to bromine.
Mass Spec (EI) Key fragments would correspond to the loss of bromine atoms from the molecular ion.
IR Spectrum Characterized by C-H stretching and bending vibrations. The C-Br stretch appears in the fingerprint region.

Experimental Protocol

This section details a representative laboratory procedure for the synthesis of this compound.

3.1. Materials and Reagents

  • 2,3-Dimethyl-2-butene (≥99%)

  • Bromine (Br₂) or Pyridinium tribromide

  • Dichloromethane (B109758) (CH₂Cl₂) or Carbon Tetrachloride (CCl₄), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • 10% Sodium metabisulfite (B1197395) solution (Na₂S₂O₅)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

3.2. Equipment

  • Round-bottom flask (e.g., 100 mL)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filtration flask

  • Standard glassware

3.3. Reaction Procedure

  • Setup: In a well-ventilated fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a dropping funnel.

  • Reactant Preparation: Dissolve 2,3-dimethyl-2-butene (e.g., 5.0 g, 59.4 mmol) in an inert solvent such as dichloromethane (20 mL). Cool the flask in an ice bath.

  • Bromine Solution: In a separate container, prepare a solution of bromine (e.g., 3.1 mL, 9.5 g, 59.4 mmol) in 10 mL of the same inert solvent.

  • Addition: Transfer the bromine solution to the dropping funnel. Add the bromine solution dropwise to the stirred, cooled solution of the alkene over 20-30 minutes. The characteristic red-brown color of bromine should disappear almost instantly upon addition.[4] The rate of addition should be controlled to manage the slight exotherm.

  • Reaction Completion: Continue stirring for an additional 15-20 minutes after the addition is complete. The reaction is considered complete when the faint bromine color persists.

  • Quenching: To consume any excess bromine, add 10% sodium metabisulfite solution dropwise until the mixture is colorless.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of deionized water and 20 mL of saturated sodium bicarbonate solution.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent using a rotary evaporator. The crude product will be a solid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol (B145695) to yield a white crystalline solid.

3.4. Safety Precautions

  • Bromine is highly corrosive, toxic, and volatile. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (gloves, safety goggles, lab coat).[5]

  • Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.

  • The reaction is exothermic and should be cooled appropriately.

Experimental Workflow Visualization

The logical flow of the experimental procedure is outlined in the diagram below.

ExperimentalWorkflow A 1. Setup Apparatus (Flask, Stirrer, Funnel) B 2. Prepare Alkene Solution (Dissolve in CH₂Cl₂ & Cool) A->B C 3. Dropwise Addition of Bromine (Monitor Color & Temperature) B->C D 4. Quench Excess Bromine (Add Na₂S₂O₅ Solution) C->D E 5. Aqueous Workup (Wash with H₂O & NaHCO₃) D->E F 6. Dry Organic Layer (Add Anhydrous MgSO₄) E->F G 7. Isolate Crude Product (Filter & Evaporate Solvent) F->G H 8. Purify Product (Recrystallization) G->H I 9. Characterization (NMR, MP, etc.) H->I

Caption: A generalized workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Dibromo-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dibromo-2,3-dimethylbutane, a vicinal dihalide, serves as a valuable substrate in synthetic organic chemistry. Its sterically hindered structure and the presence of two reactive bromine atoms on tertiary carbons dictate its unique chemical behavior, particularly in elimination reactions. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and visual representations of its reaction pathways. The quantitative data is systematically organized to facilitate easy reference and comparison for professionals in research and development.

Physical and Spectroscopic Properties

This compound is a white to off-white crystalline solid at room temperature. Its physical properties are summarized in the tables below, providing essential data for its handling, characterization, and use in experimental setups.

Table 1: Physical Properties
PropertyValueReference
Molecular Formula C₆H₁₂Br₂[1]
Molecular Weight 243.97 g/mol [1]
Melting Point 167-168 °C[2]
Boiling Point 172 °C (at 18 mmHg)
Density (estimate) 1.6487 g/cm³[2]
Flash Point (estimate) 56.3 °C[2]
Physical Form Crystalline Powder
Solubility Insoluble in water, soluble in organic solvents like acetone (B3395972) and dichloromethane (B109758).
Storage Temperature 2-8 °C, in a dark place under an inert atmosphere.
Table 2: Spectroscopic Data
Spectroscopic TechniqueKey FeaturesReference
¹H NMR A single peak is expected due to the symmetrical nature of the molecule, where all 12 protons on the four methyl groups are chemically equivalent.[3]
¹³C NMR Expected to show two peaks: one for the four equivalent methyl carbons and one for the two equivalent quaternary carbons bonded to bromine.
Infrared (IR) Spectroscopy Dominated by C-H stretching and bending vibrations. The absence of peaks above 3000 cm⁻¹ indicates the lack of O-H, N-H, or sp/sp² C-H bonds.
Mass Spectrometry (MS) The mass spectrum will show a characteristic isotopic pattern for a compound containing two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br).

Chemical Properties and Reactions

The chemical reactivity of this compound is primarily characterized by elimination reactions, driven by the steric hindrance around the carbon-bromine bonds and the stability of the resulting alkene.

Synthesis via Bromination of 2,3-Dimethyl-2-butene (B165504)

The most common method for synthesizing this compound is through the electrophilic addition of bromine (Br₂) across the double bond of 2,3-dimethyl-2-butene.[4] The reaction proceeds rapidly, with the bromine color disappearing almost instantly upon addition.[5]

Synthesis cluster_reactants Reactants cluster_product Product A 2,3-Dimethyl-2-butene C This compound A->C Addition Reaction B Bromine (Br₂) B->C

Caption: Synthesis of this compound.

Dehalogenation with Zinc Dust

When heated with zinc dust, this compound undergoes dehalogenation to yield 2,3-dimethyl-2-butene.[6] Zinc acts as a reducing agent, facilitating the elimination of the two bromine atoms to form a double bond.[6] This reaction is a classic example of a vicinal dihalide reduction.

Dehalogenation This compound This compound 2,3-Dimethyl-2-butene 2,3-Dimethyl-2-butene This compound->2,3-Dimethyl-2-butene + Zn dust (Heat) ZnBr₂ ZnBr₂

Caption: Dehalogenation with Zinc Dust.

Reaction with Sodium Iodide in Acetone

Finkelstein_Elimination A This compound B 2,3-Diiodo-2,3-dimethylbutane (Intermediate) A->B + 2NaI (Acetone) Sₙ2 Substitution C 2,3-Dimethyl-2-butene B->C E2 Elimination (- I₂)

Caption: Reaction with Sodium Iodide in Acetone.

Experimental Protocols

The following protocols are based on established chemical transformations and literature descriptions. Appropriate personal protective equipment (PPE), including safety goggles, lab coats, and gloves, should be worn at all times. All procedures should be conducted in a well-ventilated fume hood.

Synthesis of this compound

This protocol is based on the bromination of 2,3-dimethyl-2-butene.[4][5]

  • Materials:

    • 2,3-dimethyl-2-butene

    • Bromine (Br₂)

    • Dichloromethane (DCM) or other suitable inert solvent

    • Sodium metabisulfite (B1197395) or sodium sulfite (B76179) solution (for quenching)

    • Magnesium sulfate (B86663) (anhydrous)

    • Round-bottom flask

    • Dropping funnel

    • Magnetic stirrer and stir bar

    • Ice bath

  • Procedure:

    • Dissolve a known quantity of 2,3-dimethyl-2-butene in dichloromethane in a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath.

    • In a separate container, prepare a solution of bromine in dichloromethane. The molar equivalent of bromine should be approximately 1:1 with the alkene.

    • Slowly add the bromine solution to the stirred alkene solution dropwise using a dropping funnel. The disappearance of the bromine color should be almost instantaneous.[5] Maintain the temperature of the reaction mixture using the ice bath.

    • Continue the addition until a faint brown or orange color persists, indicating a slight excess of bromine.

    • Once the reaction is complete, quench any remaining bromine by washing the reaction mixture with a sodium metabisulfite or sodium sulfite solution until the organic layer is colorless.

    • Separate the organic layer, wash it with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • The resulting crude product is a solid. It can be purified by recrystallization from a suitable solvent if necessary. The melting point of the purified product should be approximately 168 °C.[5]

Dehalogenation with Zinc Dust

This protocol describes the elimination reaction to form an alkene.[6]

  • Materials:

    • This compound

    • Zinc dust

    • Ethanol (B145695) or acetic acid (as solvent)

    • Reflux condenser

    • Heating mantle

    • Round-bottom flask

  • Procedure:

    • In a round-bottom flask, place this compound, an excess of zinc dust, and a suitable solvent such as ethanol or acetic acid.

    • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

    • Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture to remove excess zinc and zinc bromide salts.

    • The product, 2,3-dimethyl-2-butene, is volatile. It can be isolated from the filtrate by distillation.

Reaction with Sodium Iodide in Acetone

This protocol is based on the Finkelstein reaction followed by elimination.[9]

  • Materials:

    • This compound

    • 15% solution of sodium iodide in acetone

    • Test tubes or a small reaction flask

    • Stopper

  • Procedure:

    • Place a small amount of this compound into a test tube or reaction flask.

    • Add a 15% solution of sodium iodide in acetone to the substrate.[9]

    • Stopper the vessel and shake to mix the contents.

    • Observe the reaction mixture. The formation of a precipitate (sodium bromide, which is poorly soluble in acetone) and a change in color due to the formation of iodine (I₂) are indicative of the reaction's progress.

    • The reaction can be allowed to proceed at room temperature or gently warmed to increase the rate.

    • The product, 2,3-dimethyl-2-butene, can be isolated from the reaction mixture after workup, which typically involves removing the precipitate by filtration and partitioning the filtrate between water and a low-boiling organic solvent to extract the alkene.

Safety and Handling

This compound is an irritant. It is important to avoid contact with skin and eyes. Handle the compound in a well-ventilated area, preferably a fume hood. Store the container tightly closed in a dry, cool, and well-ventilated place. In case of accidental exposure, follow standard laboratory safety protocols.

Conclusion

This compound is a sterically congested vicinal dihalide with well-defined physical properties and predictable chemical reactivity. Its synthesis from 2,3-dimethyl-2-butene and its characteristic elimination reactions with zinc dust or sodium iodide in acetone make it a useful model compound for studying reaction mechanisms and a potential intermediate in targeted organic synthesis. The data and protocols presented in this guide are intended to support further research and development involving this compound.

References

A Comprehensive Guide to the IUPAC Nomenclature of C6H12Br2 Vicinal Dibromides

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for all vicinal dibromide isomers with the molecular formula C6H12Br2. This document is intended for researchers, scientists, and professionals in the field of drug development who require a precise understanding of the structural diversity and systematic naming of these halogenated hydrocarbons.

Introduction to Vicinal Dibromides and IUPAC Nomenclature

Vicinal dibromides are organic compounds containing two bromine atoms attached to adjacent carbon atoms. The systematic naming of these compounds follows the IUPAC rules of nomenclature, which ensure that each distinct compound has a unique and unambiguous name. The process involves identifying the longest continuous carbon chain (the parent alkane), numbering the chain to give the bromine substituents the lowest possible locants, and specifying the positions of the bromine atoms.

The molecular formula C6H12Br2 corresponds to a saturated acyclic alkane structure with two bromine atoms. There are twelve constitutional isomers for vicinal dibromides of this formula, each with a unique IUPAC name.

Constitutional Isomers of C6H12Br2 Vicinal Dibromides

The constitutional isomers are categorized based on their carbon skeleton. For a six-carbon alkane, the possible skeletons are hexane, methylpentane, and dimethylbutane.

Data Presentation: IUPAC Names of C6H12Br2 Vicinal Dibromide Isomers

The following table summarizes all constitutional isomers of vicinal dibromides with the formula C6H12Br2, along with their systematic IUPAC names.

Carbon SkeletonIUPAC Name
Hexane 1,2-Dibromohexane[1][2][3]
2,3-Dibromohexane[4][5][6][7][8]
3,4-Dibromohexane[9][10][11][12]
Methylpentane 1,2-Dibromo-2-methylpentane
1,2-Dibromo-3-methylpentane[13]
1,2-Dibromo-4-methylpentane[14][15][16]
2,3-Dibromo-2-methylpentane[17][18]
2,3-Dibromo-3-methylpentane[19][20]
2,3-Dibromo-4-methylpentane[21]
Dimethylbutane 1,2-Dibromo-2,3-dimethylbutane[22][23][24]
1,2-Dibromo-3,3-dimethylbutane[25][26][27][28]
2,3-Dibromo-2,3-dimethylbutane[29][30][31]

Stereoisomerism in C6H12Br2 Vicinal Dibromides

Many of the constitutional isomers listed above possess chiral centers, leading to the existence of stereoisomers (enantiomers and diastereomers). A thorough understanding of the stereochemistry is crucial for applications in stereospecific synthesis and drug development.

  • Chiral Centers : A carbon atom is chiral if it is bonded to four different groups.

  • Enantiomers : Stereoisomers that are non-superimposable mirror images of each other.

  • Diastereomers : Stereoisomers that are not mirror images of each other. This occurs when a molecule has two or more stereocenters.

  • Meso Compounds : Achiral compounds that have chiral centers and a plane of symmetry.

For example, 2,3-dibromohexane (B1593665) has two chiral centers (at C2 and C3) and therefore exists as two pairs of enantiomers.[4][5] Similarly, 3,4-dibromohexane (B106768) has two chiral centers and can exist as enantiomeric pairs and a meso form.[9][11] The precise stereochemistry is designated using the (R/S) notation in the IUPAC name, such as (2R,3R)-2,3-dibromohexane.[4]

Experimental Protocols

The determination of IUPAC names is a theoretical process based on established nomenclature rules. As such, experimental protocols for synthesis or analysis are not directly relevant to the scope of this guide, which focuses on nomenclature. The synthesis of these compounds, however, typically involves the bromination of the corresponding alkene.

Visualization of Isomeric Relationships

To illustrate the logical relationship between the different constitutional isomers, the following diagram classifies them based on their parent carbon skeleton.

G Classification of C6H12Br2 Vicinal Dibromide Isomers cluster_hexane Hexane-based Isomers cluster_methylpentane Methylpentane-based Isomers cluster_dimethylbutane Dimethylbutane-based Isomers C6H12Br2 C6H12Br2 Vicinal Dibromides Hexane Hexane Skeleton C6H12Br2->Hexane Methylpentane Methylpentane Skeleton C6H12Br2->Methylpentane Dimethylbutane Dimethylbutane Skeleton C6H12Br2->Dimethylbutane 1,2-Dibromohexane 1,2-Dibromohexane Hexane->1,2-Dibromohexane 2,3-Dibromohexane 2,3-Dibromohexane Hexane->2,3-Dibromohexane 3,4-Dibromohexane 3,4-Dibromohexane Hexane->3,4-Dibromohexane 1,2-Dibromo-2-methylpentane 1,2-Dibromo-2-methylpentane Methylpentane->1,2-Dibromo-2-methylpentane 1,2-Dibromo-3-methylpentane 1,2-Dibromo-3-methylpentane Methylpentane->1,2-Dibromo-3-methylpentane 1,2-Dibromo-4-methylpentane 1,2-Dibromo-4-methylpentane Methylpentane->1,2-Dibromo-4-methylpentane 2,3-Dibromo-2-methylpentane 2,3-Dibromo-2-methylpentane Methylpentane->2,3-Dibromo-2-methylpentane 2,3-Dibromo-3-methylpentane 2,3-Dibromo-3-methylpentane Methylpentane->2,3-Dibromo-3-methylpentane 2,3-Dibromo-4-methylpentane 2,3-Dibromo-4-methylpentane Methylpentane->2,3-Dibromo-4-methylpentane 1,2-Dibromo-2,3-dimethylbutane (B14681809) 1,2-Dibromo-2,3-dimethylbutane Dimethylbutane->1,2-Dibromo-2,3-dimethylbutane 1,2-Dibromo-3,3-dimethylbutane (B1595081) 1,2-Dibromo-3,3-dimethylbutane Dimethylbutane->1,2-Dibromo-3,3-dimethylbutane This compound This compound Dimethylbutane->this compound

Caption: Isomeric classification of C6H12Br2 vicinal dibromides.

References

An In-depth Technical Guide to 2,3-Dibromo-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 594-81-0

This technical guide provides a comprehensive overview of 2,3-Dibromo-2,3-dimethylbutane, a halogenated alkane relevant to researchers, scientists, and professionals in drug development and organic synthesis. This document outlines its chemical and physical properties, safety information, and detailed experimental protocols for its synthesis and subsequent reactions.

Chemical and Physical Properties

This compound, also known as sym-dibromotetramethylethane or pinacol (B44631) dibromide, is a white to off-white crystalline solid. It is characterized by the chemical formula C₆H₁₂Br₂ and a molecular weight of approximately 243.97 g/mol .[1] Key quantitative data for this compound are summarized in the table below.

PropertyValueReference
CAS Number 594-81-0[1][2]
Molecular Formula C₆H₁₂Br₂[1]
Molecular Weight 243.97 g/mol [1]
Appearance White to off-white powder or crystals
IUPAC Name This compound[1]
InChI Key KLFWZEFFWWOMIF-UHFFFAOYSA-N[2]
SMILES CC(C)(C(C)(C)Br)Br[1][2]
Storage Temperature 2-8°C, in a dark, inert atmosphere

Safety and Hazard Information

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is associated with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Precautionary measures include wearing protective gloves, clothing, and eye protection. In case of contact with skin, wash with plenty of water. If eye irritation persists, seek medical attention.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its use in a subsequent elimination reaction are provided below. These protocols are intended for use by trained professionals in a controlled laboratory setting.

Synthesis of this compound from 2,3-Dimethyl-2-butene (B165504)

This procedure details the synthesis of the title compound via the electrophilic addition of bromine to 2,3-dimethyl-2-butene.

Materials:

Procedure:

  • In a reaction vessel, dissolve 2,3-dimethyl-2-butene in a suitable solvent.

  • Slowly add a stoichiometric amount of bromine to the solution. The reaction is an addition reaction where the bromine molecule adds across the double bond of the alkene.

  • The reaction proceeds to form this compound.

  • The crude product can be isolated and purified using standard laboratory techniques such as filtration and recrystallization.

Dehydrohalogenation to form 2,3-Dimethyl-1,3-butadiene (B165502)

This protocol describes the elimination reaction of this compound to yield a conjugated diene.

Materials:

  • This compound

  • Alcoholic potassium hydroxide (KOH) solution

Procedure:

  • Heat the this compound synthesized in the previous step with an alcoholic solution of potassium hydroxide.

  • The hydroxyl group from the alcoholic KOH acts as a strong base, abstracting beta-hydrogens.

  • Two consecutive beta-elimination reactions occur, resulting in the formation of 2,3-dimethyl-1,3-butadiene.

  • The diene product can be isolated and purified by distillation.

Reaction Workflows and Logical Relationships

The synthesis of 2,3-dimethyl-1,3-butadiene from 2,3-dimethyl-2-butene represents a multi-step synthetic pathway where this compound serves as a key intermediate. This workflow can be visualized to illustrate the sequence of reactions and the roles of different reagents.

Multi_Step_Synthesis cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product cluster_reagents1 Reagents - Step 1 cluster_reagents2 Reagents - Step 2 A 2,3-Dimethyl-2-butene B This compound A->B Bromination C 2,3-Dimethyl-1,3-butadiene B->C Dehydrohalogenation R1 Bromine (Br2) R2 Alcoholic KOH

Caption: Multi-step synthesis of 2,3-Dimethyl-1,3-butadiene.

The logical flow of the experimental work for this multi-step synthesis, from reaction setup to product purification, can also be visualized.

Experimental_Workflow cluster_synthesis Step 1: Synthesis of Intermediate cluster_elimination Step 2: Elimination Reaction cluster_analysis Analysis S1 Dissolve 2,3-Dimethyl-2-butene S2 Add Bromine S1->S2 S3 Isolate Crude Product S2->S3 S4 Purify by Recrystallization S3->S4 E1 Heat Intermediate with Alcoholic KOH S4->E1 Proceed with Purified Intermediate A1 Characterize Intermediate S4->A1 E2 Isolate Crude Diene E1->E2 E3 Purify by Distillation E2->E3 A2 Characterize Final Product E3->A2

Caption: Experimental workflow for the two-step synthesis.

References

Formation of Bromonium Ions in Alkene Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The electrophilic addition of bromine to alkenes is a cornerstone reaction in organic synthesis, characterized by the formation of a cyclic bromonium ion intermediate. This key intermediate dictates the reaction's stereochemical outcome, leading predominantly to anti-addition products. Understanding the mechanism, the factors influencing the bromonium ion's stability and reactivity, and the experimental evidence supporting its existence is critical for researchers in organic chemistry and drug development. This guide provides an in-depth analysis of the bromonium ion formation, its mechanistic implications, relevant experimental protocols, and its significance in the stereocontrolled synthesis of complex molecules.

Introduction

The reaction of alkenes with elemental bromine (Br₂) is a fundamental electrophilic addition reaction that typically results in the formation of vicinal dibromides.[1][2] A key feature of this transformation is its high stereospecificity, which is rationalized by the formation of a three-membered ring intermediate known as the bromonium ion.[3][4] In this intermediate, the bromine atom is bonded to both carbons of the original double bond, carrying a formal positive charge.[5] The existence of this cyclic ion, first proposed to explain the observed anti-addition stereochemistry, has since been supported by extensive experimental and computational evidence, including the direct observation and isolation of stable bromonium ion derivatives.[1][4] This guide explores the core principles of bromonium ion formation and its subsequent reactions, providing a technical overview for professionals in chemical research and pharmaceutical development.

The Core Mechanism

The bromination of an alkene is a two-step process. The overall reaction involves the breaking of the carbon-carbon π bond and the Br-Br bond, and the formation of two new carbon-bromine σ bonds.[4]

Step 1: Electrophilic Attack and Formation of the Cyclic Bromonium Ion

As the bromine molecule approaches the electron-rich π system of the alkene, the Br-Br bond becomes polarized.[2][6] The alkene's π electrons act as a nucleophile, attacking the proximal, electrophilic bromine atom. Simultaneously, a lone pair on this bromine atom attacks the other carbon of the double bond, displacing the distal bromide ion (Br⁻).[6] This concerted process leads to the formation of a cyclic bromonium ion intermediate.[3][6] This three-membered ring structure prevents the formation of a discrete carbocation and subsequent rearrangements, and it shields one face of the original alkene plane.[7]

Step 2: Nucleophilic Attack and Ring Opening

In the second step, the bromide ion (Br⁻) generated in the first step acts as a nucleophile. It attacks one of the two carbons of the bromonium ion from the side opposite to the bridging bromine atom.[8] This backside attack, analogous to an Sₙ2 reaction, forces the ring to open and results in the two bromine atoms being on opposite faces of the molecule, a configuration known as anti-addition.[1][6]

G cluster_0 Step 1: Bromonium Ion Formation cluster_1 Step 2: Ring Opening Alkene Alkene (C=C) PiComplex π-Complex (Polarized Br-Br) Alkene->PiComplex Electrophilic approach Br2 Bromine (Br-Br) Br2->PiComplex Bromonium Cyclic Bromonium Ion PiComplex->Bromonium Intramolecular attack & Br⁻ loss Br_ion Bromide Ion (Br⁻) PiComplex->Br_ion Bromonium_2 Cyclic Bromonium Ion Br_ion_2 Bromide Ion (Br⁻) Product Vicinal Dibromide (anti-addition) Bromonium_2->Product Br_ion_2->Bromonium_2 Nucleophilic attack (backside) G Start_cis cis-Alkene Intermediate_cis Symmetric Bromonium Ion Start_cis->Intermediate_cis + Br₂ Start_trans trans-Alkene Intermediate_trans Symmetric Bromonium Ion Start_trans->Intermediate_trans + Br₂ Attack_cis Backside attack by Br⁻ at C1 or C2 Intermediate_cis->Attack_cis Attack_trans Backside attack by Br⁻ at C1 or C2 Intermediate_trans->Attack_trans Product_cis Racemic Mixture (Enantiomers) Attack_cis->Product_cis Product_trans Meso Compound Attack_trans->Product_trans G Alkene Unsymmetrical Alkene Bromonium Unsymmetrical Bromonium Ion Alkene->Bromonium + Br₂ Br2 Br₂ Br2->Bromonium Solvent Nucleophilic Solvent (e.g., H₂O) Protonated Protonated Halohydrin Solvent->Protonated Bromonium->Protonated Solvent attacks more substituted carbon Product Halohydrin Product Protonated->Product Deprotonation

References

An In-depth Technical Guide to the Electrophilic Addition of Bromine to Tetramethylethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The electrophilic addition of bromine to tetramethylethylene (2,3-dimethyl-2-butene) is a cornerstone reaction in organic chemistry, illustrating the reactivity of highly substituted alkenes. This technical guide provides a comprehensive overview of this reaction, including its mechanism, kinetics, stereochemistry, and a detailed experimental protocol. Quantitative data is summarized for clarity, and key pathways are visualized to facilitate a deeper understanding of the molecular transformations involved. This document is intended to serve as a practical resource for researchers and professionals in the fields of chemical synthesis and drug development.

Introduction

The addition of halogens to alkenes is a fundamental transformation in organic synthesis, providing a direct route to vicinal dihalides. These products serve as versatile intermediates for further functionalization. Tetramethylethylene, a sterically hindered and electron-rich alkene, exhibits high reactivity towards electrophiles like bromine. The reaction proceeds via a well-established mechanism involving a cyclic bromonium ion intermediate, leading to a product with specific stereochemical outcomes. Understanding the nuances of this reaction is crucial for predicting and controlling the synthesis of complex molecules.

Reaction Mechanism and Stereochemistry

The electrophilic addition of bromine to tetramethylethylene proceeds through a two-step mechanism.

Step 1: Formation of the Bromonium Ion

As a nonpolar bromine molecule approaches the electron-rich π-bond of tetramethylethylene, the alkene's electron cloud induces a dipole in the bromine molecule. The polarized bromine molecule then acts as an electrophile. The π-electrons of the alkene attack the partially positive bromine atom, leading to the formation of a cyclic bromonium ion intermediate and a bromide ion. This three-membered ring is characterized by the sharing of the positive charge between the two carbon atoms and the bromine atom.

Step 2: Nucleophilic Attack by the Bromide Ion

The bromide ion, acting as a nucleophile, then attacks one of the carbon atoms of the bromonium ion. This attack occurs from the side opposite to the bromine bridge (anti-addition) due to steric hindrance and the nature of the SN2-like ring-opening. This results in the formation of the vicinal dibromide, 2,3-dibromo-2,3-dimethylbutane.

Due to the symmetrical nature of both the starting alkene and the bromonium ion intermediate, the attack of the bromide ion on either of the two carbons of the bromonium ion ring is equally probable and leads to the same achiral product.

Quantitative Data

While specific kinetic data for the bromination of tetramethylethylene is not extensively available in readily accessible literature, the relative rate of this reaction is significantly higher than that of less substituted alkenes. This is attributed to the electron-donating effect of the four methyl groups, which stabilize the partial positive charge that develops on the double-bond carbons in the transition state leading to the bromonium ion. One study has indicated that tetramethylethylene reacts with bromine at a rate approximately 14 times greater than a less substituted alkene under similar conditions.

Table 1: Spectroscopic Data for this compound

Spectroscopic TechniqueObserved Data
¹H NMR (Proton NMR)A single peak is observed due to the magnetic equivalence of all 12 protons of the four methyl groups. The chemical shift will vary depending on the solvent used.
¹³C NMR (Carbon NMR)Two distinct signals are expected: one for the four equivalent methyl carbons and another for the two equivalent quaternary carbons bonded to bromine.
Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak and characteristic isotopic patterns for a compound containing two bromine atoms (approximately equal intensity for M, M+2, and a smaller M+4 peak). Key fragmentation patterns would involve the loss of bromine atoms and methyl groups.[1]
Infrared (IR) Spectroscopy The spectrum will be characterized by the absence of a C=C stretching vibration (typically around 1640-1680 cm⁻¹) and the presence of C-Br stretching vibrations.[1]

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tetramethylethylene in dichloromethane. The reaction should be carried out in a well-ventilated fume hood.

  • Addition of Bromine: Cool the solution in an ice bath. Slowly add a solution of bromine in dichloromethane dropwise from the dropping funnel with continuous stirring. The characteristic red-brown color of bromine should disappear as it reacts with the alkene. The addition should be continued until a faint persistent bromine color is observed, indicating the complete consumption of the alkene.

  • Quenching: After the addition is complete, add a saturated solution of sodium thiosulfate to quench any unreacted bromine. The solution should become colorless.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with water and then with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation and Purification: Filter to remove the drying agent. The solvent can be removed by rotary evaporation to yield the crude product. The product, this compound, is a solid and can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or methanol.

Visualizations

Reaction Mechanism Pathway

Caption: Mechanism of bromine addition to tetramethylethylene.

Experimental Workflow

Experimental_Workflow start Dissolve Tetramethylethylene in Dichloromethane add_br2 Slowly add Bromine solution at 0°C start->add_br2 quench Quench with Sodium Thiosulfate solution add_br2->quench workup Aqueous Work-up (Wash with H₂O & NaHCO₃) quench->workup dry Dry organic layer (Anhydrous MgSO₄) workup->dry isolate Filter and Evaporate Solvent dry->isolate purify Recrystallize Product isolate->purify

Caption: Workflow for the synthesis of this compound.

Conclusion

The electrophilic addition of bromine to tetramethylethylene is a rapid and efficient reaction that yields this compound. The reaction proceeds through a cyclic bromonium ion intermediate, resulting in anti-addition of the two bromine atoms. The high reactivity of tetramethylethylene is a direct consequence of the stabilizing effect of the four methyl groups on the electron-deficient transition state. The provided experimental protocol offers a reliable method for the synthesis of the vicinal dibromide, a valuable intermediate for further synthetic transformations. This guide serves as a comprehensive resource for understanding and utilizing this important reaction in a laboratory setting.

References

Theoretical Exploration of 2,3-Dibromo-2,3-dimethylbutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dibromo-2,3-dimethylbutane is a vicinal dibromide whose structure and reactivity provide a compelling case study for theoretical and mechanistic organic chemistry. Its sterically hindered nature, arising from the four methyl groups on the butane (B89635) backbone, influences its conformational preferences and the pathways of its chemical transformations. This technical guide delves into the theoretical underpinnings of this compound, exploring its molecular structure, conformational landscape, and key reaction mechanisms. While direct computational studies on this specific molecule are limited in the public domain, this guide synthesizes available experimental data with theoretical principles and computational findings from analogous systems to provide a comprehensive overview.

Molecular Structure and Properties

This compound, with the chemical formula C₆H₁₂Br₂, possesses a symmetrical structure with two tertiary carbons, each bonded to a bromine atom and two methyl groups.

PropertyValue
Molecular Formula C₆H₁₂Br₂
Molecular Weight 243.97 g/mol [1]
CAS Number 594-81-0[1]
Appearance White to off-white crystalline solid
Melting Point 169-171 °C
Spectroscopic Data
Spectroscopic TechniqueKey Features
¹H NMR A single sharp peak is observed for the twelve equivalent protons of the four methyl groups.
¹³C NMR Two signals are expected: one for the four equivalent methyl carbons and one for the two equivalent quaternary carbons bonded to bromine.
Mass Spectrometry The mass spectrum would show characteristic isotopic patterns for two bromine atoms.
Infrared (IR) Spectroscopy C-H stretching and bending vibrations for the methyl groups, and a C-Br stretching vibration.
Raman Spectroscopy Complements the IR data, providing information on molecular vibrations.

Theoretical Studies of Molecular Geometry and Conformation

The central C-C bond rotation in this compound dictates its conformational isomers. The primary conformations of interest are the staggered (anti and gauche) and eclipsed conformations.

G Anti Anti Gauche Gauche Anti->Gauche Rotation Eclipsed1 Br/Br Eclipsed Gauche->Eclipsed1 Rotation Eclipsed2 CH3/CH3 Eclipsed Eclipsed1->Eclipsed2 Rotation Eclipsed2->Anti Rotation

Due to significant steric hindrance between the bulky bromine atoms and the methyl groups, the anti conformation, where the two bromine atoms are at a 180° dihedral angle, is expected to be the most stable. Gauche conformations, with a 60° dihedral angle between the bromine atoms, would be higher in energy due to increased steric repulsion. The eclipsed conformations represent energy maxima and are transition states for the interconversion between staggered conformers.

A qualitative potential energy diagram for rotation around the central C-C bond can be conceptualized as follows:

G 0 (Eclipsed) 60 60° (Gauche) 0->60 120 120° (Eclipsed) 60->120 180 180° (Anti) 120->180 240 240° (Eclipsed) 180->240 300 300° (Gauche) 240->300 360 360° (Eclipsed) 300->360 xaxis Dihedral Angle (Br-C-C-Br) yaxis Potential Energy

Experimental Protocols

Synthesis of this compound via Free Radical Bromination

This method involves the reaction of 2,3-dimethylbutane (B166060) with bromine, initiated by light or radiation. The reaction proceeds through a free-radical chain mechanism.

Materials:

  • 2,3-dimethylbutane

  • Bromine (Br₂)

  • Light source (e.g., UV lamp) or gamma radiation source

  • Inert solvent (optional)

  • Apparatus for reflux and distillation

  • Apparatus for filtration

Procedure (Light-initiated):

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 2,3-dimethylbutane.

  • Initiate the reaction by exposing the flask to a UV light source.

  • Slowly add a solution of bromine in an inert solvent (or neat bromine if caution is exercised) to the reaction mixture with stirring. The red-brown color of bromine should fade as the reaction proceeds.

  • Continue the addition until a persistent bromine color is observed.

  • After the reaction is complete, wash the reaction mixture with a solution of sodium thiosulfate (B1220275) to remove excess bromine, followed by washing with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

  • Remove the solvent by distillation.

  • The crude product can be purified by recrystallization or sublimation.

G cluster_workflow Synthesis Workflow A Reactants: 2,3-dimethylbutane + Br₂ B Initiation: UV Light C Reaction D Work-up: Washing & Drying E Purification: Recrystallization/Sublimation F Product: This compound

Theoretical Analysis of Reaction Mechanisms

Free Radical Bromination of 2,3-Dimethylbutane

The synthesis of this compound proceeds via a free-radical chain reaction. A theoretical understanding of this process involves analyzing the energetics of each step: initiation, propagation, and termination.

Initiation: The reaction is initiated by the homolytic cleavage of the Br-Br bond, which requires energy from light or heat.

Br₂ → 2 Br•

Propagation: This is a two-step process:

  • A bromine radical abstracts a hydrogen atom from 2,3-dimethylbutane to form a tertiary alkyl radical and HBr. This step is highly regioselective for the tertiary hydrogen due to the greater stability of the resulting tertiary radical.

  • The tertiary alkyl radical reacts with a molecule of Br₂ to form the monobrominated product (2-bromo-2,3-dimethylbutane) and another bromine radical.

Further reaction of the monobrominated product with bromine radicals leads to the formation of this compound.

G Initiation Initiation Br₂ → 2 Br• Propagation1 Propagation Step 1 C₆H₁₄ + Br• → C₆H₁₃• + HBr Initiation->Propagation1 Propagation2 Propagation Step 2 C₆H₁₃• + Br₂ → C₆H₁₃Br + Br• Propagation1->Propagation2 Propagation2->Propagation1 Chain Reaction Further_Bromination Further Bromination C₆H₁₃Br + Br• → C₆H₁₂Br• + HBr C₆H₁₂Br• + Br₂ → C₆H₁₂Br₂ + Br• Propagation2->Further_Bromination Termination Termination (Radical Combination) Further_Bromination->Termination

Computational studies on the free radical halogenation of alkanes have shown that the selectivity of bromination for tertiary hydrogens is due to the endothermic nature of the hydrogen abstraction step. According to the Hammond postulate, the transition state for this step resembles the products (the alkyl radical and HBr), and therefore, the stability of the tertiary radical is strongly reflected in the transition state energy.

Dehalogenation of this compound

Vicinal dibromides like this compound can undergo elimination reactions to form alkenes. A common method is dehalogenation using a reducing agent, such as iodide ions or zinc dust. The reaction is believed to proceed through an E2-like mechanism.

The stereochemistry of the E2 elimination requires an anti-periplanar arrangement of the two bromine atoms. In the case of this compound, rotation around the central C-C bond to achieve this conformation would be necessary for the reaction to occur.

G Reactant This compound (Anti conformation) Transition_State Transition State (Concerted C-Br bond cleavage and C=C bond formation) Reactant->Transition_State Reducing_Agent Reducing Agent (e.g., I⁻ or Zn) Reducing_Agent->Transition_State Product 2,3-dimethyl-2-butene Transition_State->Product

Theoretical studies of E2 reactions highlight the importance of orbital alignment for the reaction to proceed efficiently. The anti-periplanar arrangement allows for the simultaneous breaking of the two C-Br bonds and the formation of the new π-bond of the alkene in a concerted step.

Conclusion

The theoretical study of this compound, while not extensively documented with direct computational data, can be effectively approached by combining experimental observations with theoretical principles derived from analogous systems. The steric congestion in this molecule is a dominant factor, dictating its conformational preferences and influencing the regioselectivity of its formation via free radical bromination. The principles of reaction kinetics and stereoelectronics provide a robust framework for understanding its dehalogenation to form 2,3-dimethyl-2-butene. Further computational studies on this molecule would be valuable to provide precise quantitative data on its geometric parameters, conformational energy landscape, and the transition states of its reactions, thereby offering deeper insights for researchers and professionals in the chemical and pharmaceutical sciences.

References

A Technical Guide to the Historical Synthesis of 2,3-Dibromo-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core historical methods for the synthesis of 2,3-dibromo-2,3-dimethylbutane, a key halogenated hydrocarbon. This document provides a detailed examination of the foundational synthetic routes, complete with experimental protocols derived from historical literature, quantitative data for comparative analysis, and visual diagrams to elucidate the reaction pathways.

Introduction

This compound, also known by the common name pinacol (B44631) dibromide, is a vicinal dibromide that has been a subject of study in organic chemistry for its interesting reactivity and as a precursor for various transformations. Its synthesis has historically been approached through two primary pathways: the direct electrophilic addition of bromine to its corresponding alkene, 2,3-dimethyl-2-butene (B165504) (also known as tetramethylethylene), and the conversion of the corresponding diol, 2,3-dimethyl-2,3-butanediol (pinacol), using a suitable brominating agent. This guide delves into the historical context and procedural details of these seminal syntheses.

Core Synthesis Methodologies

The two principal historical methods for the preparation of this compound are outlined below.

Electrophilic Bromination of 2,3-Dimethyl-2-butene

The most direct route to this compound is the electrophilic addition of molecular bromine (Br₂) across the carbon-carbon double bond of 2,3-dimethyl-2-butene. This reaction is characteristic of alkenes and proceeds through a cyclic bromonium ion intermediate, leading to the anti-addition of the two bromine atoms.

Reaction: (CH₃)₂C=C(CH₃)₂ + Br₂ → (CH₃)₂C(Br)C(Br)(CH₃)₂

The reaction is typically carried out in an inert solvent, such as carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂), to moderate the reaction rate and facilitate handling of the reagents. The disappearance of the characteristic reddish-brown color of the bromine solution serves as a visual indicator of the reaction's progress.

Conversion of Pinacol to this compound

Reaction: 3 (CH₃)₂C(OH)C(OH)(CH₃)₂ + 2 PBr₃ → 3 (CH₃)₂C(Br)C(Br)(CH₃)₂ + 2 H₃PO₃

The reaction with phosphorus tribromide proceeds via the formation of a phosphorous ester, which acts as a good leaving group, followed by nucleophilic attack by the bromide ion.

Quantitative Data Summary

The following table summarizes the quantitative data associated with the historical synthesis methods described.

Synthesis MethodStarting MaterialReagent(s)SolventTemperatureYieldReference
Electrophilic Bromination2,3-Dimethyl-2-buteneBr₂Carbon TetrachlorideRoom Temp.HighGeneral Alkene Bromination Procedures
Conversion of DiolPinacolPBr₃None (neat) or Ether0 °C to RTGoodGeneral Alcohol to Alkyl Bromide Conversions

Note: Specific historical yield percentages are often not reported with high precision. "High" and "Good" are qualitative descriptors based on typical outcomes for these reaction types.

Detailed Experimental Protocols

The following are detailed experimental protocols for the two primary historical synthesis methods.

Protocol 1: Synthesis of this compound via Bromination of 2,3-Dimethyl-2-butene

Materials:

  • 2,3-Dimethyl-2-butene (tetramethylethylene)

  • Bromine (Br₂)

  • Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

  • Sodium thiosulfate (B1220275) solution (for quenching)

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 2,3-dimethyl-2-butene in an equal volume of carbon tetrachloride.

  • Cool the flask in an ice bath.

  • From the dropping funnel, add a solution of bromine in carbon tetrachloride dropwise with constant stirring. The bromine solution should be added at a rate that allows for the dissipation of the heat generated.

  • Continue the addition until a faint reddish-brown color of bromine persists in the reaction mixture, indicating the complete consumption of the alkene.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

  • Wash the reaction mixture with a dilute aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent by distillation to obtain the crude this compound.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of this compound from Pinacol

Materials:

  • Pinacol (2,3-dimethyl-2,3-butanediol)

  • Phosphorus tribromide (PBr₃)

  • Diethyl ether (optional, as solvent)

  • Ice

  • Sodium bicarbonate solution

Procedure:

  • Place anhydrous pinacol in a round-bottom flask. If desired, the pinacol can be dissolved in a minimal amount of anhydrous diethyl ether.

  • Cool the flask in an ice bath.

  • Slowly add phosphorus tribromide to the cooled and stirred pinacol. The addition should be dropwise to control the exothermic reaction.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and then let it stand for several hours or overnight to ensure the reaction goes to completion.

  • Carefully pour the reaction mixture over crushed ice to decompose the excess phosphorus tribromide.

  • Separate the organic layer. If a solvent was used, perform a liquid-liquid extraction.

  • Wash the organic layer with a cold, dilute solution of sodium bicarbonate to neutralize any acidic byproducts, followed by a wash with water.

  • Dry the organic layer over anhydrous calcium chloride.

  • Filter the drying agent and remove the solvent (if any) by distillation. The resulting solid is this compound.

  • The product can be purified by recrystallization.

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic methods.

Synthesis_from_Alkene Start 2,3-Dimethyl-2-butene Intermediate Cyclic Bromonium Ion Start->Intermediate Electrophilic Attack Reagent Bromine (Br₂) Reagent->Intermediate Product This compound Intermediate->Product Nucleophilic Attack by Br⁻

Caption: Electrophilic addition of bromine to 2,3-dimethyl-2-butene.

Synthesis_from_Diol Start Pinacol Intermediate Phosphorous Ester Intermediate Start->Intermediate Reaction with PBr₃ Reagent Phosphorus Tribromide (PBr₃) Reagent->Intermediate Product This compound Intermediate->Product SN2 Attack by Br⁻

Caption: Conversion of pinacol to this compound.

Conclusion

The historical synthesis of this compound relies on fundamental and robust reactions in organic chemistry. The direct bromination of 2,3-dimethyl-2-butene and the conversion of pinacol using phosphorus tribromide represent classic examples of electrophilic addition and nucleophilic substitution, respectively. These methods, while foundational, laid the groundwork for the development of more modern and refined synthetic procedures. Understanding these historical routes provides valuable context for contemporary organic synthesis and the ongoing evolution of chemical methodology.

Methodological & Application

Application Notes and Protocols: The Use of 2,3-Dibromo-2,3-dimethylbutane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dibromo-2,3-dimethylbutane, a vicinal dibromide, serves as a valuable precursor in organic synthesis, primarily for the generation of unsaturated and functionalized tetramethyl-substituted carbon skeletons. Its strategic applications lie in dehalogenation and dehydrohalogenation reactions, providing access to key intermediates such as 2,3-dimethyl-2-butene (B165504) and 2,3-dimethyl-1-butene (B117154). These alkenes are important building blocks in the synthesis of more complex molecules in the pharmaceutical and materials science sectors. This document provides detailed application notes and experimental protocols for the primary synthetic uses of this compound.

Key Applications

The synthetic utility of this compound is centered around two main types of elimination reactions:

  • Dehalogenation to form 2,3-Dimethyl-2-butene: This reaction involves the removal of both bromine atoms to form a tetrasubstituted alkene. A common and efficient method for this transformation is the use of zinc dust in a suitable solvent.

  • Dehydrohalogenation to form Alkenes: This reaction involves the removal of a hydrogen atom and a bromine atom to yield an alkene. The regioselectivity of this elimination is highly dependent on the steric bulk of the base employed.

    • Zaitsev Elimination: With a small, unhindered base such as sodium methoxide, the reaction preferentially yields the more substituted and thermodynamically more stable alkene, 2,3-dimethyl-2-butene.

    • Hofmann Elimination: In the presence of a bulky, sterically hindered base like potassium tert-butoxide, the major product is the less substituted and kinetically favored alkene, 2,3-dimethyl-1-butene.

Data Presentation

The following tables summarize the quantitative data for the key reactions of this compound.

Reaction TypeReagent(s)Product(s)Yield (%)Reference
DehalogenationZinc dust2,3-Dimethyl-2-buteneHigh[1][2]
DehydrohalogenationSodium Methoxide (Zaitsev)2,3-Dimethyl-2-butene (major)High
DehydrohalogenationPotassium tert-Butoxide (Hofmann)2,3-Dimethyl-1-butene (major)~91%[3]

Experimental Protocols

Protocol 1: Dehalogenation of this compound to Synthesize 2,3-Dimethyl-2-butene

This protocol describes the preparation of 2,3-dimethyl-2-butene via the zinc-mediated dehalogenation of this compound.

Materials:

  • This compound

  • Zinc dust

  • Ethanol (B145695) (or Acetic Acid)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 0.1 mol).

  • Add an excess of zinc dust (e.g., 0.2 mol).

  • To the flask, add a suitable solvent such as ethanol or acetic acid (e.g., 100 mL).

  • Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing 100 mL of water and 50 mL of diethyl ether.

  • Shake the funnel and separate the organic layer.

  • Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (if acetic acid was used), and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude product by distillation to obtain 2,3-dimethyl-2-butene.

Protocol 2: Dehydrohalogenation of this compound (Hofmann Elimination) to Synthesize 2,3-Dimethyl-1-butene

This protocol details the synthesis of 2,3-dimethyl-1-butene, the Hofmann elimination product, using a bulky base.

Materials:

  • This compound

  • Potassium tert-butoxide

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Pentane (B18724)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Stirring apparatus

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere, add this compound (e.g., 0.05 mol) and anhydrous THF (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide (e.g., 0.06 mol) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or gas chromatography (GC).

  • Upon completion, carefully quench the reaction by adding 50 mL of a saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with pentane (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and carefully remove the solvent by distillation at atmospheric pressure, as 2,3-dimethyl-1-butene is volatile.

  • Further purification of the product can be achieved by fractional distillation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the reaction mechanisms and a general experimental workflow for the synthesis and purification of alkenes from this compound.

Dehalogenation_Mechanism cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product start This compound intermediate Organozinc Intermediate start->intermediate Reaction with Zn reagent Zinc Dust (Zn) product 2,3-Dimethyl-2-butene intermediate->product Elimination of ZnBr2 Dehydrohalogenation_Pathways cluster_zaitsev Zaitsev Pathway cluster_hofmann Hofmann Pathway A This compound B Small Base (e.g., NaOMe) A->B D Bulky Base (e.g., t-BuOK) A->D C 2,3-Dimethyl-2-butene (More substituted) B->C E2 Elimination E 2,3-Dimethyl-1-butene (Less substituted) D->E E2 Elimination Experimental_Workflow A Reaction Setup (Reactants + Solvent) B Reaction (Heating/Stirring) A->B C Workup (Quenching, Extraction, Washing) B->C D Drying and Solvent Removal C->D E Purification (Distillation/Chromatography) D->E F Product Characterization (NMR, GC-MS) E->F

References

Application Notes and Protocols: Dehydrohalogenation of 2,3-dibromo-2,3-dimethylbutane for Alkene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the dehydrohalogenation of 2,3-dibromo-2,3-dimethylbutane. This vicinal dibromide serves as a precursor for the synthesis of valuable alkenes, primarily the conjugated diene 2,3-dimethyl-1,3-butadiene, a key building block in organic synthesis. The reaction proceeds via a twofold E2 elimination mechanism. The choice of base is critical in determining the product distribution, offering a method to selectively synthesize different isomeric alkenes.

Introduction

The dehydrohalogenation of alkyl halides is a fundamental reaction in organic chemistry for the formation of carbon-carbon double bonds. In the case of vicinal dihalides, a twofold elimination can lead to the formation of either a conjugated diene or an alkyne. The substrate, this compound, upon twofold dehydrohalogenation, is expected to primarily yield 2,3-dimethyl-1,3-butadiene. The regioselectivity of the elimination reactions (Zaitsev vs. Hofmann) can be influenced by the steric bulk of the base employed, allowing for the potential formation of other alkene isomers.

Reaction Mechanism and Product Distribution

The dehydrohalogenation of this compound is a concerted E2 elimination reaction. A strong base abstracts a proton from a carbon atom adjacent to the carbon bearing a bromine atom, while simultaneously, the bromide ion departs, leading to the formation of a double bond. This process occurs twice to yield a diene.

The primary product from this reaction is the conjugated and more substituted diene, 2,3-dimethyl-1,3-butadiene. However, the use of sterically hindered bases can favor the formation of the less substituted "Hofmann" product. While specific quantitative data for the dehydrohalogenation of this compound is not extensively reported, the product distribution can be predicted based on the well-studied dehydrobromination of 2-bromo-2,3-dimethylbutane. With smaller bases like ethoxide, the more stable, highly substituted Zaitsev product (2,3-dimethyl-2-butene) is favored.[1][2] Conversely, bulky bases such as tert-butoxide lead to a higher proportion of the less sterically hindered Hofmann product (2,3-dimethyl-1-butene).[1]

Predicted Product Distribution

The following table summarizes the expected major and minor alkene products from the dehydrohalogenation of this compound using different bases. The yields are hypothetical and based on established principles of elimination reactions.

BasePredicted Major ProductPredicted Minor Product(s)
Potassium Hydroxide (B78521) (KOH) in Ethanol2,3-Dimethyl-1,3-butadiene2,3-Dimethyl-1-butene, 3,3-Dimethyl-1-butyne
Sodium Ethoxide (NaOEt) in Ethanol2,3-Dimethyl-1,3-butadiene2,3-Dimethyl-1-butene, 3,3-Dimethyl-1-butyne
Potassium tert-Butoxide (KOtBu) in tert-Butanol (B103910)2,3-Dimethyl-1-butene2,3-Dimethyl-1,3-butadiene, 3,3-Dimethyl-1-butyne

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dimethyl-1,3-butadiene using Alcoholic Potassium Hydroxide

This protocol is designed for the synthesis of the thermodynamically favored conjugated diene.

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Ethanol, absolute

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in absolute ethanol.

  • Add potassium hydroxide (2.5 equivalents, powdered) to the solution.

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation to obtain 2,3-dimethyl-1,3-butadiene.

Protocol 2: Synthesis of 2,3-Dimethyl-1-butene using Potassium tert-Butoxide

This protocol aims to maximize the yield of the less substituted alkene.

Materials:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • tert-Butanol

  • Pentane (B18724)

  • Saturated aqueous ammonium (B1175870) chloride

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide (2.5 equivalents).

  • Add anhydrous tert-butanol to the flask, followed by this compound (1 equivalent) dissolved in a small amount of tert-butanol.

  • Heat the mixture to reflux with stirring for 6-8 hours. Monitor the reaction by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.

  • Extract the mixture with pentane (3 x 50 mL).

  • Combine the organic extracts, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the pentane by distillation at atmospheric pressure.

  • Purify the remaining liquid by fractional distillation to isolate 2,3-dimethyl-1-butene.

Visualizations

Dehydrohalogenation_Mechanism cluster_step1 First E2 Elimination cluster_step2 Second E2 Elimination Reactant This compound Intermediate 2-bromo-2,3-dimethyl-1-butene Reactant->Intermediate forms C=C Products1 BH⁺ + Br⁻ Reactant->Products1 releases Base1 Base (B:) Base1->Reactant attacks H Final_Product 2,3-dimethyl-1,3-butadiene Intermediate->Final_Product forms second C=C Products2 BH⁺ + Br⁻ Intermediate->Products2 releases Base2 Base (B:) Base2->Intermediate attacks H

Caption: Reaction mechanism for the twofold E2 elimination.

Experimental_Workflow Start Start with this compound Reaction React with strong base (e.g., KOH or KOtBu) in alcohol solvent under reflux Start->Reaction Workup Aqueous workup and extraction with organic solvent Reaction->Workup Drying Dry organic layer over anhydrous salt (e.g., MgSO₄ or Na₂SO₄) Workup->Drying Solvent_Removal Remove solvent by rotary evaporation or simple distillation Drying->Solvent_Removal Purification Purify product by fractional distillation Solvent_Removal->Purification Product Isolate pure alkene product(s) Purification->Product

References

Application Note: A Detailed Protocol for the High-Purity Purification of 2,3-dibromo-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-dibromo-2,3-dimethylbutane is a valuable halogenated organic compound utilized as a building block in organic synthesis and for the development of novel chemical entities in the pharmaceutical and materials science sectors. The synthesis of this compound, typically via the bromination of 2,3-dimethyl-2-butene (B165504), can result in impurities that necessitate an effective purification strategy to ensure high purity for subsequent applications. This application note provides a detailed protocol for the purification of this compound, primarily through recrystallization, and includes a comprehensive experimental workflow.

Data Presentation

The following table summarizes the typical physical and chemical properties of this compound, along with expected purity levels before and after purification.

ParameterValueReference
Molecular Formula C₆H₁₂Br₂[1][2]
Molecular Weight 243.97 g/mol [2]
Appearance White to off-white powder or crystals
Melting Point 168 °C[3]
Boiling Point ~207 °C (estimate)[3]
Purity (Crude) 85-95%N/A
Purity (After Recrystallization) >98%[3][4]
Storage Temperature 2-8°C, inert atmosphere, dark

Experimental Protocols

This section details the synthesis of crude this compound followed by its purification via recrystallization.

A. Synthesis of Crude this compound from 2,3-dimethyl-2-butene

This synthesis should be performed in a well-ventilated fume hood due to the evolution of hydrogen bromide gas.

Materials:

  • 2,3-dimethyl-2-butene

  • Bromine (Br₂)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • 5% Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2,3-dimethyl-2-butene in dichloromethane.

  • Cool the flask in an ice bath.

  • Slowly add a solution of bromine in dichloromethane dropwise from the dropping funnel to the stirred solution of the alkene. The characteristic red-brown color of bromine should disappear as it reacts. Continue the addition until a faint persistent orange color is observed, indicating complete consumption of the alkene.

  • Once the reaction is complete, allow the mixture to warm to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 5% sodium thiosulfate solution (to quench excess bromine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the dichloromethane solvent using a rotary evaporator to yield the crude this compound as a solid.

B. Purification by Recrystallization

Materials:

Procedure:

  • Transfer the crude this compound solid to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to the flask while gently heating on a hot plate. Add the solvent portion-wise until the solid just dissolves.

  • Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • As the solution cools, pure crystals of this compound will begin to form.

  • To maximize crystal formation, place the flask in an ice bath for approximately 30 minutes.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Dry the purified crystals in a desiccator or a vacuum oven to obtain pure this compound.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start Start: 2,3-dimethyl-2-butene in Dichloromethane reaction Bromination: Add Br2 in CH2Cl2 at 0°C start->reaction workup Aqueous Workup: Wash with Na2S2O3, NaHCO3, Brine reaction->workup drying Drying: Dry with MgSO4 workup->drying evaporation Solvent Removal: Rotary Evaporation drying->evaporation crude Crude Product evaporation->crude dissolution Recrystallization: Dissolve in hot Ethanol crude->dissolution cooling Crystal Formation: Slow cooling then Ice Bath dissolution->cooling filtration Filtration: Collect crystals via Vacuum Filtration cooling->filtration washing Washing: Wash with cold Ethanol filtration->washing drying_pure Drying: Desiccator/Vacuum Oven washing->drying_pure pure_product Pure this compound drying_pure->pure_product Logical_Relationship Precursor Starting Material: 2,3-dimethyl-2-butene Reaction Key Transformation: Electrophilic Addition of Bromine Precursor->Reaction is converted via Impurity_Removal Purification Principle: Differential Solubility Reaction->Impurity_Removal yields crude product requiring Final_Product Target Compound: High-Purity this compound Impurity_Removal->Final_Product to obtain the

References

Application Note: 1H NMR Spectrum Analysis of 2,3-dibromo-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the acquisition and analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2,3-dibromo-2,3-dimethylbutane. Due to the molecular symmetry of this compound, its 1H NMR spectrum is characterized by a single resonance peak. This application note outlines the theoretical basis for the expected spectrum, a step-by-step experimental procedure, and data presentation.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules.[1][2][3][4] The 1H NMR spectrum provides information about the chemical environment of hydrogen atoms in a molecule. This compound possesses a high degree of symmetry; the molecule has a C2 axis of symmetry, and all twelve methyl protons are chemically equivalent. Consequently, they are expected to resonate at the same frequency, resulting in a single peak in the 1H NMR spectrum. The presence of the electronegative bromine atoms on the adjacent quaternary carbons will cause a downfield shift of this singlet compared to unsubstituted alkanes.

Expected 1H NMR Spectrum

The key features of the 1H NMR spectrum of this compound are summarized in the table below.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.0Singlet12H-CH3

Note: The chemical shift is an estimated value. The actual experimental value may vary depending on the solvent and other experimental conditions.

Experimental Protocol

A standard protocol for obtaining the 1H NMR spectrum of a small organic molecule like this compound is detailed below.

1. Sample Preparation

  • Materials:

    • This compound (5-25 mg)[5][6]

    • Deuterated solvent (e.g., CDCl3)[1][7]

    • NMR tube (5 mm)[6]

    • Pasteur pipette and glass wool[6]

    • Vial and cap

    • Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the residual solvent peak)[1][8]

  • Procedure:

    • Weigh approximately 5-25 mg of this compound into a clean, dry vial.[5][6]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl3), to dissolve the sample.[1][7]

    • Ensure the sample is fully dissolved. If there are any solid particles, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[6]

    • The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.[5]

    • Cap the NMR tube and label it appropriately.

2. NMR Spectrometer Setup and Data Acquisition

  • Instrument: A standard NMR spectrometer (e.g., 300 MHz or higher).

  • Procedure:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

    • Insert the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve good homogeneity and resolution.

    • Acquire the 1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Process the acquired Free Induction Decay (FID) by applying a Fourier transform.

    • Phase the resulting spectrum and reference it. If an internal standard like TMS was not used, the residual solvent peak of CDCl3 (at approximately 7.26 ppm) can be used as a reference.

    • Integrate the peaks in the spectrum.

Data Analysis and Interpretation

The processed 1H NMR spectrum of this compound is expected to show a single sharp singlet.

  • Chemical Shift (δ): The position of the peak on the x-axis (in ppm) indicates the chemical environment of the protons. The electronegative bromine atoms will deshield the methyl protons, causing them to appear at a downfield position (estimated around 2.0 ppm).

  • Multiplicity: The peak should be a singlet, as there are no adjacent, non-equivalent protons to cause spin-spin splitting.

  • Integration: The integrated area under the peak corresponds to the relative number of protons giving rise to the signal. In this case, the integral of the singlet should correspond to all twelve protons of the four methyl groups.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter cap Cap and Label filter->cap insert Insert Sample into Spectrometer cap->insert lock Lock and Shim insert->lock acquire Acquire 1H NMR Spectrum lock->acquire ft Fourier Transform acquire->ft phase Phase and Reference ft->phase integrate Integrate Spectrum phase->integrate analyze Analyze Spectrum integrate->analyze

Caption: Experimental workflow for 1H NMR analysis.

logical_relationship compound This compound symmetry Molecular Symmetry compound->symmetry equivalence 12 Equivalent Protons (4 x -CH3) symmetry->equivalence spectrum 1H NMR Spectrum equivalence->spectrum singlet Single Peak (Singlet) spectrum->singlet

Caption: Rationale for the expected 1H NMR spectrum.

References

Application Notes and Protocols for the Mass Spectrometry of 2,3-dibromo-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-dibromo-2,3-dimethylbutane is a halogenated alkane of interest in synthetic organic chemistry and as a potential building block in the development of novel chemical entities. Mass spectrometry is a critical analytical technique for the characterization of such compounds, providing valuable information about their molecular weight and structural features through the analysis of fragmentation patterns. This document provides a detailed guide to interpreting the mass spectrum of this compound, including a summary of key spectral data, a detailed experimental protocol for its acquisition via Gas Chromatography-Mass Spectrometry (GC-MS), and a visualization of its primary fragmentation pathway.

Data Presentation

The mass spectrum of this compound is characterized by several key fragments that provide insight into its structure. Due to the presence of two bromine atoms, the isotopic pattern of bromine (79Br and 81Br occur in an approximate 1:1 ratio) significantly influences the appearance of bromine-containing fragments, which will appear as pairs of peaks of nearly equal intensity separated by two mass-to-charge units (M and M+2).

A summary of the most significant peaks observed in the electron ionization (EI) mass spectrum of this compound is presented below. The interpretation of these fragments is discussed in the subsequent section.

m/z RatioProposed Fragment IonRelative Abundance
41[C3H5]+High
163[C6H12Br]+High
165[C6H12Br]+High

Note: The relative abundances are qualitative descriptions based on available data. The peak at m/z 41 is reported as the most intense (base peak), followed by the isotopic pair at m/z 163 and 165.[1]

Interpretation of the Mass Spectrum

The fragmentation of this compound upon electron ionization can be rationalized by the stability of the resulting carbocations and the presence of the two bromine atoms.

  • Molecular Ion Peak (M+): The molecular ion peak for this compound would be expected around m/z 242, 244, and 246, corresponding to the different combinations of the 79Br and 81Br isotopes. However, for highly branched and halogenated alkanes, the molecular ion peak is often weak or absent due to the high propensity for fragmentation.

  • Loss of a Bromine Atom (m/z 163 and 165): The prominent peaks at m/z 163 and 165 are characteristic of the loss of a single bromine atom from the molecular ion. This results in the formation of a tertiary carbocation, [C6H12Br]+, which is relatively stable. The presence of two peaks of similar intensity separated by 2 m/z units is a clear indication of a fragment containing one bromine atom.[1]

  • Base Peak (m/z 41): The base peak at m/z 41 corresponds to the allyl cation, [C3H5]+. The formation of this ion involves a more complex fragmentation and rearrangement process, which is common for highly branched alkanes. The high stability of the allyl cation makes it a very common and intense peak in the mass spectra of many organic compounds.[1]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the methodology for acquiring the mass spectrum of this compound.

1. Sample Preparation:

  • Solvent Selection: Use a high-purity, volatile organic solvent such as dichloromethane (B109758) or hexane.

  • Concentration: Prepare a dilute solution of this compound in the chosen solvent, typically in the range of 10-100 µg/mL.

  • Filtration: If any particulate matter is present, filter the sample solution through a 0.22 µm PTFE syringe filter to prevent contamination of the GC-MS system.

  • Vial: Transfer the final solution to a 2 mL glass autosampler vial with a PTFE-lined septum cap.

2. Instrumentation:

  • A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source is suitable for this analysis.

3. GC-MS Parameters:

ParameterSetting
Gas Chromatograph
Injection Port Temperature250 °C
Injection ModeSplit (e.g., 20:1 ratio) or Splitless
Injection Volume1 µL
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow)
GC ColumnNon-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)
Oven Temperature ProgramInitial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 35-350
Scan Rate2 scans/second

4. Data Acquisition and Analysis:

  • Acquire the data in full scan mode.

  • The resulting total ion chromatogram (TIC) will show the elution of this compound.

  • The mass spectrum corresponding to the chromatographic peak can then be extracted and analyzed.

  • Comparison of the acquired spectrum with a reference library (e.g., NIST) can confirm the identity of the compound.

Visualization of Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathway of this compound leading to the formation of the key observed ions.

fragmentation_pathway M This compound (C6H12Br2) Molecular Ion (m/z 242, 244, 246) (Often unobserved) frag1 [C6H12Br]+ (m/z 163, 165) M->frag1 - Br• rearrangement Further Fragmentation & Rearrangement M->rearrangement frag2 [C3H5]+ (m/z 41) Base Peak rearrangement->frag2

Caption: Primary fragmentation of this compound.

References

Application Note: GC-MS Protocol for the Analysis of 2,3-Dibromo-2,3-dimethylbutane Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-Dibromo-2,3-dimethylbutane is a vicinal dihalide often used in synthetic chemistry, particularly in studies of elimination and substitution reactions. The analysis of its reaction mixtures is critical for determining product distribution, reaction kinetics, and mechanistic pathways. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high-resolution separation of volatile and semi-volatile compounds coupled with definitive identification through mass spectral data.[1][2] This document provides a detailed protocol for the sample preparation, GC-MS analysis, and data interpretation of reaction products derived from this compound.

Potential Reaction Products

Reactions involving this compound, such as dehydrohalogenation, can lead to a variety of products. Common products include mono- and di-alkenes resulting from single or double elimination reactions. Potential analytes of interest in a reaction mixture may include:

  • 2,3-Dimethyl-2-butene

  • 2,3-Dimethyl-1,3-butadiene

  • Unreacted this compound

  • Monobrominated intermediates

  • Substitution products (depending on reaction conditions)

Experimental Protocols

This section details the methodology for sample preparation and subsequent analysis by GC-MS.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for quenching a reaction and extracting analytes from an aqueous or polar reaction medium into an organic solvent compatible with GC-MS analysis.

  • Materials:

    • Reaction mixture

    • Dichloromethane (DCM) or Diethyl Ether, HPLC grade

    • Saturated sodium bicarbonate solution (to neutralize acidic reactions)

    • Deionized water

    • Anhydrous sodium sulfate (B86663)

    • Glassware: vials, pipettes, 15 mL centrifuge tubes

    • Vortex mixer and centrifuge

  • Protocol:

    • Quench Reaction: Terminate the reaction by cooling the mixture in an ice bath.

    • Extraction: Pipette 1 mL of the reaction mixture into a 15 mL centrifuge tube. Add 2 mL of deionized water and 2 mL of dichloromethane.

    • Neutralization (if applicable): If the reaction was run under acidic conditions, add saturated sodium bicarbonate solution dropwise until effervescence ceases.

    • Mix: Vortex the tube vigorously for 1 minute to facilitate the transfer of organic products into the DCM layer.

    • Separate Layers: Centrifuge the mixture at 3,000 rpm for 5 minutes to achieve a clean separation between the aqueous and organic layers.

    • Collect Organic Layer: Carefully transfer the lower organic layer (DCM) to a clean glass vial.

    • Dry: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.

    • Final Sample: Transfer the dried organic extract into a 2 mL autosampler vial for GC-MS analysis.[1]

2. GC-MS Instrumentation and Conditions

The following parameters are recommended. Optimization may be required based on the specific instrument and analytes.

  • Instrumentation: A standard Gas Chromatograph coupled with a Mass Spectrometer equipped with an electron ionization (EI) source.

  • GC Parameters:

    • Column: A non-polar HP-5MS column (or equivalent 5% phenyl-methylpolysiloxane) is recommended for its excellent separation of halogenated hydrocarbons.[1][3]

      • Dimensions: 30 m length x 0.25 mm I.D. x 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector: Split/splitless injector in split mode (e.g., 50:1 split ratio to avoid detector saturation by the solvent or major components).

      • Injector Temperature: 250°C.

      • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial Temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase to 200°C at a rate of 15°C/min.

      • Hold: Hold at 200°C for 2 minutes.

  • MS Parameters:

    • Ionization Source: Electron Ionization (EI).[4]

    • Ionization Energy: 70 eV.[5]

    • Mass Range: Scan from m/z 40 to 300. This range covers the expected fragments of the parent compound (MW 243.97 g/mol ) and lighter elimination products.[6]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Full Scan for qualitative identification of all products. Selected Ion Monitoring (SIM) can be used for higher sensitivity quantification of specific target analytes.

Data Presentation

Quantitative analysis can be performed by integrating the peak areas of the identified compounds. The relative abundance can be expressed as a percentage of the total integrated area. The following table shows hypothetical data from two different reaction conditions to illustrate product distribution.

Compound NameRetention Time (min)Key Mass Fragments (m/z)Reaction A (% Area)Reaction B (% Area)
2,3-Dimethyl-1,3-butadiene3.8582, 67, 5365.420.1
2,3-Dimethyl-2-butene4.1084, 69, 4110.255.8
Monobromo Intermediate6.52164, 162, 83, 435.112.3
This compound8.78165, 163, 83, 4319.311.8

Mandatory Visualization

The diagram below outlines the complete workflow from sample collection to final data reporting.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Reaction Mixture Quench Quench Reaction Sample->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry with Na2SO4 Extraction->Drying Final_Sample Sample for Injection Drying->Final_Sample Injection GC Injection Final_Sample->Injection Separation Chromatographic Separation Injection->Separation Ionization EI Ionization & Fragmentation Separation->Ionization Detection Mass Detection (Scan m/z 40-300) Ionization->Detection Processing Data Acquisition Detection->Processing Identification Peak Identification (NIST Library) Processing->Identification Quantification Peak Integration & Quantification Identification->Quantification Report Generate Report Quantification->Report

References

Application Notes and Protocols for 2,3-Dibromo-2,3-dimethylbutane in Mechanistic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed insights into the use of 2,3-dibromo-2,3-dimethylbutane as a tool for elucidating reaction mechanisms, particularly in the fields of physical organic chemistry and synthetic methodology development. The protocols offer step-by-step guidance for practical laboratory implementation.

Application Note 1: A Probe for Steric and Stereoelectronic Effects in Elimination Reactions

The highly substituted nature of this compound makes it an excellent substrate for investigating the interplay of steric hindrance and stereoelectronic requirements in elimination reactions. Its symmetrical structure simplifies product analysis. While the dibromo- compound can undergo elimination, the principles are well-illustrated by the closely related and extensively studied 2-bromo-2,3-dimethylbutane (B3344068), which serves as a clear model for demonstrating regioselectivity in E2 eliminations. The reaction can proceed via two main pathways, leading to either the more substituted Zaitsev product or the less substituted Hofmann product. The product distribution is highly dependent on the steric bulk of the base employed.

The E2 (bimolecular elimination) reaction is a single-step, concerted process where a base removes a proton from a carbon adjacent (β-position) to the leaving group, simultaneously forming a double bond and expelling the leaving group. For an E2 reaction to occur, the β-hydrogen and the leaving group must be in an anti-periplanar conformation. In the case of 2-bromo-2,3-dimethylbutane, there are two types of β-hydrogens, leading to a competition between the formation of 2,3-dimethyl-2-butene (B165504) (Zaitsev) and 2,3-dimethyl-1-butene (B117154) (Hofmann).

Smaller, less sterically hindered bases, such as methoxide (B1231860) or ethoxide, preferentially abstract the more acidic proton from the more substituted β-carbon, leading to the thermodynamically more stable, more substituted alkene (Zaitsev's rule).[1][2] Conversely, bulky bases, like potassium tert-butoxide, encounter significant steric hindrance when approaching the internal β-hydrogen.[2][3] They, therefore, preferentially abstract a proton from the less sterically hindered terminal methyl group, resulting in the formation of the less substituted alkene as the major product (Hofmann's rule).[1][3]

Data Presentation

The following table summarizes the approximate product distribution for the E2 elimination of 2-bromo-2,3-dimethylbutane with bases of varying steric bulk. This data illustrates the principle that can be extended to the elimination reactions of this compound.

Base Base Structure Steric Hindrance Major Product Approximate Product Ratio (Hofmann:Zaitsev) Reference
Sodium MethoxideCH₃O⁻Na⁺Low2,3-dimethyl-2-butene (Zaitsev)20:80[3]
Potassium tert-Butoxide(CH₃)₃CO⁻K⁺High2,3-dimethyl-1-butene (Hofmann)75:25[3]

Visualizations

E2_Pathway R 2-Bromo-2,3-dimethylbutane TS_Z Transition State (Zaitsev) R->TS_Z  Small Base (e.g., MeO⁻) TS_H Transition State (Hofmann) R->TS_H  Bulky Base (e.g., t-BuO⁻) Base Base (B:) Zaitsev 2,3-Dimethyl-2-butene (Zaitsev Product) Hofmann 2,3-Dimethyl-1-butene (Hofmann Product) TS_Z->Zaitsev TS_H->Hofmann

Caption: E2 elimination pathways for 2-bromo-2,3-dimethylbutane.

Experimental Protocol 1: Investigating Steric Effects on E2 Regioselectivity

Objective: To determine the effect of base size on the product distribution in the elimination reaction of an alkyl halide.

Materials:

  • 2-Bromo-2,3-dimethylbutane (or this compound)

  • Sodium methoxide solution (e.g., 25 wt. % in methanol)

  • Potassium tert-butoxide

  • Anhydrous ethanol (B145695)

  • Anhydrous tert-butanol (B103910)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flasks, condensers, heating mantles, magnetic stirrers

  • Separatory funnel

  • Gas chromatograph with a suitable column (e.g., non-polar capillary)

Procedure:

Reaction A: Elimination with a Small Base (Sodium Methoxide)

  • Set up a reflux apparatus using a 100 mL round-bottom flask, a condenser, and a drying tube.

  • To the flask, add 25 mL of anhydrous ethanol and 5.0 g of sodium methoxide. Stir the mixture until the base dissolves.

  • Add 5.0 g of 2-bromo-2,3-dimethylbutane to the flask.

  • Heat the mixture to reflux and maintain for 2 hours.

  • After cooling to room temperature, pour the reaction mixture into 100 mL of cold water.

  • Extract the aqueous layer with two 25 mL portions of diethyl ether.

  • Combine the organic extracts and wash with 50 mL of saturated sodium bicarbonate solution, then with 50 mL of water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by simple distillation.

Reaction B: Elimination with a Bulky Base (Potassium tert-Butoxide)

  • Follow the same setup as in Reaction A, but use anhydrous tert-butanol as the solvent.

  • To the flask, add 25 mL of anhydrous tert-butanol and 6.0 g of potassium tert-butoxide. Stir to dissolve.

  • Add 5.0 g of 2-bromo-2,3-dimethylbutane.

  • Heat the mixture to reflux for 2 hours.

  • Follow the same workup procedure (steps 5-8) as in Reaction A.

Analysis:

  • Analyze the crude product mixtures from both reactions by gas chromatography (GC).

  • Identify the peaks corresponding to the Zaitsev and Hofmann products by comparing retention times with authentic samples or by GC-MS.

  • Calculate the relative percentages of the Zaitsev and Hofmann products in each reaction by integrating the peak areas.

Visualization

protocol_workflow_E2 cluster_reaction Reaction Setup cluster_workup Workup cluster_analysis Analysis start Dissolve Base in Anhydrous Alcohol add_substrate Add Alkyl Halide start->add_substrate reflux Reflux for 2 hours add_substrate->reflux quench Quench with Water reflux->quench extract Extract with Diethyl Ether quench->extract wash Wash Organic Layer extract->wash dry Dry and Filter wash->dry concentrate Concentrate dry->concentrate gc GC Analysis concentrate->gc quantify Quantify Product Ratio gc->quantify

Caption: Experimental workflow for the E2 elimination reaction.

Application Note 2: Elucidating Mechanisms of Reductive Dehalogenation

Vicinal dibromides, such as this compound, are valuable probes for studying the mechanisms of reductive dehalogenation.[4] These reactions, often carried out with zero-valent metals like zinc or iron, can proceed through different pathways, including single-electron transfer (SET) or two-electron transfer processes.[5] The nature of the intermediates (e.g., free radicals vs. organometallic species) can be inferred from the reaction's stereochemistry and product distribution.

When this compound reacts with a reducing agent like zinc dust, the primary product is 2,3-dimethyl-2-butene. The key mechanistic question is whether the two C-Br bonds are broken simultaneously or sequentially.

A plausible mechanism involves a sequential single-electron transfer (SET) from the metal surface.

  • First Electron Transfer: An electron is transferred from the zinc metal to one of the bromine atoms, leading to the cleavage of a C-Br bond and the formation of a β-bromoalkyl radical intermediate.

  • Second Electron Transfer: This radical intermediate can then be rapidly reduced by a second electron transfer from the zinc, forming a carbanion.

  • Elimination: The resulting carbanion undergoes rapid elimination of the second bromide ion to form the alkene product.

Studies on similar vicinal dibromides suggest that if radical intermediates are formed, they often do not persist long enough to undergo rearrangements, indicating a rapid second reduction step, possibly on the metal surface.[5] The high stereospecificity observed in the reduction of other vicinal dibromides with zinc (anti-elimination) supports a mechanism where the conformation of the substrate is crucial.[6]

Data Presentation

For the reduction of this compound, the primary outcome is the formation of a single alkene product. The mechanistic insight comes from comparing its reactivity and byproducts with those of stereoisomeric vicinal dibromides.

Reactant Reducing Agent Major Product Inferred Intermediate Reference
meso-2,3-DibromobutaneZn dusttrans-2-ButeneOrganozinc or surface-bound[6][7]
dl-2,3-DibromobutaneNaI in Acetonecis-2-ButeneVicinal di-iodide[8]
This compoundZn dust2,3-Dimethyl-2-buteneβ-bromoalkyl radicalGeneral principle

Visualizations

SET_Mechanism start This compound step1 First SET from Zn(0) - Br⁻ start->step1 intermediate β-Bromoalkyl Radical Intermediate step1->intermediate step2 Second SET from Zn(0) intermediate->step2 carbanion Carbanion Intermediate step2->carbanion step3 Elimination of Br⁻ carbanion->step3 product 2,3-Dimethyl-2-butene + ZnBr₂ step3->product

Caption: Proposed SET mechanism for reductive dehalogenation.

Experimental Protocol 2: Reductive Dehalogenation with Zinc

Objective: To synthesize 2,3-dimethyl-2-butene from this compound via reductive dehalogenation and to understand the underlying mechanism.

Materials:

  • This compound

  • Zinc dust (activated)

  • Glacial acetic acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, condenser, magnetic stirrer

  • Separatory funnel

  • Apparatus for simple distillation

  • NMR spectrometer, IR spectrometer

Procedure:

  • Activate the zinc dust by washing it with 5% HCl, followed by water, ethanol, and finally diethyl ether, then drying under vacuum.

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 5.0 g of activated zinc dust and 20 mL of glacial acetic acid.

  • Dissolve 4.0 g of this compound in 10 mL of glacial acetic acid.

  • Add the dibromide solution dropwise to the stirred zinc suspension. The reaction is exothermic; control the rate of addition to maintain a gentle reflux.

  • After the addition is complete, continue stirring for 1 hour.

  • Allow the mixture to cool to room temperature and decant the liquid into a separatory funnel containing 50 mL of cold water.

  • Extract the aqueous mixture with two 20 mL portions of diethyl ether.

  • Combine the ether extracts and wash them carefully with saturated sodium bicarbonate solution until effervescence ceases. Then wash with 20 mL of water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the diethyl ether by simple distillation.

  • The remaining liquid is the crude product, 2,3-dimethyl-2-butene.

Analysis:

  • Purify the product by fractional distillation if necessary.

  • Obtain an IR spectrum. Look for the disappearance of C-Br stretches and the appearance of a C=C stretch.

  • Obtain a ¹H NMR spectrum. Confirm the structure by observing a single peak for the twelve equivalent methyl protons. A ¹³C NMR spectrum will show two peaks, one for the sp² carbons and one for the sp³ carbons.

Visualization

protocol_workflow_dehalogenation cluster_reaction Reaction cluster_workup Workup cluster_analysis Analysis start Prepare Zinc Suspension in Acetic Acid add_substrate Add Dibromide Solution Dropwise start->add_substrate stir Stir for 1 hour add_substrate->stir decant Decant and Add Water stir->decant extract Extract with Ether decant->extract wash Wash with NaHCO₃ and Water extract->wash dry Dry and Concentrate wash->dry distill Purify by Distillation (Optional) dry->distill spectroscopy Spectroscopic Analysis (NMR, IR) distill->spectroscopy

Caption: Experimental workflow for reductive dehalogenation.

References

Application Notes and Protocols for the Purification of Vicinal Dibromides by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Vicinal dibromides are crucial intermediates in organic synthesis, frequently utilized in the formation of alkenes, alkynes, and as precursors for a variety of functional group transformations. The synthesis of these compounds, typically through the bromination of an alkene, can often result in a mixture of the desired product, unreacted starting materials, and stereoisomeric byproducts. Effective purification is therefore paramount to ensure the integrity of subsequent synthetic steps. Recrystallization is a powerful and widely used technique for the purification of solid vicinal dibromides, leveraging differences in solubility between the target compound and impurities in a given solvent system.

These application notes provide a comprehensive overview of recrystallization techniques tailored for the purification of various vicinal dibromides. Detailed protocols, troubleshooting guidelines, and quantitative solubility data are presented to facilitate the efficient and effective purification of these important synthetic intermediates.

Key Principles of Recrystallization

The foundation of a successful recrystallization lies in the differential solubility of the vicinal dibromide and any present impurities in a chosen solvent at varying temperatures. The ideal recrystallization solvent will exhibit high solubility for the target compound at an elevated temperature and low solubility at a reduced temperature. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor upon cooling) or sparingly soluble at elevated temperatures (allowing for removal via hot filtration).

Common Impurities in Vicinal Dibromide Synthesis

The primary impurities encountered during the synthesis of vicinal dibromides via alkene bromination include:

  • Unreacted Alkene: The starting material for the bromination reaction.

  • Stereoisomers: Depending on the stereochemistry of the starting alkene and the reaction conditions, a mixture of diastereomers (e.g., meso, erythro, threo) may be formed.

  • Substitution Products: In certain cases, particularly with allylic or benzylic systems, substitution reactions can occur, leading to brominated byproducts.

  • Polyhalogenated Species: Over-bromination can occasionally lead to the formation of tetra- or other polybrominated compounds.

Recrystallization can be an effective method for separating the desired vicinal dibromide from these impurities, particularly when there are significant differences in their crystal lattice energies and polarities.

Data Presentation: Solvent Selection for Vicinal Dibromide Recrystallization

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. The following table summarizes suitable solvents for various classes of vicinal dibromides based on empirical data and established principles of solubility. It is important to note that quantitative solubility data for many vicinal dibromides is not extensively published; therefore, small-scale solubility tests are always recommended.

Vicinal Dibromide TypeCompound ExampleRecommended SolventsRationale & Observations
Aromatic meso-Stilbene dibromide (meso-1,2-Dibromo-1,2-diphenylethane)Ethanol (B145695), Acetic Acid, Ethanol/Water mixturesGood solubility in hot ethanol and acetic acid, with significantly lower solubility upon cooling. A mixed solvent system of ethanol and water can be used to fine-tune solubility.[1][2]
Cyclic trans-1,2-Dibromocyclohexane (B146542)Ethanol, Isopropanol (B130326), HexaneGenerally soluble in alcohols and nonpolar solvents. Recrystallization from ethanol or isopropanol is often effective.
Acyclic 1,2-DibromohexaneHexane, HeptaneAs nonpolar compounds, acyclic dibromoalkanes exhibit good solubility in hot, nonpolar hydrocarbon solvents and reduced solubility at lower temperatures.[3]

Note: The principle of "like dissolves like" is a useful starting point. Vicinal dibromides, being relatively nonpolar, tend to be more soluble in less polar organic solvents.

Experimental Protocols

The following protocols provide detailed methodologies for the recrystallization of representative vicinal dibromides.

Protocol 1: Recrystallization of meso-Stilbene Dibromide from Ethanol

This protocol is suitable for the purification of meso-stilbene dibromide, often synthesized from the bromination of (E)-stilbene.

Materials:

  • Crude meso-stilbene dibromide

  • 95% Ethanol

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude meso-stilbene dibromide in an Erlenmeyer flask. In a separate flask, heat 95% ethanol to its boiling point on a hot plate. Add the minimum amount of hot ethanol to the crude product to achieve complete dissolution. Swirl the flask to aid in dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. To do this, pre-heat a stemless funnel and a new Erlenmeyer flask with hot ethanol. Place a fluted filter paper in the funnel and pour the hot solution through it. This step should be performed quickly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.[1]

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any residual mother liquor.

  • Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel for several minutes. For complete drying, the crystals can be transferred to a watch glass and left in a well-ventilated area or placed in a desiccator.

  • Analysis: Determine the melting point of the recrystallized product. Pure meso-stilbene dibromide has a melting point of approximately 237-239 °C. A sharp melting point close to the literature value is indicative of high purity.

Protocol 2: Purification of trans-1,2-Dibromocyclohexane

While distillation is a common purification method for liquid trans-1,2-dibromocyclohexane, recrystallization from a suitable solvent like ethanol can be employed if the crude product is a solid or to further purify the distilled product.

Materials:

  • Crude trans-1,2-dibromocyclohexane

  • Ethanol (or Isopropanol)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude trans-1,2-dibromocyclohexane in a minimal amount of hot ethanol.

  • Hot Filtration (if necessary): If solid impurities are observed, perform a hot gravity filtration as described in Protocol 1.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce complete crystallization.

  • Collection and Washing: Collect the crystals by vacuum filtration and wash with a small portion of ice-cold ethanol.

  • Drying: Dry the crystals thoroughly.

  • Analysis: Assess the purity of the recrystallized product by melting point determination or other analytical techniques such as GC-MS.

Mandatory Visualizations

Logical Workflow for Vicinal Dibromide Recrystallization

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_filtration Purification cluster_analysis Analysis & Final Product A Crude Vicinal Dibromide C Dissolve in Minimum Hot Solvent A->C B Select Appropriate Solvent B->C D Hot Gravity Filtration (if insoluble impurities exist) C->D Insoluble impurities? E Cool Solution Slowly C->E No insoluble impurities D->E F Induce Crystallization (Ice Bath) E->F G Vacuum Filtration F->G H Wash Crystals with Cold Solvent G->H K Mother Liquor (contains impurities) G->K Separate I Dry Purified Crystals H->I J Pure Vicinal Dibromide I->J

Caption: A logical workflow for the recrystallization of vicinal dibromides.

Decision Tree for Solvent Selection

Solvent_Selection Start Start: Small-Scale Solubility Test AddSolvent Add a few drops of solvent at room temp. Start->AddSolvent DissolvesCold Dissolves? AddSolvent->DissolvesCold Heat Heat to Boiling DissolvesCold->Heat No TooGoodSolvent Solvent is too good (Try a less polar one) DissolvesCold->TooGoodSolvent Yes DissolvesHot Dissolves? Heat->DissolvesHot Cool Cool to Room Temp & Ice Bath DissolvesHot->Cool Yes PoorSolvent Poor Solvent (Try another) DissolvesHot->PoorSolvent No CrystalsForm Crystals Form? Cool->CrystalsForm GoodSolvent Good Single Solvent CrystalsForm->GoodSolvent Yes ConsiderMixed Consider Mixed Solvent System CrystalsForm->ConsiderMixed No

References

Application Notes and Protocols: 2,3-Dibromo-2,3-dimethylbutane as a Precursor for Bromonium Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the potential application of 2,3-dibromo-2,3-dimethylbutane as a laboratory-scale source for the generation of the tetramethylbromonium ion. While not a conventionally cited method, the principles of physical organic chemistry suggest a plausible pathway for its formation via Lewis acid-mediated dehalogenation. The generated bromonium ion, a potent electrophile, can subsequently be trapped by a variety of nucleophiles, offering a potential route for the stereospecific synthesis of complex organic molecules. This document provides a hypothesized reaction mechanism, detailed experimental protocols for its proposed generation and in-situ trapping, and methods for product analysis.

Introduction to Bromonium Ions

Bromonium ions are three-membered ring cationic species containing a positively charged bromine atom. They are key intermediates in the electrophilic addition of bromine to alkenes. The bridged structure of the bromonium ion is central to the stereospecificity of these reactions, typically leading to anti-addition products. The ability to generate and control the reactivity of bromonium ions is of significant interest in synthetic organic chemistry, particularly in the stereoselective synthesis of halogenated compounds, which are prevalent in many pharmaceutical agents and natural products.

Proposed Generation of Bromonium Ions from this compound

While the reaction of alkenes with an electrophilic bromine source is the most common method for generating bromonium ions, it is hypothesized that this compound can serve as a precursor to the corresponding tetramethylbromonium ion. This can be achieved through the abstraction of one of the bromide ions by a strong Lewis acid, such as a silver salt (e.g., silver trifluoromethanesulfonate (B1224126) - AgOTf) or other halide-abstracting agents. The neighboring bromine atom can participate in the stabilization of the resulting carbocation through the formation of a bridged bromonium ion.

Proposed Reaction Mechanism:

The reaction is proposed to proceed in two main stages:

  • Bromide Abstraction: The Lewis acid coordinates to one of the bromine atoms in this compound, facilitating its departure as a bromide anion.

  • Bromonium Ion Formation and Trapping: The adjacent bromine atom, through neighboring group participation, forms a stable, bridged bromonium ion. This electrophilic intermediate is then rapidly trapped by a nucleophile present in the reaction mixture.

Experimental Protocols

The following protocols are generalized procedures for the proposed generation and trapping of the tetramethylbromonium ion from this compound. Researchers should adapt these protocols based on the specific nucleophile and desired scale.

Protocol 1: Generation of the Bromonium Ion and Trapping with an Alcohol Nucleophile

Objective: To synthesize a bromoalkoxy derivative via a bromonium ion intermediate.

Materials:

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, prepare a solution of AgOTf (1.1 eq) in anhydrous DCM.

  • Slowly add the AgOTf solution to the cooled solution of this compound via a syringe or dropping funnel over 15 minutes. A precipitate of silver bromide (AgBr) is expected to form.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Add anhydrous methanol (2.0 eq) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Filter the mixture through a pad of celite to remove the AgBr precipitate.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Data Presentation

The following table summarizes hypothetical quantitative data for the proposed reaction. Actual results may vary.

Starting MaterialLewis AcidNucleophileProductHypothetical Yield (%)
This compoundAgOTfMethanol2-bromo-3-methoxy-2,3-dimethylbutane75
This compoundAgBF₄Acetonitrile/H₂O2-bromo-3-hydroxy-2,3-dimethylbutane68
This compoundSbF₅- (rearrangement)Brominated alkenes-

Visualizations

Proposed Reaction Pathway

G Proposed Mechanism for Bromonium Ion Generation and Trapping cluster_start Starting Materials cluster_intermediate Intermediate cluster_trapping Trapping cluster_product Product A This compound C Tetramethylbromonium Ion A->C + Lewis Acid - [Lewis Acid-Br]- B Lewis Acid (e.g., AgOTf) E Trapped Product (Bromoalkoxy derivative) C->E + Nucleophile D Nucleophile (e.g., ROH)

Caption: Proposed mechanism for bromonium ion generation.

Experimental Workflow

G Experimental Workflow for Bromonium Ion Trapping A Dissolve this compound in anhydrous DCM B Cool to -78 °C A->B C Slowly add Lewis Acid solution B->C D Stir for 30 min C->D E Add Nucleophile D->E F Warm to RT and stir for 12h E->F G Aqueous Workup F->G H Purification (Column Chromatography) G->H

Caption: Experimental workflow for bromonium ion trapping.

Conclusion

The use of this compound as a precursor for the tetramethylbromonium ion represents a potentially valuable, albeit underexplored, synthetic strategy. The protocols and mechanistic hypotheses presented herein provide a foundational framework for researchers to investigate this transformation. Successful development of this methodology could offer a new tool for the stereocontrolled introduction of bromine and a nucleophile across a tetrasubstituted carbon-carbon bond, a challenging motif in organic synthesis. Further research is warranted to validate this approach and explore its synthetic utility.

Application Notes and Protocols for the Synthesis of Hindered Alkenes from 2,3-Dibromo-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed application notes and experimental protocols for the synthesis of the hindered alkene, 2,3-dimethyl-2-butene (B165504) (also known as tetramethylethylene), via the dehalogenation of 2,3-dibromo-2,3-dimethylbutane. This synthetic route is a classic example of an elimination reaction, specifically a zinc-mediated dehalogenation of a vicinal dibromide. The protocols outlined herein are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

The reaction proceeds via an E2-like mechanism where zinc metal acts as a reducing agent, facilitating the removal of the two bromine atoms from adjacent carbons to form a carbon-carbon double bond. This method is particularly useful for the synthesis of sterically hindered alkenes that might be challenging to produce through other elimination pathways.

Reaction Scheme

The overall transformation is depicted in the following reaction scheme:

Data Presentation

The following table summarizes the key quantitative data for the starting material and the product.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)Key IR Peaks (cm⁻¹)Expected Yield (%)
This compoundC₆H₁₂Br₂243.97~205-2071.95 (s, 12H)48.5 (C-Br), 33.2 (CH₃)2980, 1375, 690-
2,3-Dimethyl-2-buteneC₆H₁₂84.16731.65 (s, 12H)123.2 (C=C), 20.5 (CH₃)2970, 1450, 137080-95[1]

Experimental Protocols

Protocol 1: Dehalogenation using Zinc Dust in Ethanol

This protocol describes the synthesis of 2,3-dimethyl-2-butene using zinc dust in ethanol, a common and effective method for the dehalogenation of vicinal dibromides.

Materials:

  • This compound

  • Zinc dust (<10 µm, activated)

  • Ethanol (95% or absolute)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (24.4 g, 0.1 mol) and 100 mL of 95% ethanol.

  • Addition of Zinc: To the stirred solution, add activated zinc dust (13.1 g, 0.2 mol, 2 equivalents) in small portions. The addition may cause a gentle reflux.

  • Reaction: After the initial reaction subsides, heat the mixture to a gentle reflux using a heating mantle for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) if desired.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Decant the ethanolic solution from the excess zinc and zinc bromide into a 500 mL separatory funnel.

    • Wash the remaining solids in the flask with two 25 mL portions of diethyl ether and add the washings to the separatory funnel.

    • Add 100 mL of water to the separatory funnel and extract the aqueous layer with two 50 mL portions of diethyl ether.

    • Combine the organic layers and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether by simple distillation.

  • Purification: Purify the crude product by fractional distillation, collecting the fraction boiling at 72-74 °C.

Protocol 2: Rapid Dehalogenation using Zinc Powder in Acetic Acid under Microwave Irradiation

This protocol offers a more rapid synthesis of 2,3-dimethyl-2-butene utilizing microwave irradiation.[1][2][3]

Materials:

  • This compound

  • Zinc powder

  • Glacial acetic acid

  • Saturated sodium bisulfite solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Microwave reactor vial

  • Microwave synthesizer

Procedure:

  • Reaction Setup: In a microwave reactor vial, place this compound (2.44 g, 10 mmol), zinc powder (1.31 g, 20 mmol), and 10 mL of glacial acetic acid.

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a suitable power level to maintain a gentle reflux for 1-2 minutes.[1][2][3]

  • Work-up:

    • After cooling, pour the reaction mixture into a separatory funnel containing 50 mL of water and 25 mL of diethyl ether.

    • Separate the layers and extract the aqueous layer with another 25 mL of diethyl ether.

    • Combine the organic extracts and wash them with saturated sodium bisulfite solution (2 x 25 mL) and then with saturated sodium bicarbonate solution until the effervescence ceases.

  • Drying and Purification: Dry the ethereal solution over anhydrous magnesium sulfate, filter, and remove the solvent by distillation. Further purify the product by fractional distillation as described in Protocol 1.

Visualizations

Below are diagrams illustrating the key aspects of the synthesis.

Reaction_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A This compound D Dehalogenation A->D B Zinc Dust B->D C Solvent (Ethanol or Acetic Acid) C->D E Extraction D->E F Washing E->F G Drying F->G H Distillation G->H I 2,3-Dimethyl-2-butene H->I Mechanism cluster_step1 Step 1: Oxidative Addition cluster_step2 Step 2: Elimination start Br-C(CH3)2-C(CH3)2-Br + Zn intermediate Br-C(CH3)2-C(CH3)2-Zn-Br start->intermediate intermediate2 Br-C(CH3)2-C(CH3)2-Zn-Br product (CH3)2C=C(CH3)2 + ZnBr2 intermediate2->product

References

Characterization of 2,3-Dibromo-2,3-dimethylbutane using FTIR and Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Dibromo-2,3-dimethylbutane is a halogenated alkane whose structural analysis is crucial for quality control in synthesis and for understanding its chemical behavior. Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a rapid and non-destructive method for its characterization. These techniques offer complementary information based on the different selection rules governing molecular vibrations. In FTIR spectroscopy, absorption of infrared radiation occurs when there is a change in the dipole moment of the molecule during a vibration. In Raman spectroscopy, scattering of monochromatic light is observed when there is a change in the polarizability of the molecule. This application note provides a detailed protocol for the characterization of this compound using both FTIR and Raman spectroscopy, along with an interpretation of the spectral data.

Principles and Signaling Pathways

FTIR and Raman spectroscopy are powerful analytical techniques that probe the vibrational modes of a molecule. The energies of these vibrations are quantized and correspond to specific frequencies in the mid-infrared region of the electromagnetic spectrum.

  • FTIR Spectroscopy: An infrared active mode must involve a change in the molecule's dipole moment. Polar bonds, such as the C-Br bond, are expected to show strong absorptions.

  • Raman Spectroscopy: A Raman active mode must involve a change in the molecule's polarizability. Symmetric vibrations and vibrations of non-polar bonds, like the C-C backbone, often produce strong Raman signals.

For a molecule with a center of symmetry, the rule of mutual exclusion states that vibrations that are Raman active are IR inactive, and vice versa. This compound in its trans conformation possesses a center of symmetry, which will influence its corresponding spectra.

G cluster_0 Spectroscopic Analysis cluster_1 FTIR Spectroscopy cluster_2 Raman Spectroscopy Molecule This compound Molecular Vibrations IR_Interaction Interaction (Change in Dipole Moment) Molecule->IR_Interaction IR Active Modes Raman_Interaction Scattering (Change in Polarizability) Molecule->Raman_Interaction Raman Active Modes IR_Source IR Radiation IR_Source->IR_Interaction IR_Spectrum FTIR Spectrum IR_Interaction->IR_Spectrum Laser_Source Monochromatic Light (Laser) Laser_Source->Raman_Interaction Raman_Spectrum Raman Spectrum Raman_Interaction->Raman_Spectrum

Caption: Relationship between molecular vibrations and spectroscopic techniques.

Experimental Protocols

Materials and Instruments
  • Sample: this compound (solid at room temperature)

  • FTIR Spectrometer: A standard FTIR spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector and a single-reflection diamond attenuated total reflectance (ATR) accessory.

  • Raman Spectrometer: A benchtop Raman spectrometer equipped with a 785 nm laser source and a charge-coupled device (CCD) detector.

  • Solvents (optional for solution-state analysis): Carbon tetrachloride (CCl₄) or benzene (B151609) (analytical grade). Note: Exercise caution as these are hazardous materials.

FTIR Spectroscopy Protocol (ATR Method)
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize.

    • Perform a background scan to account for atmospheric H₂O and CO₂. The ATR crystal surface should be clean before the background scan.

  • Sample Preparation:

    • Place a small amount of solid this compound powder onto the diamond ATR crystal.

    • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the FTIR spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16 scans to improve the signal-to-noise ratio.

    • Set the spectral resolution to 4 cm⁻¹.

  • Data Processing:

    • Perform an ATR correction on the acquired spectrum.

    • Baseline correct the spectrum if necessary.

    • Label the significant peaks.

Raman Spectroscopy Protocol
  • Instrument Preparation:

    • Turn on the Raman spectrometer and the laser source, allowing for stabilization.

    • Calibrate the spectrometer using a known standard (e.g., polystyrene or silicon).

  • Sample Preparation:

    • Place a small amount of solid this compound into a glass vial or onto a microscope slide.

  • Data Acquisition:

    • Focus the laser onto the sample.

    • Set the laser power to an appropriate level (e.g., 50-100 mW) to avoid sample degradation.

    • Acquire the Raman spectrum over a Stokes shift range of 200-3500 cm⁻¹.

    • Use an integration time of 10-30 seconds and co-add 3-5 scans.

  • Data Processing:

    • Perform a baseline correction to remove any fluorescence background.

    • Normalize the spectrum if comparing relative peak intensities.

    • Identify and label the prominent Raman shifts.

G cluster_ftir FTIR Analysis cluster_raman Raman Analysis start Start sample_prep Sample Preparation (Solid or Solution) start->sample_prep ftir_background Acquire Background Spectrum sample_prep->ftir_background raman_calib Calibrate Spectrometer sample_prep->raman_calib ftir_sample Acquire Sample Spectrum ftir_background->ftir_sample ftir_process Data Processing (ATR & Baseline Correction) ftir_sample->ftir_process data_analysis Spectral Interpretation & Peak Assignment ftir_process->data_analysis raman_sample Acquire Sample Spectrum raman_calib->raman_sample raman_process Data Processing (Baseline Correction) raman_sample->raman_process raman_process->data_analysis end End data_analysis->end

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 2,3-dibromo-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2,3-dibromo-2,3-dimethylbutane. It is intended for researchers, scientists, and drug development professionals to help optimize reaction conditions and address common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Impure Starting Material: The starting material, 2,3-dimethyl-2-butene (B165504), may contain impurities that interfere with the reaction.1. Purify Starting Material: Purify the 2,3-dimethyl-2-butene by fractional distillation before use.
2. Inactive Bromine: The bromine solution may have degraded.2. Use Fresh Bromine: Use a fresh, unopened bottle of bromine or test the activity of the existing solution.
3. Incomplete Reaction: The reaction may not have gone to completion.3. Monitor Reaction Progress: Use thin-layer chromatography (TLC) to monitor the disappearance of the starting material.
Formation of a Colorless Aqueous Layer After Bromine Addition Presence of Water: Water in the reaction mixture can lead to the formation of a bromohydrin side product, 3-bromo-3-methyl-2-butanol.[1]Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use an anhydrous solvent like dichloromethane (B109758) or carbon tetrachloride.
Product is a Dark Brown or Black Oil Instead of a Solid 1. Over-bromination: Excess bromine can lead to side reactions and the formation of colored impurities.1. Controlled Bromine Addition: Add the bromine solution dropwise and stop the addition once a faint orange color persists.
2. Impurities in Starting Material: As mentioned, impurities in the 2,3-dimethyl-2-butene can lead to discoloration.2. Purify Starting Material: Fractionally distill the starting alkene.
Difficulty in Purifying the Product 1. Inappropriate Purification Method: The chosen purification method may not be effective for the specific impurities present.1. Column Chromatography: Use column chromatography on silica (B1680970) gel with a non-polar eluent (e.g., hexane) to separate the product from polar impurities.
2. Co-eluting Impurities: Impurities may have similar polarity to the product, making separation by chromatography difficult.2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol (B145695) or methanol) can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the synthesis of this compound from 2,3-dimethyl-2-butene and bromine?

A1: The reaction proceeds through an electrophilic addition mechanism. The electron-rich double bond of the 2,3-dimethyl-2-butene attacks a bromine molecule, leading to the formation of a cyclic bromonium ion intermediate. A bromide ion then attacks one of the carbon atoms of the bromonium ion, resulting in the formation of this compound.[1]

Q2: Why is it important to perform the reaction in the dark or with minimal light exposure?

A2: Light can promote the formation of bromine radicals, which can lead to a free-radical substitution reaction, particularly at the allylic position if there were any, resulting in undesired byproducts. While 2,3-dimethyl-2-butene does not have allylic hydrogens, it is good practice to minimize light exposure during bromination reactions.

Q3: Can I use N-bromosuccinimide (NBS) as a bromine source for this synthesis?

A3: While NBS is a common reagent for providing a low concentration of bromine, it is often used for allylic bromination in the presence of light.[1] For the direct dibromination of an alkene, using molecular bromine (Br₂) is the more direct and common method.

Q4: My final product is an oil, but the literature reports it as a solid. What could be the reason?

A4: The presence of impurities can lower the melting point of a compound, potentially causing it to be an oil at room temperature. These impurities could be unreacted starting materials, side products, or residual solvent. Thorough purification, such as column chromatography followed by recrystallization, should yield the solid product.

Q5: What are the primary safety precautions I should take during this experiment?

A5: Bromine is a highly corrosive and toxic substance. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The product, this compound, is also an irritant. Refer to the Safety Data Sheet (SDS) for detailed safety information.

Experimental Protocols

Synthesis of this compound

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity
2,3-Dimethyl-2-buteneC₆H₁₂84.165.0 g
BromineBr₂159.819.5 g (3.0 mL)
Dichloromethane (DCM)CH₂Cl₂84.9350 mL
Sodium Bicarbonate (5% aq. soln.)NaHCO₃84.012 x 20 mL
Anhydrous Magnesium SulfateMgSO₄120.37~2 g

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 2,3-dimethyl-2-butene in 25 mL of dichloromethane.

  • Cool the flask in an ice bath.

  • In a separate container, dissolve 9.5 g (3.0 mL) of bromine in 25 mL of dichloromethane.

  • Add the bromine solution dropwise to the stirred solution of 2,3-dimethyl-2-butene over a period of 15-20 minutes. The red-brown color of the bromine should disappear upon addition. Continue the addition until a faint orange color persists.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 15 minutes.

  • Transfer the reaction mixture to a separatory funnel and wash with two 20 mL portions of 5% aqueous sodium bicarbonate solution to remove any unreacted bromine and HBr.

  • Wash the organic layer with 20 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using hexane (B92381) as the eluent.

Visualizations

Reaction_Mechanism Reaction Mechanism for the Bromination of 2,3-Dimethyl-2-butene cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 2_3_dimethyl_2_butene 2,3-Dimethyl-2-butene Bromine Br₂ Bromonium_ion Bromonium Ion Bromine->Bromonium_ion Product This compound Bromonium_ion->Product Nucleophilic Attack by Br⁻

Caption: Reaction mechanism for the synthesis of this compound.

Experimental_Workflow Experimental Workflow for Synthesis and Purification Cool Cool solution in ice bath Add_Bromine Dropwise addition of Bromine solution Cool->Add_Bromine Stir Stir at room temperature Add_Bromine->Stir Wash Wash with NaHCO₃ and Brine Stir->Wash Dry Dry with MgSO₄ Wash->Dry Evaporate Remove solvent (Rotary Evaporation) Dry->Evaporate Purify Purification (Recrystallization or Chromatography) Evaporate->Purify End Obtain pure this compound Purify->End

Caption: Experimental workflow for the synthesis and purification of the target compound.

Troubleshooting_Tree Troubleshooting Decision Tree Impure_Start Check starting material purity Incomplete_Reaction Monitor reaction by TLC Discolored_Product Dark/Oily Product? Over_Bromination Control bromine addition Discolored_Product->Over_Bromination Yes Purify_Start Purify starting material Discolored_Product->Purify_Start Yes Purification_Issue Purification Difficulty? Discolored_Product->Purification_Issue No Column_Chrom Use column chromatography Purification_Issue->Column_Chrom Yes Recrystallize Recrystallize the product Purification_Issue->Recrystallize Yes Low_Yield Low_Yield Low_Yield->Incomplete_Reaction No

Caption: A decision tree to troubleshoot common issues during the synthesis.

References

Common side products in the synthesis of 2,3-dibromo-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-dibromo-2,3-dimethylbutane.

Troubleshooting Guides and FAQs

Q1: My reaction produced a significant amount of 3-bromo-3-methyl-2-butanol alongside the desired this compound. What is the likely cause and how can I prevent this?

A1: The formation of 3-bromo-3-methyl-2-butanol is a common side product when the bromination of 2,3-dimethyl-2-butene (B165504) is carried out in the presence of water.[1][2] This occurs because water can act as a nucleophile, attacking the intermediate bromonium ion.[1][2]

Troubleshooting Steps:

  • Use an Anhydrous Solvent: Ensure that your reaction solvent (e.g., dichloromethane (B109758), carbon tetrachloride) is thoroughly dried before use. The presence of even trace amounts of water can lead to the formation of the bromohydrin.[2][3]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

Q2: I used N-bromosuccinimide (NBS) as my bromine source and obtained 2-bromo-3-methyl-2-butene (B1594980) as a major byproduct. Why did this happen?

A2: The use of N-bromosuccinimide (NBS), especially under light-catalyzed conditions, can lead to allylic bromination through a radical mechanism, producing 2-bromo-3-methyl-2-butene instead of the desired vicinal dihalide.[4][5]

Troubleshooting Steps:

  • Control of Reaction Conditions: If the desired product is the vicinal dihalide, using molecular bromine (Br₂) in the dark is the preferred method.[3][6] Mentioning "dark" conditions is a way to distinguish this reaction from radical pathways.[3]

  • Reagent Selection: For the synthesis of this compound, molecular bromine is the more appropriate reagent for electrophilic addition across the double bond.[6][7]

Q3: Could rearrangement reactions be a source of impurities in my synthesis?

A3: While carbocation rearrangements are a consideration in many organic reactions, they are generally not observed in the bromination of alkenes.[8][9] The reaction proceeds through a cyclic bromonium ion intermediate, which typically prevents the formation of a discrete carbocation that could undergo rearrangement.[2][3] The intermediate in the electrophilic aromatic substitution, the arenium ion, is stabilized by resonance and not subject to rearrangement.[9]

Q4: What are the expected stereochemical outcomes for the bromination of 2,3-dimethyl-2-butene?

A4: The bromination of alkenes proceeds via an anti-addition mechanism.[2][3] The bromide ion attacks the bromonium ion from the side opposite to the initial bromine addition.[3][7] For 2,3-dimethyl-2-butene, this results in the formation of trans-2,3-dibromo-2,3-dimethylbutane.

Summary of Products and Side Products

Product/Side ProductStructureFormation Conditions
This compound (Desired Product) C₆H₁₂Br₂Reaction of 2,3-dimethyl-2-butene with Br₂ in an inert solvent.[6][10]
3-bromo-3-methyl-2-butanol C₅H₁₁BrOPresence of water in the reaction mixture.[1][2]
2-bromo-3-methyl-2-butene C₅H₉BrUse of NBS, particularly with light catalysis.[4]

Detailed Experimental Protocol

This protocol is based on the electrophilic addition of bromine to 2,3-dimethyl-2-butene.

Materials:

  • 2,3-dimethyl-2-butene

  • Molecular Bromine (Br₂)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Sodium thiosulfate (B1220275) solution (aqueous, 10%)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2,3-dimethyl-2-butene in anhydrous dichloromethane.

  • Cool the flask in an ice bath.

  • Slowly add a solution of molecular bromine in anhydrous dichloromethane dropwise from the dropping funnel with continuous stirring. The characteristic red-brown color of bromine should disappear as it reacts.[6]

  • Continue the addition until a faint, persistent orange color is observed, indicating a slight excess of bromine.

  • Allow the reaction to stir for an additional 15-20 minutes in the ice bath.

  • Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to consume any unreacted bromine. The orange color will disappear.

  • Transfer the mixture to a separatory funnel and wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude product.

  • The crude product can be purified by recrystallization or column chromatography.

Reaction Pathways

ReactionPathways Reactant 2,3-dimethyl-2-butene Bromonium Bromonium Ion Intermediate Reactant->Bromonium + Br₂ SideProduct2 2-bromo-3-methyl-2-butene (Allylic Bromination Product) Reactant->SideProduct2 + NBS / hv Br2 Br₂ H2O H₂O (contaminant) NBS NBS / hv MainProduct This compound (Desired Product) Bromonium->MainProduct + Br⁻ SideProduct1 3-bromo-3-methyl-2-butanol (Halohydrin Side Product) Bromonium->SideProduct1 + H₂O

Caption: Synthesis pathways for this compound and its common side products.

References

Technical Support Center: Synthesis of 2,3-dibromo-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions, and experimental protocols to improve the yield and purity of 2,3-dibromo-2,3-dimethylbutane.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common and efficient method is the electrophilic addition of molecular bromine (Br₂) to 2,3-dimethyl-2-butene (B165504) (also known as tetramethylethylene).[1][2] The reaction proceeds through a cyclic bromonium ion intermediate, leading to the vicinal dibromide.[1][3]

Q2: What are the critical parameters to control for a high-yield reaction?

To achieve a high yield, it is crucial to control the following:

  • Purity of Starting Material: Use high-purity 2,3-dimethyl-2-butene. Aged or impure alkene can contain peroxides or other contaminants that lead to side reactions.

  • Solvent Choice: Employ an inert, anhydrous, non-polar solvent such as dichloromethane (B109758) (CH₂Cl₂), carbon tetrachloride (CCl₄), or glacial acetic acid.[4][5][6]

  • Anhydrous Conditions: The presence of water will lead to the formation of 3-bromo-3-methyl-2-butanol (a bromohydrin) as a significant byproduct, reducing the yield of the desired product.[1][7]

  • Temperature Control: The bromination of alkenes is a highly exothermic reaction. Add the bromine solution slowly and use an ice bath to maintain a low temperature, preventing potential side reactions.

Q3: What are common alternative brominating agents?

While liquid bromine (Br₂) is effective, it is highly corrosive and hazardous. Safer alternatives include:

  • Pyridinium hydrobromide perbromide (PHPB): A stable, solid reagent that releases Br₂ in situ, making it easier and safer to handle.[8]

  • N-Bromosuccinimide (NBS): Can be used to generate a low, controlled concentration of Br₂, which helps prevent over-bromination and other side reactions.[1]

Q4: What is the expected appearance and melting point of the final product?

Pure this compound is a white crystalline solid.[9] Its reported melting point is approximately 168°C.[9] If your final product is an oil or a low-melting solid, it is a strong indication of impurities.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem: The characteristic reddish-brown color of bromine persists after the addition is complete.

  • Possible Cause 1: Incorrect Stoichiometry. You may have added an excess of the brominating agent.

    • Solution: After the reaction is complete, quench the excess bromine by washing the reaction mixture with a saturated solution of a mild reducing agent, such as sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium metabisulfite (B1197395) (Na₂S₂O₅), until the organic layer is colorless.[6]

  • Possible Cause 2: Inactive Alkene. Your starting material, 2,3-dimethyl-2-butene, may be of low purity or degraded.

    • Solution: Check the purity of the alkene by NMR or GC-MS. If necessary, purify it by fractional distillation before use.

Problem: The final product is an oil or a sticky solid and fails to crystallize.

  • Possible Cause 1: Presence of Impurities. This is the most common cause. The primary impurity is often the bromohydrin byproduct, formed due to wet solvent or glassware. Other side products from impure starting materials can also prevent crystallization.

    • Solution: Rigorously dry all glassware and use an anhydrous, inert solvent. If byproducts have already formed, attempt to purify the crude product using column chromatography on silica (B1680970) gel.[10]

  • Possible Cause 2: Residual Solvent. Trace amounts of the reaction solvent may be trapped in the product.

    • Solution: Ensure the product is thoroughly dried under a high vacuum for several hours to remove all residual solvent.

Problem: The final yield is significantly lower than expected.

  • Possible Cause 1: Byproduct Formation. As detailed above, using a nucleophilic solvent (like water or alcohol) will create alternative products and drastically lower the yield of the desired dibromide.[7]

    • Solution: Strictly adhere to anhydrous reaction conditions and use inert, non-polar solvents.

  • Possible Cause 2: Product Loss During Workup. The product may be partially soluble in the aqueous layers during washing steps.

    • Solution: Minimize the number of aqueous washes. When extracting, ensure you perform multiple extractions (e.g., 3 times) with the organic solvent from the aqueous layer to recover all the product.

  • Possible Cause 3: Incomplete Reaction. The reaction may not have gone to completion.

    • Solution: Monitor the reaction using Thin Layer Chromatography (TLC). Allow the reaction to stir until the starting alkene spot has completely disappeared.

Data Presentation

The choice of reaction conditions directly impacts the yield and purity of this compound. The following table summarizes the expected outcomes based on different experimental parameters.

ParameterCondition A (Optimized)Condition B (Sub-optimal)Expected Outcome
Solvent Anhydrous Dichloromethane (CH₂Cl₂)Dichloromethane with trace H₂OA: High yield of dibromide. B: Mixture of dibromide and bromohydrin; lower yield.[1][7]
Temperature 0-5 °C (Ice Bath)Room Temperature (Uncontrolled)A: Controlled reaction, minimized side products. B: Risk of side reactions, potential for lower yield.
Bromine Addition Slow, dropwise additionRapid, single-portion additionA: Exotherm is well-managed. B: Uncontrolled exotherm, increased risk of byproduct formation.
Workup Wash with Na₂S₂O₃(aq)No quenching washA: Pure, colorless product. B: Product contaminated with residual bromine.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 2,3-dimethyl-2-butene

  • Molecular Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 2,3-dimethyl-2-butene (1.0 eq) in anhydrous dichloromethane.

  • Cool the flask in an ice-water bath to 0°C.

  • Prepare a solution of bromine (1.0 eq) in anhydrous dichloromethane and load it into the addition funnel.

  • Add the bromine solution dropwise to the stirred alkene solution over 30-45 minutes. Maintain the temperature below 5°C. The reddish-brown color of bromine should disappear upon addition.

  • After the addition is complete, allow the mixture to stir for an additional 30 minutes at 0°C.

  • Quench the reaction by adding saturated sodium thiosulfate solution and stir until the organic layer becomes colorless.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization

Materials:

Procedure:

  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., hot ethanol or hexane) to just dissolve the solid.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize crystal recovery, place the flask in an ice bath for 30 minutes.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Dry the crystals under a high vacuum to remove any residual solvent.

  • Determine the melting point to assess purity. The melting point should be sharp and close to 168°C.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_start Reactants cluster_intermediate Intermediate cluster_product Product start_alkene 2,3-Dimethyl-2-butene intermediate Cyclic Bromonium Ion start_alkene->intermediate + Br₂ start_br2 Br₂ product This compound intermediate->product + Br⁻ (anti-addition)

Caption: Electrophilic addition of bromine to 2,3-dimethyl-2-butene.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product q1 Is the final product an oil? start->q1 ans1_yes Presence of impurities (e.g., bromohydrin) q1->ans1_yes Yes q2 Did Br₂ color persist? q1->q2 No sol1 Solution: 1. Ensure anhydrous conditions. 2. Purify via column chromatography. ans1_yes->sol1 final_outcome Improved Yield and Purity sol1->final_outcome ans2_yes Excess bromine or impure alkene q2->ans2_yes Yes q2->final_outcome No sol2 Solution: 1. Quench with Na₂S₂O₃. 2. Check alkene purity. ans2_yes->sol2 sol2->final_outcome

Caption: A workflow for diagnosing common synthesis issues.

References

Troubleshooting low yield in dehydrohalogenation of 2,3-dibromo-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers experiencing low yields in the synthesis of 2,3-dimethyl-1,3-butadiene (B165502) from 2,3-dibromo-2,3-dimethylbutane via dehydrohalogenation.

Troubleshooting Guide: Low Yield

Low yields in this double dehydrohalogenation reaction are common and can be attributed to several factors, including reaction conditions, choice of base, and competing side reactions.

Question: My reaction yield is very low. What are the most likely causes?

Answer: Low yields of the target diene, 2,3-dimethyl-1,3-butadiene, are often due to one or more of the following factors:

  • Incomplete Second Elimination: The removal of the first molecule of HBr to form a bromoalkene intermediate is typically faster than the removal of the second HBr. Harsh reaction conditions are often required for the second elimination, which can lead to product degradation.

  • Sub-optimal Base Selection: The choice of base is critical. A strong, non-nucleophilic base is required to favor the E2 elimination pathway over competing substitution (SN2) reactions.

  • Formation of Isomeric Byproducts: Depending on the base used, you may be forming a mixture of alkene products, including the thermodynamically more stable internal alkene instead of the desired conjugated diene.

  • Reaction Conditions: Temperature, solvent, and reaction time significantly impact the outcome. Dehydrohalogenation reactions often require elevated temperatures to proceed at a reasonable rate.[1] The use of alcoholic solvents like ethanol (B145695) typically favors elimination over substitution.[2]

  • Alternative Synthetic Route: It is important to note that the most common and highest-yielding laboratory synthesis of 2,3-dimethyl-1,3-butadiene is not the dehydrohalogenation of the corresponding dibromide, but the acid-catalyzed dehydration of pinacol (B44631).[3][4][5]

Logical Flow for Troubleshooting

TroubleshootingFlow start Low Yield of 2,3-dimethyl-1,3-butadiene check_base What base was used? start->check_base incomplete_rxn Issue: Incomplete Elimination - Mono-elimination product likely - Second elimination is slow check_base->incomplete_rxn Any base side_products Issue: Side Product Formation - Zaitsev vs. Hofmann products - SN2 substitution products check_base->side_products Non-bulky (e.g., NaOH, NaOEt) check_conditions Review Reaction Conditions (Temperature, Solvent) solution_conditions Solution: - Increase temperature - Ensure anhydrous conditions - Use alcoholic solvent check_conditions->solution_conditions Sub-optimal consider_alternative Consider Alternative Synthesis: Acid-catalyzed dehydration of pinacol check_conditions->consider_alternative Optimal, but still low yield incomplete_rxn->check_conditions solution_base Solution: - Use a strong, bulky base (e.g., KOtBu) - Use alcoholic KOH at high temp. side_products->solution_base solution_base->consider_alternative solution_conditions->consider_alternative

Caption: Troubleshooting workflow for low yield dehydrohalogenation.

Frequently Asked Questions (FAQs)

Q1: I am not getting the diene, but I see another major product in my analysis. What could it be?

A1: The most likely byproduct is the mono-dehydrohalogenation product, such as 3-bromo-2,3-dimethyl-1-butene. The second elimination step to form the diene is often slower and requires more forcing conditions. Another possibility is the formation of an internal, more substituted alkene, 2,3-dimethyl-2-butene, if a single elimination occurs on the analogous monobromide.[2][6]

Q2: How does the choice of base affect my product distribution?

A2: The choice of base is one of the most critical factors.

  • Non-bulky strong bases (e.g., sodium ethoxide, potassium hydroxide) tend to favor the formation of the more thermodynamically stable, more substituted alkene (Zaitsev's rule).[7][8]

  • Bulky, sterically hindered bases (e.g., potassium tert-butoxide, KOtBu) are less able to access the sterically hindered protons and will preferentially abstract a proton from the less substituted carbon, leading to the Hofmann product.[2][9] For the formation of a terminal diene, a bulky base might be advantageous.

Q3: Can I use aqueous KOH for this reaction?

A3: Using aqueous potassium hydroxide (B78521) is generally not recommended as it can promote the competing SN2 substitution reaction, leading to the formation of diols as byproducts.[2] An alcoholic solution of KOH (e.g., ethanolic KOH) is preferred to maximize the yield of the elimination product.[10]

Q4: What is the ideal temperature for this reaction?

A4: Elimination reactions are generally favored at higher temperatures.[1] If you are observing low conversion, consider increasing the reaction temperature. However, be aware that excessively high temperatures can lead to polymerization of the diene product or other decomposition pathways. A good starting point is to run the reaction at the reflux temperature of the alcoholic solvent being used.

Q5: My yield is still low even after optimizing conditions. What should I do?

A5: If optimizing the base, solvent, and temperature for the dehydrohalogenation of this compound does not provide a satisfactory yield, the most effective troubleshooting step is to switch to a more reliable synthetic route. The acid-catalyzed dehydration of pinacol (2,3-dimethylbutane-2,3-diol) is the standard, well-documented method for producing 2,3-dimethyl-1,3-butadiene with good yields.[3][4]

Data Presentation

The regioselectivity of elimination is highly dependent on the steric bulk of the base. While specific yield data for the double dehydrohalogenation of this compound is scarce in readily available literature, the behavior of the closely related 2-bromo-2,3-dimethylbutane (B3344068) provides a clear illustration of this principle.

Table 1: Product Distribution in the E2 Elimination of 2-Bromo-2,3-dimethylbutane with Various Bases [2][11]

BaseBase StructureSolvent2,3-dimethyl-1-butene (Hofmann Product) %2,3-dimethyl-2-butene (Zaitsev Product) %
Sodium MethoxideCH₃ONaMethanol20%80%
Sodium EthoxideCH₃CH₂ONaEthanol21%79%
Potassium tert-butoxide(CH₃)₃COKtert-Butanol73%27%

This data clearly shows that less hindered bases favor the more substituted Zaitsev product, while the bulky tert-butoxide base favors the less substituted Hofmann product. This principle is directly applicable when troubleshooting the formation of the terminal diene from the dibromide starting material.

Experimental Protocols

Protocol 1: Dehydrohalogenation with Potassium Hydroxide (General Procedure)

This is a representative procedure for a double dehydrohalogenation. Optimization of temperature and reaction time will be necessary.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Reagent Addition: Add a 3 M solution of potassium hydroxide (KOH) in ethanol (approx. 5.0 eq). The use of a significant excess of base is typical.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC or GC analysis. The reaction may require several hours to proceed towards the diene.

  • Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with a low-boiling organic solvent such as diethyl ether (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and carefully remove the solvent by distillation.

  • Purification: The crude product, which is likely a mixture of starting material, mono-elimination product, and the desired diene, should be purified by fractional distillation.

Protocol 2: Recommended Alternative - Dehydration of Pinacol[3]

This is the more common and often higher-yielding method for synthesizing 2,3-dimethyl-1,3-butadiene.

  • Setup: Place pinacol (anhydrous or hydrate, 1.0 eq) in a round-bottom flask equipped for fractional distillation.

  • Catalyst Addition: Add a catalytic amount of 48% hydrobromic acid (HBr).

  • Distillation: Slowly heat the flask. The 2,3-dimethyl-1,3-butadiene product will co-distill with water at a temperature below 95 °C. Collect the distillate.

  • Workup: Transfer the distillate to a separatory funnel. The product will form the upper organic layer. Wash the organic layer twice with water.

  • Drying: Add a polymerization inhibitor (e.g., hydroquinone) and dry the organic layer over anhydrous calcium chloride.

  • Purification: Purify the dried product by fractional distillation, collecting the fraction boiling at 69-71 °C. Expected yields are typically in the range of 55-60%.[3]

Visualizations

Reaction Pathway Diagram

ReactionPathways cluster_main Dehydrohalogenation Pathways start This compound intermediate 3-bromo-2,3-dimethyl-1-butene (Mono-elimination product) start->intermediate - HBr (fast) product_diene 2,3-dimethyl-1,3-butadiene (Desired Product) intermediate->product_diene - HBr (slow) product_alkyne 2,3-dimethyl-2-butyne (Possible Over-elimination/Rearrangement) intermediate->product_alkyne Alternative Pathway (Strong Base, High Temp)

Caption: Potential elimination pathways for this compound.

References

Technical Support Center: Purification of 2,3-Dibromo-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the common challenges and methods for the purification of 2,3-dibromo-2,3-dimethylbutane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities can include unreacted bromine, which imparts a yellow or brownish color to the product. Additionally, side products from elimination reactions (dehydrobromination) may be present, such as 2,3-dimethyl-1,3-butadiene (B165502) and other isomeric alkenes. Precursors from the synthesis, like 2,3-dimethylbutane (B166060), might also be present if the reaction did not go to completion.

Q2: My purified this compound is a solid, but it has a low melting point and a wide melting range. What could be the issue?

A2: A low and broad melting point is a classic indicator of an impure sample. The presence of solvents, starting materials, or side-products disrupts the crystal lattice of the solid, leading to a depression and broadening of the melting point. Further purification is recommended. The reported melting point for pure this compound is around 159-160°C (decomposes).[1]

Q3: How can I remove the color from my crude this compound?

A3: A yellow or brown color is often due to dissolved bromine. This can typically be removed by washing the crude product (dissolved in a suitable organic solvent) with a reducing agent solution, such as aqueous sodium thiosulfate (B1220275) or sodium bisulfite. Subsequent purification by recrystallization or column chromatography will also help in removing colored impurities.

Q4: Is this compound stable to heat?

A4: this compound can be sensitive to high temperatures and may undergo decomposition or elimination reactions (loss of HBr) to form alkenes. Therefore, it is advisable to use the lowest possible temperatures during purification, for example, by using vacuum distillation if distillation is the chosen method.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the purification of this compound.

Recrystallization Issues
Issue Possible Cause(s) Troubleshooting Steps
Product does not crystallize upon cooling. - Too much solvent was used.- The wrong solvent was chosen.- The solution is not saturated.- Evaporate some of the solvent to increase the concentration and try cooling again.- Add a seed crystal of pure this compound.- Try a different recrystallization solvent or a mixture of solvents.
Oiling out instead of crystallization. - The boiling point of the solvent is higher than the melting point of the impure product.- The rate of cooling is too fast.- High concentration of impurities.- Use a lower-boiling point solvent.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Perform a preliminary purification step, such as a wash with sodium thiosulfate, before recrystallization.
Low recovery of purified product. - The chosen solvent has a relatively high solubility for the compound at low temperatures.- Premature crystallization during hot filtration.- Incomplete transfer of crystals after filtration.- Choose a solvent in which the product has very low solubility at cold temperatures.- Ensure the filtration apparatus is pre-heated before hot filtration.- Wash the crystals with a minimal amount of ice-cold solvent.
Column Chromatography Issues
Issue Possible Cause(s) Troubleshooting Steps
Poor separation of the desired product from impurities. - Inappropriate solvent system (eluent).- Column was not packed properly.- Column was overloaded with the crude sample.- Optimize the eluent system using thin-layer chromatography (TLC) first. A solvent system that gives an Rf value of 0.2-0.4 for the desired compound is often a good starting point.- Ensure the column is packed uniformly without any air bubbles or cracks.- Use a larger column or reduce the amount of sample loaded.
The product is eluting too quickly (high Rf). - The eluent is too polar.- Decrease the polarity of the eluent. For example, increase the proportion of the non-polar solvent (e.g., hexane) in a hexane (B92381)/ethyl acetate (B1210297) mixture.
The product is not eluting from the column (low Rf). - The eluent is not polar enough.- Increase the polarity of the eluent. For example, increase the proportion of the polar solvent (e.g., ethyl acetate) in a hexane/ethyl acetate mixture.

Experimental Protocols

Recrystallization Protocol

This is a general procedure that may need to be optimized for your specific sample.

  • Solvent Selection: Based on solubility tests, ethanol (B145695) or a mixture of ethanol and water is a potential solvent system for the recrystallization of alkyl halides. The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid completely dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.

Column Chromatography Protocol
  • Stationary Phase and Eluent Selection: Silica (B1680970) gel is a common stationary phase for the purification of alkyl halides. The eluent (mobile phase) should be chosen based on TLC analysis. A mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate or dichloromethane (B109758) is a good starting point.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₆H₁₂Br₂
Molecular Weight 243.97 g/mol [2]
Appearance White to off-white powder or crystals[3][4]
Melting Point 159-160 °C (decomposes)[1]
Boiling Point ~207 °C (estimated)[2]
Solubility Soluble in 2,3-dimethylbutane (0.15 g/mL at 26°C)[1]. General solubility in organic solvents.

Table 2: Potential Impurities and their Characteristics

ImpurityStructureBoiling/Melting PointNotes
BromineBr₂58.8 °C (Boiling)Volatile, colored, reactive. Can be removed by a thiosulfate wash.
2,3-DimethylbutaneC₆H₁₄58 °C (Boiling)Non-polar starting material. Can be removed by distillation or chromatography.
2,3-Dimethyl-1,3-butadieneC₆H₁₀69-70 °C (Boiling)Product of double dehydrobromination. Less polar than the desired product.

Visualizations

PurificationWorkflow crude Crude this compound wash Aqueous Wash (e.g., Na₂S₂O₃ solution) crude->wash If colored recrystallization Recrystallization crude->recrystallization chromatography Column Chromatography crude->chromatography wash->recrystallization wash->chromatography pure_product Pure this compound recrystallization->pure_product chromatography->pure_product

Caption: General purification workflow for this compound.

TroubleshootingRecrystallization start Recrystallization Attempt no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield success Successful Crystallization start->success node1 Concentrate Solution no_crystals->node1 node2 Add Seed Crystal no_crystals->node2 node3 Change Solvent no_crystals->node3 node4 Slower Cooling oiling_out->node4 node5 Use Lower Boiling Solvent oiling_out->node5 node6 Check Cold Solubility low_yield->node6 node7 Pre-heat Funnel low_yield->node7

Caption: Troubleshooting logic for recrystallization issues.

References

How to prevent elimination byproducts during bromination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to help prevent and troubleshoot the formation of elimination byproducts during bromination reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of elimination byproducts during bromination?

Elimination reactions (primarily E1 and E2) compete with substitution reactions (SN1 and SN2) and radical substitution. The outcome is determined by several factors:

  • Substrate Structure: Tertiary substrates are more prone to elimination than secondary, which are more prone than primary substrates. This is due to the formation of a more stable carbocation in E1 pathways and steric hindrance for SN2 attack.

  • Base/Nucleophile Strength: Strong, bulky bases favor E2 elimination by abstracting a proton. Weaker bases and good nucleophiles favor substitution.

  • Temperature: Higher temperatures generally favor elimination over substitution because elimination reactions have a higher activation energy and result in an increase in entropy.[1]

  • Solvent: Polar protic solvents can stabilize carbocation intermediates, favoring E1, but can also solvate nucleophiles, hindering SN2. Polar aprotic solvents are often preferred for SN2 reactions as they do not "cage" the nucleophile.[2][3][4]

Q2: How does the choice of brominating agent affect elimination side reactions?

The choice of reagent is critical. N-Bromosuccinimide (NBS) is often preferred over diatomic bromine (Br₂) for allylic and benzylic brominations.[5][6][7] NBS provides a low, constant concentration of Br₂ through its reaction with trace HBr, which suppresses competitive electrophilic addition to double bonds and other side reactions. For radical brominations of alkanes, Br₂ with light (hν) or a radical initiator is common.[8]

Q3: How does solvent choice help in suppressing elimination?

The solvent plays a crucial role in the reaction pathway.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): These solvents are generally preferred for SN2 reactions.[2] They can solvate the cation but leave the nucleophile relatively "bare" and reactive, increasing the rate of substitution. By favoring the SN2 pathway, the competing E2 pathway can often be minimized, especially with non-bulky bases.[2][4]

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can stabilize carbocations, favoring SN1 and E1 pathways. They also solvate nucleophiles through hydrogen bonding, reducing their nucleophilicity and potentially favoring elimination.[3][9]

  • Non-Polar Solvents (e.g., CCl₄, CH₂Cl₂): Carbon tetrachloride is a classic solvent for radical brominations using NBS, as it minimizes ionic side reactions.[6][10] Dichloromethane has also been identified as an excellent choice for selective brominations.[11]

Q4: Why is radical bromination more selective than radical chlorination, and how does this help?

Radical bromination is significantly more selective than radical chlorination.[12][13] This is explained by the Hammond postulate. The hydrogen abstraction step in bromination is endothermic, meaning the transition state resembles the products (the carbon radical).[14] Therefore, the reaction will strongly favor the pathway that leads to the most stable radical intermediate (tertiary > secondary > primary).[8][15] This high selectivity allows for targeted bromination at the most substituted carbon, reducing mixtures of isomers and potential elimination pathways that might arise from less stable intermediates.[8]

Troubleshooting Guide

Problem: My reaction is producing a high percentage of alkene byproduct.

Possible Cause Troubleshooting Steps Rationale
High Reaction Temperature Lower the reaction temperature. For some electrophilic brominations, temperatures of -30°C to -78°C may be necessary.[16] For radical reactions, reducing heat can also improve selectivity.Elimination reactions are generally favored at higher temperatures.[1] Using kinetic control (low temperature) can favor the substitution product.[16]
Strong/Bulky Base If the mechanism is E2/SN2, consider using a less sterically hindered or weaker base.Strong, bulky bases are excellent for promoting E2 elimination. A good, less basic nucleophile is more likely to favor the SN2 pathway.[2][17]
Inappropriate Solvent For SN2-type reactions, switch from a polar protic solvent to a polar aprotic solvent (e.g., DMF, DMSO, acetone).[2][3]Polar aprotic solvents enhance nucleophilicity, increasing the rate of SN2 relative to E2.[4]
Substrate Structure This is an intrinsic property. If the substrate is tertiary, elimination will be highly competitive. Consider alternative synthetic routes if elimination cannot be suppressed.Tertiary substrates readily form stable carbocations (favoring E1) and are sterically hindered to SN2 attack, making E2 a major pathway with strong bases.[17]

Problem: The yield of my desired alkyl bromide is very low.

Possible Cause Troubleshooting Steps Rationale
Elimination is Dominant Refer to the troubleshooting steps above for reducing alkene byproducts.If the primary reaction pathway is elimination, the yield of the substitution product will inherently be low.
Presence of Water Ensure all glassware is dry and use anhydrous solvents. For NBS reactions, adding barium carbonate can help maintain anhydrous and acid-free conditions.[6][10]Water can hydrolyze the desired product and interfere with radical reactions.[6][10]
Radical Reaction Not Initiating For radical brominations (e.g., with NBS), add a radical initiator like AIBN or benzoyl peroxide, or use photochemical initiation (UV light).[5][6]Radical chain reactions require an initiation step to generate the initial bromine radical. Without it, the reaction will not proceed.
Impure NBS Use freshly recrystallized NBS. Impure, yellow-colored NBS can give unreliable results and side products.[6]The yellow color indicates the presence of Br₂, which can lead to non-selective reactions. Recrystallization from water purifies the reagent.[6]

Data Presentation: Solvent and Temperature Effects

The choice of reaction conditions can dramatically alter the ratio of substitution to elimination products.

Table 1: Influence of Solvent on SN2 vs. E2 for a Secondary Alkyl Halide

SubstrateNucleophile/BaseSolventSubstitution (SN2) YieldElimination (E2) Yield
Isopropyl bromideSodium EthoxideEthanol/H₂O47%53%
Isopropyl bromideSodium EthoxideEthanol21%79%
Isopropyl bromideSodium EthoxideDMSO (Polar Aprotic)~3%~97%

Data adapted from literature examples demonstrating that for a strong base, even polar aprotic solvents overwhelmingly favor elimination for secondary halides.[2]

Table 2: Selectivity in Radical Bromination of Propane

ReactionProductRelative YieldSelectivity Ratio (Secondary:Primary)
Bromination1-Bromopropane3%97 : 1
Bromination2-Bromopropane97%

Data adapted from literature examples showing the high regioselectivity of radical bromination for the more stable secondary position.[12]

Experimental Protocols

Protocol 1: Selective Allylic Bromination using NBS

This protocol describes the Wohl-Ziegler reaction for the selective bromination at an allylic position, minimizing alkene byproducts.

Materials:

  • Alkene substrate (e.g., cyclohexene)

  • N-Bromosuccinimide (NBS), freshly recrystallized

  • Anhydrous carbon tetrachloride (CCl₄)

  • Radical initiator (e.g., AIBN or benzoyl peroxide)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the system is under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagents: Dissolve the alkene substrate in anhydrous CCl₄. Add freshly recrystallized NBS (1.0 eq) to the solution.

  • Initiation: Add a catalytic amount of a radical initiator (e.g., AIBN, ~0.02 eq).

  • Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. The reaction can also be initiated by shining a sunlamp on the flask.[6]

  • Monitoring: Monitor the reaction progress by TLC or GC. The reaction is often complete when the dense NBS has been consumed and replaced by the less dense succinimide (B58015), which will float on top of the CCl₄.

  • Workup: a. Cool the reaction mixture to room temperature, then cool further in an ice bath. b. Filter the mixture to remove the succinimide byproduct. c. Transfer the filtrate to a separatory funnel. Wash the solution with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to quench any remaining bromine, then with water, and finally with brine.[18] d. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude allylic bromide.

  • Purification: Purify the product by distillation or column chromatography as required.

Visualizations

Logical Troubleshooting Flowchart

G start High % of Elimination Byproduct Observed q_temp Is the reaction temperature elevated? start->q_temp s_temp ACTION: Lower the reaction temperature. (e.g., 0°C to -78°C) q_temp->s_temp Yes q_base Are you using a strong or sterically hindered base? q_temp->q_base No s_temp->q_base s_base ACTION: Switch to a weaker, less bulky base (if mechanistically feasible). q_base->s_base Yes q_solvent Are you using a polar protic solvent? q_base->q_solvent No s_base->q_solvent s_solvent ACTION: Switch to a polar aprotic solvent (e.g., Acetone, DMF, DMSO). q_solvent->s_solvent Yes end Re-evaluate reaction. Consider alternative synthetic route. q_solvent->end No s_solvent->end

Caption: Troubleshooting flowchart for high elimination byproducts.

Competing Substitution vs. Elimination Pathways

G sub R-X + Nu:⁻ (Substrate + Nucleophile/Base) sn2 SN2 Pathway (Substitution) sub->sn2 Weak Base Good Nucleophile Polar Aprotic Solvent Low Temperature e2 E2 Pathway (Elimination) sub->e2 Strong, Bulky Base High Temperature prod_sub R-Nu (Substitution Product) sn2->prod_sub prod_elim Alkene (Elimination Product) e2->prod_elim

Caption: Factors influencing SN2 substitution vs. E2 elimination.

Experimental Workflow for Selective Bromination

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purify 4. Purification prep Flame-dry glassware Add Substrate & Anhydrous Solvent Add NBS & Initiator react Heat to Reflux (or Irradiate) Monitor by TLC/GC prep->react workup Cool reaction Filter succinimide Aqueous Washes (Na₂S₂O₃, Brine) Dry & Concentrate react->workup purify Column Chromatography or Distillation workup->purify final Pure Brominated Product purify->final

Caption: General workflow for selective bromination with NBS.

References

Technical Support Center: Regioselectivity in the Elimination of 2,3-Dibromo-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling the regioselectivity of elimination reactions involving 2,3-dibromo-2,3-dimethylbutane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.

Troubleshooting Guides and FAQs

This section addresses common issues and questions encountered during the elimination reactions of this compound and its derivatives.

Q1: My elimination reaction of this compound is producing a mixture of alkenes. How can I favor the formation of the more substituted alkene (Zaitsev product), 2,3-dimethyl-2-butene (B165504)?

A1: To favor the formation of the thermodynamically more stable, more substituted alkene (Zaitsev product), you should use a small, strong base. Steric hindrance is a key factor in determining the regioselectivity of this E2 elimination.[1][2] Smaller bases can more easily access the more sterically hindered tertiary hydrogen, leading to the Zaitsev product.

  • Recommended Bases: Sodium methoxide (B1231860) (CH₃ONa) or sodium ethoxide (CH₃CH₂ONa) are excellent choices.[1][2]

  • Solvent: A polar protic solvent like ethanol (B145695) or methanol (B129727) is typically used in conjunction with the corresponding alkoxide base.

  • Temperature: Heating the reaction mixture generally favors elimination over substitution.[2]

Q2: I want to synthesize the less substituted alkene (Hofmann product), 2,3-dimethyl-1-butene (B117154), from 2-bromo-2,3-dimethylbutane (B3344068) (the intermediate from the first elimination). What conditions should I use?

A2: To favor the formation of the less substituted alkene (Hofmann product), you should employ a sterically bulky, strong base. The large size of the base will preferentially abstract the more accessible primary hydrogen due to steric hindrance, leading to the kinetically favored Hofmann product.[1][3]

  • Recommended Bases: Potassium tert-butoxide (t-BuOK) is the most common and effective bulky base for this purpose.[1]

  • Solvent: A polar aprotic solvent like tetrahydrofuran (B95107) (THF) or the corresponding alcohol (tert-butanol) is suitable.

  • Temperature: As with Zaitsev elimination, heating will promote the elimination reaction.

Q3: Can I selectively perform a single elimination on this compound to isolate the bromoalkene intermediate?

A3: Yes, it is possible to perform a selective single elimination to form a vinyl bromide intermediate, such as 3-bromo-2,3-dimethyl-1-butene. This can be achieved by carefully controlling the stoichiometry of the base. Using one equivalent of a strong, bulky base at a controlled temperature should favor the removal of one equivalent of HBr. A bulky base is recommended to favor the formation of the terminal alkene.

Q4: I am attempting a double elimination to form 2,3-dimethyl-1,3-butadiene (B165502), but the yield is low. What are the potential side reactions and how can I minimize them?

A4: Low yields in the double elimination to form the conjugated diene can be due to several factors:

  • Incomplete reaction: The second elimination from the vinylic bromide intermediate is often slower than the first. Ensure you are using a sufficiently strong base and adequate reaction time and temperature. Sodium amide (NaNH₂) in a solvent like ammonia (B1221849) is a very strong base system often used for double eliminations to form alkynes and can be effective for diene synthesis.

  • Polymerization of the diene: 2,3-dimethyl-1,3-butadiene is susceptible to polymerization, especially at higher temperatures. It is advisable to distill the product as it is formed to remove it from the hot reaction mixture. Adding a polymerization inhibitor, such as hydroquinone, to the collection flask can also be beneficial.

  • Rearrangement reactions: Although less common in this specific substrate, strong bases and high temperatures can sometimes lead to rearrangements.

To improve the yield, consider a two-step approach where you first isolate the bromoalkene and then subject it to the second elimination under optimized conditions.

Data Presentation

The choice of base has a significant impact on the product distribution in the elimination of 2-bromo-2,3-dimethylbutane, the intermediate in the double elimination of this compound.

BaseSolvent2,3-dimethyl-2-butene (Zaitsev) (%)2,3-dimethyl-1-butene (Hofmann) (%)Reference
Sodium MethoxideMethanol8020[1]
Potassium tert-butoxidetert-Butanol2575[1]

Experimental Protocols

Protocol 1: Synthesis of 2,3-dimethyl-2-butene (Zaitsev Product) from 2-bromo-2,3-dimethylbutane

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-2,3-dimethylbutane in ethanol.

  • Reagent Addition: Slowly add a solution of sodium ethoxide in ethanol (typically prepared by dissolving sodium metal in anhydrous ethanol) to the flask. A slight excess of the base is recommended.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the product with a suitable organic solvent (e.g., diethyl ether or pentane).

  • Purification: Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate. Remove the solvent by rotary evaporation. The crude product can be purified by distillation.

Protocol 2: Synthesis of 2,3-dimethyl-1-butene (Hofmann Product) from 2-bromo-2,3-dimethylbutane

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-2,3-dimethylbutane in tert-butanol.

  • Reagent Addition: Carefully add potassium tert-butoxide to the flask.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC or GC.

  • Workup: Cool the reaction mixture and carefully add water to quench the excess base. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent. Purify the product by distillation.

Protocol 3: Synthesis of 2,3-dimethyl-1,3-butadiene via Double Elimination

Note: This is a generalized protocol based on the principles of double elimination from vicinal dihalides.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a distillation head leading to a cold trap (cooled with dry ice/acetone), place a solution of potassium tert-butoxide in a high-boiling inert solvent like mineral oil or a suitable ether.

  • Reagent Addition: Heat the base suspension. Slowly add a solution of this compound in the same solvent via the dropping funnel.

  • Reaction Conditions: The product, 2,3-dimethyl-1,3-butadiene (boiling point ~69 °C), should distill as it is formed. Maintain the reaction temperature to ensure a steady distillation.

  • Product Collection: Collect the distillate in the cold trap, which should contain a small amount of a polymerization inhibitor like hydroquinone.

  • Purification: The collected diene can be further purified by redistillation.

Mandatory Visualization

Elimination_Workflow cluster_start Starting Material cluster_elim1 First Elimination (E2) cluster_conditions1 Reaction Conditions 1 cluster_products1 First Elimination Products cluster_elim2 Second Elimination (E2) start This compound intermediate 2-bromo-2,3-dimethylbutane start->intermediate 1 eq. Base base1 Base Selection small_base Small Base (e.g., NaOMe, NaOEt) base1->small_base Favors bulky_base Bulky Base (e.g., t-BuOK) base1->bulky_base Favors zaitsev1 Zaitsev Intermediate (More Substituted Bromoalkene) small_base->zaitsev1 hofmann1 Hofmann Intermediate (Less Substituted Bromoalkene) bulky_base->hofmann1 final_product 2,3-dimethyl-1,3-butadiene zaitsev1->final_product Strong Base hofmann1->final_product Strong Base

Caption: Workflow for the stepwise elimination of this compound.

Regioselectivity_Logic cluster_substrate Substrate cluster_base Base Choice cluster_outcome Product Outcome substrate 2-bromo-2,3-dimethylbutane base Base Type small Small (e.g., NaOEt) base->small bulky Bulky (e.g., t-BuOK) base->bulky product Major Product small->product bulky->product zaitsev Zaitsev Product (2,3-dimethyl-2-butene) product->zaitsev Favored by Small Base hofmann Hofmann Product (2,3-dimethyl-1-butene) product->hofmann Favored by Bulky Base

References

Minimizing steric hindrance effects in reactions of 2,3-dibromo-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-dibromo-2,3-dimethylbutane. The focus is on minimizing steric hindrance effects to control reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with this compound?

A1: The major challenge is the significant steric hindrance around the two tertiary carbons bearing the bromine atoms. This steric bulk heavily influences the feasibility and outcome of nucleophilic substitution and elimination reactions. For bimolecular reactions (SN2 and E2), the crowded environment hinders the approach of nucleophiles and bases.

Q2: Which reaction pathways are most common for this substrate?

A2: Due to the tertiary nature of the alkyl halide, SN2 reactions are generally not favored. The most common pathways are:

  • E2 Elimination: Favored by strong, sterically hindered bases.

  • SN1 Substitution/E1 Elimination: Can occur under solvolytic conditions with polar protic solvents and weak nucleophiles/bases.

  • Dehalogenation: Reaction with reducing agents like zinc dust to form an alkene.

Q3: How can I control the regioselectivity of elimination reactions?

A3: The regioselectivity between the Zaitsev (more substituted alkene) and Hofmann (less substituted alkene) products is primarily controlled by the steric bulk of the base. A small, strong base will favor the thermodynamically more stable Zaitsev product, while a bulky, strong base will preferentially form the Hofmann product due to reduced steric strain in the transition state.

Q4: Is an SN1 reaction feasible, and how is it affected by steric hindrance?

A4: Yes, an SN1 reaction is feasible. Steric hindrance does not inhibit the SN1 mechanism because the rate-determining step is the formation of a planar carbocation intermediate. In fact, the multiple alkyl groups on this compound help to stabilize the tertiary carbocation, thus favoring the SN1 pathway under appropriate conditions (e.g., polar protic solvent, weak nucleophile).

Troubleshooting Guides

Issue 1: Low yield of the desired alkene in an E2 elimination reaction.
Possible Cause Suggested Solution
Incorrect Base Selection: Using a base that is too bulky or not bulky enough for the desired product.To favor the Zaitsev product (2,3-dimethyl-2-butene), use a small, strong base like sodium ethoxide (NaOEt) in ethanol (B145695). To favor the Hofmann product (2,3-dimethyl-1-butene), use a bulky base like potassium tert-butoxide (t-BuOK).
Reaction Temperature is Too Low: Elimination reactions often have a higher activation energy than competing substitution reactions.Increase the reaction temperature. Heat generally favors elimination over substitution.[1]
Inappropriate Solvent: The solvent may not be optimal for an E2 reaction.Use a solvent that is compatible with your base. For alkoxide bases, the corresponding alcohol is typically used (e.g., ethanol for ethoxide). Aprotic polar solvents can also increase the rate of E2 reactions.
Issue 2: Formation of a mixture of substitution and elimination products.
Possible Cause Suggested Solution
Competing SN1 and E1 Reactions: Using a weak base/nucleophile in a polar protic solvent.To favor elimination (E1) , increase the reaction temperature. To favor substitution (SN1) , keep the temperature low and use a solvent that is also the nucleophile (solvolysis).
Base is also a Good Nucleophile: A small, strong base like ethoxide can also act as a nucleophile, leading to SN2-like side products, although this is minimal for a tertiary halide.Use a sterically hindered, non-nucleophilic base such as potassium tert-butoxide or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Issue 3: Incomplete dehalogenation with zinc.
Possible Cause Suggested Solution
Inactive Zinc: The surface of the zinc dust may be oxidized.Activate the zinc dust prior to the reaction by washing it with dilute HCl, followed by water, ethanol, and ether, then drying under vacuum.
Poor Solubility of the Substrate: The reaction may be slow if the substrate is not sufficiently dissolved.Use a co-solvent like ethanol or acetic acid to increase the solubility of the this compound.[2][3]
Insufficient Reaction Time or Temperature: The reaction may be kinetically slow.Increase the reaction time and/or gently heat the reaction mixture to reflux.

Data Presentation

Table 1: Influence of Base on Product Distribution in E2 Elimination of 2-Bromo-2,3-dimethylbutane

BaseBase Structure2,3-dimethyl-2-butene (B165504) (Zaitsev) %2,3-dimethyl-1-butene (Hofmann) %
Sodium EthoxideCH₃CH₂O⁻Na⁺79%21%
Potassium tert-Butoxide(CH₃)₃CO⁻K⁺27%73%
Tris(ethyl)methoxide(CH₃CH₂)₃CO⁻8%92%

Data is for the analogous monobrominated substrate, 2-bromo-2,3-dimethylbutane, and illustrates the steric effect of the base.[3][4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the bromination of 2,3-dimethyl-2-butene.

Materials:

  • 2,3-dimethyl-2-butene

  • Liquid bromine (Br₂)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Sodium bicarbonate solution (5% aqueous)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2,3-dimethyl-2-butene in dichloromethane in a round-bottom flask and cool the mixture in an ice bath.

  • Slowly add an equimolar amount of liquid bromine dissolved in dichloromethane dropwise to the stirred solution. Maintain the temperature below 10°C. The disappearance of the bromine color indicates the reaction is proceeding.

  • Once the addition is complete and the bromine color persists, allow the reaction to stir for an additional 30 minutes at room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to remove any unreacted bromine and HBr.

  • Wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield crude this compound.

  • The product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Dehalogenation of this compound with Zinc

This protocol outlines the formation of 2,3-dimethyl-2-butene via zinc-mediated dehalogenation.

Materials:

  • This compound

  • Zinc dust (activated)

  • Ethanol

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, add this compound and ethanol.

  • Add an excess (approximately 2-3 molar equivalents) of activated zinc dust to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress using TLC or GC analysis. The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature and filter to remove the excess zinc and zinc bromide salts.

  • The filtrate contains the product, 2,3-dimethyl-2-butene, in ethanol. The product can be isolated by fractional distillation.

Protocol 3: E2 Elimination with a Bulky Base (Hofmann Product Favored)

This protocol describes the synthesis of 2,3-dimethyl-1-butene.

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • Tert-butanol

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous tert-butanol.

  • Add a slight excess (approximately 2.2 equivalents) of potassium tert-butoxide to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Follow the reaction's progress by TLC or GC.

  • Upon completion, cool the mixture, add water, and extract the product with a low-boiling-point ether (e.g., diethyl ether).

  • Wash the organic extracts with water and brine, dry over anhydrous magnesium sulfate, and carefully remove the solvent by distillation to isolate the volatile alkene product.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Starting Material cluster_reactions Reaction Pathways cluster_e2 E2 Elimination cluster_dehalo Dehalogenation start 2,3-dimethyl-2-butene reagent1 + Br2 in CH2Cl2 start->reagent1 product1 This compound reagent1->product1 base1 Small Base (NaOEt) product1->base1 base2 Bulky Base (t-BuOK) product1->base2 reagent2 Zn dust, Ethanol product1->reagent2 product_zaitsev 2,3-dimethyl-2-butene (Major) base1->product_zaitsev product_hofmann 2,3-dimethyl-1-butene (Major) base2->product_hofmann product_dehalo 2,3-dimethyl-2-butene reagent2->product_dehalo steric_hindrance_logic cluster_substrate Substrate: this compound cluster_e2_outcome E2 Product Outcome substrate High Steric Hindrance at Tertiary Carbons sn2 SN2 Pathway Disfavored substrate->sn2 sn1 SN1 Pathway Possible (Carbocation Intermediate) substrate->sn1 e2 E2 Pathway Highly Dependent on Base substrate->e2 bulky_base Bulky Base (e.g., t-BuOK) e2->bulky_base small_base Small Base (e.g., NaOEt) e2->small_base hofmann Hofmann Product (Less Substituted Alkene) bulky_base->hofmann zaitsev Zaitsev Product (More Substituted Alkene) small_base->zaitsev

References

Interpreting unexpected peaks in the NMR of 2,3-dibromo-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: NMR Analysis of 2,3-dibromo-2,3-dimethylbutane

For Researchers, Scientists, and Drug Development Professionals

This technical support guide addresses the common issue of unexpected peaks in the Nuclear Magnetic Resonance (NMR) spectra of this compound. It provides troubleshooting steps and frequently asked questions to assist in the interpretation of spectral data.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the expected chemical shifts in the 1H and 13C NMR spectra of this compound?

A1: Due to the symmetrical nature of this compound, a straightforward spectrum is expected.

  • 1H NMR: A single peak is anticipated for the twelve equivalent protons of the four methyl groups.

  • 13C NMR: Two distinct signals are expected: one for the four equivalent methyl carbons and another for the two equivalent quaternary carbons bonded to bromine.

Nucleus Group Expected Chemical Shift (ppm)
1H-CH3~1.9 - 2.1
13C-CH3~30 - 35
13C-C(Br)-~70 - 75

Q2: I am observing more peaks than expected in the 1H NMR spectrum. What are the possible causes?

A2: The presence of unexpected peaks can be attributed to several factors, including impurities from the synthesis, degradation of the sample, or the presence of diastereomers.

Troubleshooting Steps:

  • Identify Potential Impurities: Compare the chemical shifts of the unknown peaks with those of common starting materials, byproducts, and solvents. The synthesis of this compound often involves the bromination of 2,3-dimethyl-2-butene. Incomplete reaction or side reactions can lead to the presence of impurities.

  • Check for Solvent Peaks: Residual solvent from the reaction or purification process is a common source of extraneous peaks. Consult tables of common NMR solvent impurities.[1][2][3]

  • Consider Elimination Products: this compound can undergo elimination reactions to form alkenes, particularly if the sample has been stored for a long time or exposed to basic conditions.

  • Evaluate for Isomeric Impurities: The synthesis might produce other brominated alkanes as byproducts.

Q3: What are some common impurities and their approximate 1H and 13C NMR chemical shifts?

A3: The following table summarizes potential impurities and their characteristic NMR signals.

Compound Structure 1H NMR Chemical Shift (ppm) 13C NMR Chemical Shift (ppm)
2,3-dimethyl-2-butene(CH3)2C=C(CH3)2~1.6-1.7 (s, 12H)[4][5]~20 (-CH3), ~124 (C=C)[6][7]
2-bromo-2,3-dimethylbutane(CH3)2C(Br)CH(CH3)2Multiple signalsMultiple signals
2,3-dimethylbutane (B166060)(CH3)2CHCH(CH3)2~0.8 (d, 12H), ~1.5 (m, 2H)[8]~19 (-CH3), ~34 (-CH)[9][10]
Common Solvents-VariableVariable

Q4: I see a peak around 1.7 ppm in the 1H NMR. What could it be?

A4: A singlet around 1.6-1.7 ppm is characteristic of the starting material, 2,3-dimethyl-2-butene.[4][5] Its presence indicates an incomplete reaction.

Q5: My 13C NMR spectrum shows more than two peaks. How do I interpret this?

A5: Similar to the 1H NMR, extra peaks in the 13C spectrum point to the presence of impurities. The chemical shifts can help identify these contaminants. For example, sp2 hybridized carbons of an alkene impurity (like 2,3-dimethyl-2-butene) would appear significantly downfield (around 124 ppm) compared to the sp3 carbons of the desired product.[6][7]

Experimental Protocols

Protocol for Acquiring a Clean NMR Spectrum of this compound

  • Sample Preparation:

    • Ensure the sample is pure. If necessary, purify by recrystallization or sublimation. This compound is a solid at room temperature.[11]

    • Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6). Chloroform-d is a common choice.

    • Use a high-quality NMR tube to avoid background signals.

  • Instrument Setup:

    • Acquire the spectrum on a well-maintained NMR spectrometer.

    • Shim the instrument to obtain a homogeneous magnetic field, which is crucial for good resolution.

    • Set the appropriate spectral width and acquisition time.

  • Data Acquisition:

    • Acquire a 1H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Acquire a broadband proton-decoupled 13C NMR spectrum. Due to the lower natural abundance of 13C, a larger number of scans will be required compared to the 1H spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum correctly.

    • Calibrate the chemical shift scale. For CDCl3, the residual solvent peak at 7.26 ppm for 1H and 77.16 ppm for 13C can be used as an internal reference.

    • Integrate the peaks in the 1H NMR spectrum to determine the relative ratios of protons.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting unexpected peaks in the NMR spectrum of this compound.

Troubleshooting_NMR start Unexpected Peaks in NMR check_purity Is the sample pure? (Check TLC, GC-MS, mp) start->check_purity purify Purify Sample (Recrystallization, Sublimation) check_purity->purify No analyze_peaks Analyze Unexpected Peaks check_purity->analyze_peaks Yes reacquire Re-acquire NMR Spectrum purify->reacquire reacquire->analyze_peaks compare_impurities Compare with known impurities (Starting materials, byproducts) analyze_peaks->compare_impurities compare_solvents Compare with common NMR solvent impurities compare_impurities->compare_solvents No Match impurity_identified Impurity Identified compare_impurities->impurity_identified Match Found consider_degradation Consider degradation products (e.g., elimination) compare_solvents->consider_degradation No Match compare_solvents->impurity_identified Match Found consider_degradation->impurity_identified Match Found unknown_peak Peak remains unidentified consider_degradation->unknown_peak No Match further_analysis Perform further analysis (2D NMR, Mass Spec) unknown_peak->further_analysis

References

Issues with the stability and storage of 2,3-dibromo-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-dibromo-2,3-dimethylbutane. The information addresses common issues related to the stability and storage of this compound.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the handling and use of this compound in an experimental setting.

Issue 1: Inconsistent or Low Yields in Reactions

Question: My reaction yields are lower than expected or vary between batches of this compound. Could the starting material be the problem?

Answer: Yes, the stability of this compound is a critical factor. Decomposition of the starting material can lead to lower yields and the formation of byproducts.

Troubleshooting Steps:

  • Assess Purity: Before use, verify the purity of your this compound lot using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. Compare the results to a reference spectrum of a pure sample.[1][2]

  • Check for Decomposition Products: Look for the presence of common degradation products such as 2,3-dimethyl-1-butene, 2,3-dimethyl-2-butene, and monobrominated species like 2-bromo-2,3-dimethylbutane.[3][4][5] The presence of these indicates decomposition.

  • Purify the Reagent: If impurities are detected, consider purifying the this compound by recrystallization. A common solvent system for recrystallizing non-polar compounds is a mixture of a solvent in which the compound is soluble (e.g., dichloromethane (B109758) or ethyl acetate) and a non-solvent in which it is less soluble (e.g., hexanes or heptanes).[6]

  • Review Storage Conditions: Ensure the compound has been stored under the recommended conditions: in a tightly sealed container, in a cool (2-8°C), dry, dark place, and preferably under an inert atmosphere. Exposure to light, moisture, and heat can accelerate decomposition.

Issue 2: Observation of a Yellow or Brown Color in the Solid

Question: My this compound, which should be a white to off-white solid, has developed a yellowish or brownish tint. What does this indicate?

Answer: A change in color is a common visual indicator of decomposition. The discoloration is often due to the formation of elemental bromine (Br₂) or other colored impurities resulting from degradation.

Troubleshooting Steps:

  • Handle with Caution: Discolored material may have altered reactivity and should be handled with care in a well-ventilated fume hood.

  • Confirm Decomposition: Use analytical methods like NMR or GC-MS to identify the impurities causing the discoloration.

  • Consider Purification: For valuable or small-scale experiments, purification by recrystallization may be possible. However, for significant discoloration, it is often advisable to discard the reagent and obtain a fresh batch to ensure reliable experimental outcomes.

  • Prevent Future Discoloration: Strictly adhere to the recommended storage conditions to minimize exposure to light and air, which can promote the liberation of bromine.

Frequently Asked Questions (FAQs)

Stability and Storage

Q1: What are the ideal storage conditions for this compound?

A1: To ensure maximum stability, this compound should be stored in a tightly sealed, opaque container in a refrigerator at 2-8°C. The container should be flushed with an inert gas like argon or nitrogen to minimize contact with air and moisture. It is sensitive to light, air, and heat.

Q2: What is the expected shelf-life of this compound?

Q3: What are the main decomposition pathways for this compound?

A3: The primary decomposition pathways include:

  • Elimination (Dehydrobromination): This is a common reaction, especially in the presence of bases, heat, or even on certain surfaces, leading to the formation of alkenes (2,3-dimethyl-1-butene and 2,3-dimethyl-2-butene) and hydrogen bromide (HBr).[3][7]

  • Photochemical Decomposition: Exposure to light, particularly UV light, can induce the homolytic cleavage of the C-Br bonds, leading to radical intermediates that can result in debromination to form alkenes.[8][9]

  • Hydrolysis: As a tertiary alkyl halide, it can undergo slow hydrolysis in the presence of water via an SN1 mechanism to form the corresponding alcohol, 2,3-dimethyl-2,3-butanediol.[8][10]

Data Presentation

Table 1: Recommended Storage and Handling Parameters for this compound

ParameterRecommendationRationale
Temperature 2-8°CMinimizes thermal decomposition and elimination reactions.
Atmosphere Inert gas (Argon, Nitrogen)Prevents oxidation and reaction with atmospheric moisture.
Light Store in an opaque container in the darkPrevents photochemical decomposition.[8]
Moisture Store in a tightly sealed container in a dry environmentMinimizes hydrolysis to the corresponding diol.[10]
Container Glass bottle with a secure, non-reactive capEnsures chemical inertness and prevents contamination.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for assessing the purity of this compound and identifying potential impurities.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve the sample in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

    • Ensure the sample is fully dissolved.

  • GC-MS Instrumentation and Conditions:

    • GC Column: Use a non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for 2 minutes, then ramp up to a high temperature (e.g., 250°C) at a rate of 10°C/min.

    • Injector Temperature: 250°C.

    • MS Conditions: Scan in a mass range of m/z 40-300. Use electron ionization (EI) at 70 eV.

  • Data Analysis:

    • Calculate the purity of this compound based on the relative peak area percentage in the total ion chromatogram (TIC).

    • Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST) and known fragmentation patterns of potential degradation products like alkenes and monobrominated species.[2]

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for the purification of this compound.

  • Solvent Selection:

    • Choose a solvent system where the compound is soluble at elevated temperatures but sparingly soluble at low temperatures. A common approach for non-polar compounds is to use a solvent pair, such as dichloromethane/hexanes or ethyl acetate/heptanes.[6]

  • Procedure:

    • In a fume hood, dissolve the impure this compound in a minimal amount of the hot "good" solvent (e.g., dichloromethane).

    • Once dissolved, slowly add the "poor" solvent (e.g., hexanes) dropwise until the solution becomes slightly cloudy.

    • Gently heat the solution until it becomes clear again.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

    • Dry the purified crystals under vacuum.

  • Purity Confirmation:

    • Assess the purity of the recrystallized product using GC-MS or NMR as described above. Check for the disappearance or significant reduction of impurity peaks.

Visualizations

Decomposition_Pathways Decomposition Pathways of this compound A This compound B 2,3-Dimethyl-1-butene A->B Elimination (Heat, Base) C 2,3-Dimethyl-2-butene A->C Elimination (Heat, Base) D 2,3-Dimethyl-2,3-butanediol A->D Hydrolysis (H2O) E Radical Intermediates A->E Photolysis (Light) E->C Debromination Troubleshooting_Workflow Troubleshooting Workflow for Poor Reaction Performance Start Inconsistent/Low Reaction Yield CheckPurity Assess Purity of Starting Material (GC-MS, NMR) Start->CheckPurity Pure Purity >98%? CheckPurity->Pure InvestigateOther Investigate Other Reaction Parameters (Solvent, Temp, etc.) Pure->InvestigateOther Yes Impure Purity <98% or Degradation Products Detected Pure->Impure No Purify Purify by Recrystallization Impure->Purify Discard Consider Discarding and Using a Fresh Batch Impure->Discard RecheckPurity Re-assess Purity Purify->RecheckPurity Proceed Proceed with Reaction RecheckPurity->Proceed

References

Overcoming solubility issues of 2,3-dibromo-2,3-dimethylbutane in reaction solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered when using 2,3-dibromo-2,3-dimethylbutane in various reaction solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

Q2: In which common organic solvents is this compound likely to be soluble?

A2: Based on its nonpolar structure, this compound is anticipated to be soluble in nonpolar solvents such as hexanes, toluene, and dichloromethane (B109758). It may have limited solubility in more polar organic solvents like ethanol (B145695) and acetone.

Q3: Why is my this compound not dissolving in the reaction solvent?

A3: Several factors can contribute to the poor dissolution of this compound:

  • Solvent Polarity: The chosen solvent may be too polar for the nonpolar solute.

  • Temperature: The solubility of solids generally increases with temperature. The reaction may be running at a temperature too low to achieve sufficient dissolution.

  • Concentration: The amount of this compound may be too high for the volume of solvent used, creating a supersaturated and unstable solution.

  • Purity of the Compound: Impurities in the this compound can affect its solubility characteristics.

Troubleshooting Guides

Issue 1: The starting material, this compound, is not dissolving completely in the chosen solvent.

Root Cause Analysis:

This is a common issue stemming from a mismatch between the solute's and solvent's polarity, insufficient temperature, or exceeding the solubility limit.

Recommended Solutions:

  • Solvent Selection:

    • If using a polar solvent, consider switching to a nonpolar solvent like hexane, toluene, or dichloromethane.

    • If a polar solvent is required for the reaction chemistry, a co-solvent system can be employed.

  • Temperature Adjustment:

    • Gently heat the mixture while stirring to increase the rate and extent of dissolution. Ensure the temperature is kept well below the boiling point of the solvent and does not negatively impact the stability of the reactants.

  • Co-solvent Method:

    • If the reaction requires a polar solvent where this compound has low solubility, introduce a nonpolar co-solvent in which the starting material is highly soluble. Add the co-solvent dropwise until the solid dissolves.

  • Sonication:

    • Utilize an ultrasonic bath to provide mechanical agitation, which can help break down solid agglomerates and enhance dissolution.

Issue 2: The starting material precipitates out of the solution during the reaction.

Root Cause Analysis:

Precipitation during a reaction can occur due to a change in the solution's composition or temperature, or if the concentration of the starting material exceeds its solubility under the reaction conditions.

Recommended Solutions:

  • Maintain Temperature: Ensure the reaction temperature is consistently maintained at a level where the starting material remains soluble.

  • Increase Solvent Volume: Diluting the reaction mixture by adding more solvent can help keep the starting material dissolved.

  • Hot Addition: If the reaction allows, dissolving the this compound in a separate flask with a minimal amount of a suitable hot solvent and then adding it to the reaction mixture can be an effective strategy.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 594-81-0[1][2]
Molecular Formula C₆H₁₂Br₂[3]
Molecular Weight 243.97 g/mol [3]
Appearance White to off-white powder or crystals[1]
Melting Point 168 °C[3]
Boiling Point 179.1 °C at 760 mmHg[3]
Density 1.583 g/cm³[3]

Table 2: Qualitative Solubility of this compound in Common Solvents

SolventPolarityExpected Solubility
WaterHighInsoluble
EthanolHighLow
AcetoneMediumModerate
DichloromethaneMediumSoluble
TolueneLowSoluble
HexaneLowSoluble

This table is based on the general principle of "like dissolves like" for nonpolar compounds.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Involving this compound with Solubility Challenges
  • Solvent Selection: Choose an appropriate nonpolar solvent (e.g., toluene, hexane) based on the reaction requirements. If a polar aprotic solvent (e.g., DMF, DMSO) is necessary, be prepared to use a co-solvent or heating.

  • Initial Dissolution Attempt: To a flame-dried reaction flask under an inert atmosphere, add the this compound and the chosen solvent.

  • Stirring: Begin vigorous stirring.

  • Heating (if necessary): If the solid does not dissolve at room temperature, gently warm the mixture using an oil bath. Monitor the temperature closely.

  • Co-solvent Addition (if necessary): If heating is insufficient or undesirable, add a co-solvent in which this compound is highly soluble (e.g., a small amount of dichloromethane or toluene) dropwise until a homogenous solution is achieved.

  • Reagent Addition: Once the starting material is fully dissolved, proceed with the addition of other reagents as per the specific reaction protocol.

  • Monitoring: Continuously monitor the reaction mixture for any signs of precipitation. If precipitation occurs, consider the troubleshooting steps outlined above.

Mandatory Visualization

Below are diagrams illustrating the logical workflow for addressing solubility issues and a conceptual representation of how a co-solvent system works.

Troubleshooting Workflow for Solubility Issues start Start: Dissolve this compound dissolved Is the solid fully dissolved? start->dissolved heat Gently heat the mixture dissolved->heat No proceed Proceed with the reaction dissolved->proceed Yes heat->dissolved cosolvent Add a co-solvent heat->cosolvent cosolvent->dissolved sonicate Use sonication cosolvent->sonicate sonicate->dissolved fail Re-evaluate solvent system sonicate->fail Still not dissolved precipitates Does it precipitate during reaction? proceed->precipitates increase_solvent Increase solvent volume precipitates->increase_solvent Yes end Reaction Complete precipitates->end No maintain_temp Maintain higher temperature increase_solvent->maintain_temp maintain_temp->proceed

Caption: A flowchart for systematically troubleshooting solubility issues.

Conceptual Diagram of a Co-Solvent System cluster_0 Poorly Soluble System cluster_1 Co-Solvent System A This compound (Nonpolar Solute) B Polar Solvent A->B Low Solubility C This compound (Nonpolar Solute) D Polar Solvent + Nonpolar Co-solvent C->D Enhanced Solubility

References

Technical Support Center: Purification of 2,3-dibromo-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and purification of 2,3-dibromo-2,3-dimethylbutane. This guide focuses on the effective removal of unreacted bromine from the reaction mixture.

Troubleshooting Guide

Issue Possible Cause Solution
Persistent yellow or orange color in the organic layer after washing. Incomplete quenching of unreacted bromine.Add additional quenching agent (e.g., 10% sodium thiosulfate (B1220275) solution) and stir vigorously until the color disappears. A patch test on a small aliquot can confirm complete quenching before proceeding with the entire batch.[1]
Formation of a solid precipitate (elemental sulfur) during quenching with sodium thiosulfate. The reaction mixture is acidic, causing the decomposition of sodium thiosulfate.Before adding the sodium thiosulfate solution, neutralize or make the reaction mixture slightly basic by washing it with a saturated aqueous solution of sodium bicarbonate.[2]
Emulsion formation during aqueous wash. The densities of the organic and aqueous layers are similar, or surfactants are present.To break the emulsion, you can add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer. Alternatively, adding more of the organic solvent can help. Gentle swirling of the separatory funnel instead of vigorous shaking is also recommended.[2] Filtering the emulsified layer through a pad of Celite may also be effective.[2]
Product is contaminated with succinimide (B58015) (if using N-bromosuccinimide - NBS). Succinimide is a byproduct of reactions involving NBS.Succinimide is water-soluble and can be removed by washing the reaction mixture with water after quenching any excess bromine.[2] If the reaction is carried out in a non-polar solvent like chloroform (B151607) or carbon tetrachloride, the succinimide may precipitate and can be removed by filtration.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted bromine from the reaction mixture?

A1: The most common and effective methods involve the use of reducing agents that convert elemental bromine (Br₂), which is colored, into colorless bromide ions (Br⁻).[1] Commonly used quenching agents include:

  • Sodium thiosulfate (Na₂S₂O₃): A widely used, inexpensive, and effective quenching agent.[3][4]

  • Sodium bisulfite (NaHSO₃) or Sodium metabisulfite (B1197395) (Na₂S₂O₅): Also effective reducing agents for bromine.[1][5][6]

  • Sodium sulfite (B76179) (Na₂SO₃): Another suitable option for quenching excess bromine.[5][7]

Q2: How do I choose the right quenching agent for my experiment?

A2: The choice of quenching agent can depend on several factors, including the pH sensitivity of your product and the reaction conditions.

  • Sodium thiosulfate is a good general-purpose quenching agent, but it can form elemental sulfur under acidic conditions.[4]

  • Sodium bisulfite and sodium metabisulfite are effective but can generate sulfur dioxide gas, which is toxic and has a pungent odor, particularly in acidic solutions.[4]

  • Sodium sulfite is also effective and may be less prone to forming sulfur than thiosulfate.[4]

For products that are sensitive to acidic conditions, it is crucial to control the pH during the workup.

Q3: What is the detailed experimental protocol for quenching unreacted bromine with sodium thiosulfate?

A3: The following is a general protocol for quenching excess bromine with a 10% aqueous solution of sodium thiosulfate.[1][2]

Experimental Protocol: Bromine Quenching with Sodium Thiosulfate

  • Preparation of Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate by dissolving 10 g of sodium thiosulfate pentahydrate in 90 mL of deionized water.[1][5]

  • Cooling the Reaction Mixture: After the bromination reaction is complete, cool the reaction mixture to room temperature. For reactions conducted at elevated temperatures, an ice bath is recommended.[1]

  • Quenching Procedure: a. Slowly add the 10% sodium thiosulfate solution to the stirred reaction mixture. The addition should be dropwise, especially at the beginning, to control any potential exotherm.[2] b. Continue adding the solution until the characteristic reddish-brown or yellow color of bromine disappears, and the organic layer becomes colorless.[4]

  • Workup: a. Transfer the mixture to a separatory funnel. b. Separate the organic and aqueous layers. c. Wash the organic layer with water and then with brine (saturated NaCl solution).[2] d. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).[2] e. Filter to remove the drying agent. f. Concentrate the organic layer under reduced pressure to isolate the crude this compound.[2]

Q4: What are the visual cues for a complete quench?

A4: The primary visual cue for a complete quench is the disappearance of the reddish-brown or yellow color of the unreacted bromine in the organic layer. The organic phase should become colorless or pale yellow.[4]

Data Presentation

Comparison of Common Bromine Quenching Agents

Quenching AgentStoichiometry (moles of agent per mole of Br₂)Typical ConcentrationObservationsAdvantagesDisadvantages
Sodium Thiosulfate (Na₂S₂O₃) 25-10% (w/v) aqueous solutionRapid disappearance of bromine color, resulting in a colorless solution.[2]Inexpensive, readily available, and effective.[4]Can form elemental sulfur under acidic conditions.[4]
Sodium Bisulfite (NaHSO₃) 15-10% (w/v) aqueous solutionEffective in discharging bromine color.Does not typically form sulfur.[4]Generates toxic sulfur dioxide gas; the solution is acidic.[4]
Sodium Metabisulfite (Na₂S₂O₅) 11.32 M aqueous solutionThe reaction mixture turns pale yellow as excess bromine is quenched.[2]A convenient solid source of bisulfite.Similar to sodium bisulfite, it can generate SO₂.[4]
Sodium Sulfite (Na₂SO₃) 15-10% (w/v) aqueous solutionEffective for quenching unreacted bromine.[2]Less likely to form sulfur than thiosulfate.[4]Can also generate SO₂ under acidic conditions.[4]

Mandatory Visualization

Bromine_Removal_Workflow cluster_reaction Bromination Reaction cluster_quenching Quenching Step cluster_workup Aqueous Workup cluster_product Final Product Reaction Reaction Mixture (this compound + unreacted Br₂) Quenching Add Quenching Agent (e.g., 10% Na₂S₂O₃) Reaction->Quenching Cool to RT Stirring Vigorous Stirring Quenching->Stirring Separation Separatory Funnel: Separate Layers Stirring->Separation Colorless Organic Layer Wash_H2O Wash Organic Layer with Water Separation->Wash_H2O Wash_Brine Wash Organic Layer with Brine Wash_H2O->Wash_Brine Drying Dry Organic Layer (e.g., MgSO₄) Wash_Brine->Drying Filtration Filter Drying->Filtration Concentration Concentrate under Reduced Pressure Filtration->Concentration Product Purified this compound Concentration->Product

Caption: Workflow for the removal of unreacted bromine from a reaction mixture.

References

Validation & Comparative

A Comparative Analysis of Brominating Agents: Evaluating 2,3-Dibromo-2,3-dimethylbutane and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate brominating agent is a critical decision that dictates the efficiency, selectivity, and safety of synthetic protocols. While a variety of reagents are available for the introduction of bromine into organic molecules, a comprehensive comparison is essential for informed decision-making. This guide provides an objective evaluation of 2,3-dibromo-2,3-dimethylbutane in the context of other widely used brominating agents, supported by available experimental data and detailed methodologies.

Our extensive review of the scientific literature indicates that This compound is primarily recognized as a product of bromination reactions rather than a reagent used for brominating other substrates. It is typically formed through the free-radical bromination of 2,3-dimethylbutane (B166060) or the electrophilic addition of bromine to 2,3-dimethyl-2-butene. There is a notable absence of studies employing this compound as a brominating agent for other organic compounds.

Therefore, a direct comparison of its performance against established brominating agents is not feasible based on current scientific literature. This guide will instead focus on a detailed comparison of commonly employed brominating agents, providing a framework for selecting the most suitable reagent for a given transformation.

Overview of Common Brominating Agents

The choice of a brominating agent is contingent on the nature of the substrate and the desired regioselectivity and stereoselectivity. The most common classes of brominating agents include molecular bromine, N-halo compounds, and ionic bromine sources.

Brominating Agent Formula Molar Mass ( g/mol ) Physical Form Primary Applications
Molecular BromineBr₂159.81Fuming red-brown liquidElectrophilic addition to alkenes and alkynes, aromatic bromination, α-bromination of carbonyls.[1]
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98White crystalline solidAllylic and benzylic bromination, α-bromination of carbonyls.
Pyridinium TribromideC₅H₅NHBr₃319.82Red crystalline solidElectrophilic bromination of ketones, phenols, and ethers.
Dibromoisocyanuric acid (DBI)C₃HBr₂N₃O₃310.88SolidBromination of activated and deactivated aromatic compounds.

Performance Comparison in Key Bromination Reactions

The efficacy of a brominating agent is best assessed by its performance in specific chemical transformations. Below, we compare the application of common reagents in the bromination of alkanes, the selective bromination of allylic and benzylic positions, and the α-bromination of ketones.

Free-Radical Bromination of Alkanes

The substitution of a hydrogen atom on an alkane with a bromine atom typically proceeds via a free-radical chain mechanism, initiated by light or heat.

General Reaction Workflow:

G Alkane Alkane Alkyl Radical Alkyl Radical Alkane->Alkyl Radical Initiation (Br radical) Bromoalkane Bromoalkane Alkyl Radical->Bromoalkane Propagation (Br₂)

Figure 1: General workflow for the free-radical bromination of an alkane.

Experimental Data Summary:

Substrate Brominating Agent Product(s) Yield (%) Selectivity (Tertiary:Secondary:Primary)
2,3-DimethylbutaneBr₂ / hv2-Bromo-2,3-dimethylbutane, this compoundHighHighly selective for tertiary C-H bonds

Detailed Experimental Protocol: Free-Radical Bromination of 2,3-Dimethylbutane

  • Initiation: A solution of 2,3-dimethylbutane in a suitable inert solvent (e.g., CCl₄) is treated with molecular bromine (Br₂). The reaction mixture is then exposed to UV light, which initiates the homolytic cleavage of the Br-Br bond to generate bromine radicals.

  • Propagation: A bromine radical abstracts a hydrogen atom from a tertiary carbon of 2,3-dimethylbutane, forming the more stable tertiary alkyl radical and hydrogen bromide (HBr). This alkyl radical then reacts with a molecule of Br₂ to yield the monobrominated product, 2-bromo-2,3-dimethylbutane, and another bromine radical, which continues the chain reaction. Further reaction can lead to the formation of the dibrominated product, this compound.

  • Termination: The reaction is terminated by the combination of any two radical species.

Allylic and Benzylic Bromination

The selective bromination at the carbon atom adjacent to a double bond (allylic position) or a benzene (B151609) ring (benzylic position) is a crucial transformation in organic synthesis. N-Bromosuccinimide (NBS) is the reagent of choice for this purpose due to its ability to provide a low, constant concentration of bromine, which favors radical substitution over electrophilic addition to the double bond.

Logical Relationship for Reagent Selection:

G cluster_0 Substrate Type cluster_1 Desired Reaction cluster_2 Optimal Reagent Alkene Alkene Allylic Bromination Allylic Bromination Alkene->Allylic Bromination Alkylaromatic Alkylaromatic Benzylic Bromination Benzylic Bromination Alkylaromatic->Benzylic Bromination NBS NBS Allylic Bromination->NBS Benzylic Bromination->NBS

Figure 2: Reagent selection guide for allylic and benzylic bromination.

Experimental Data Summary:

Substrate Brominating Agent Product Yield (%) Key Advantage
Cyclohexene (B86901)NBS, AIBN, CCl₄3-Bromocyclohexene (B24779)82-87High selectivity for the allylic position, minimizes addition to the double bond.
TolueneNBS, AIBN, CCl₄Benzyl bromideHighSelective bromination of the benzylic methyl group over the aromatic ring.

Detailed Experimental Protocol: Allylic Bromination of Cyclohexene with NBS

  • Setup: A mixture of cyclohexene and N-bromosuccinimide (NBS) in anhydrous carbon tetrachloride (CCl₄) is prepared in a round-bottom flask equipped with a reflux condenser.

  • Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN), is added to the mixture. The reaction is initiated by heating the mixture to reflux.

  • Reaction: The reaction proceeds via a free-radical chain mechanism. AIBN decomposes upon heating to generate radicals, which initiate the reaction. NBS serves as a source of a low concentration of molecular bromine. A bromine radical abstracts an allylic hydrogen from cyclohexene to form a resonance-stabilized allylic radical. This radical then reacts with Br₂ to form 3-bromocyclohexene and a new bromine radical.

  • Work-up: After the reaction is complete (as monitored by TLC or GC), the mixture is cooled, and the succinimide (B58015) byproduct is removed by filtration. The solvent is removed under reduced pressure, and the crude product is purified by distillation or chromatography.

α-Bromination of Ketones

The bromination at the α-carbon of a ketone is a common method for introducing a functional group that can be further elaborated. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Bromination Pathway:

G Ketone Ketone Enol Enol Ketone->Enol Acid Catalyst α-Bromoketone α-Bromoketone Enol->α-Bromoketone Br₂

References

Validating the Molecular Structure of 2,3-Dibromo-2,3-Dimethylbutane: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The precise structural elucidation of a molecule is a cornerstone of chemical research and drug development. For a halogenated alkane like 2,3-dibromo-2,3-dimethylbutane, confirming the connectivity and spatial arrangement of its atoms is crucial for understanding its reactivity and potential applications. While X-ray crystallography is the gold standard for determining solid-state molecular structure, obtaining suitable crystals can be challenging. This guide provides a comparative overview of widely-used spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for the structural validation of this compound, presenting experimental data and detailed protocols for each.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are instrumental in confirming the structure of this compound. Due to the molecule's symmetry, a single peak is expected in the ¹H NMR spectrum, and two distinct signals are anticipated in the ¹³C NMR spectrum, corresponding to the methyl and quaternary carbons.

Data Presentation

Table 1: NMR Spectroscopic Data for this compound

Nucleus Chemical Shift (δ) ppm Multiplicity Assignment
¹H~2.0Singlet-CH
¹³CNot explicitly found--C H₃
¹³CNot explicitly found--C (Br)-

Note: Specific chemical shift values can vary slightly depending on the solvent and experimental conditions. The provided ¹H NMR chemical shift is an approximate value based on typical spectra of similar compounds.

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to an NMR tube.

  • Sample Preparation: Weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of CDCl₃ in a clean, dry vial. Add a small drop of TMS.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe.

  • Data Acquisition:

    • Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H NMR spectrum. Due to the high symmetry and the presence of only one type of proton, a simple one-pulse experiment is sufficient.

    • Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence to obtain singlets for each carbon environment.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase the resulting spectrum and integrate the signals. Reference the spectrum to the TMS signal at 0.00 ppm.

Visualization

experimental_workflow_nmr cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis dissolve Dissolve this compound in CDCl3 with TMS transfer Transfer to NMR Tube dissolve->transfer insert_sample Insert Sample into Spectrometer transfer->insert_sample lock_shim Lock and Shim insert_sample->lock_shim acquire_1h Acquire 1H Spectrum lock_shim->acquire_1h acquire_13c Acquire 13C Spectrum acquire_1h->acquire_13c ft Fourier Transform acquire_13c->ft phase_integrate Phase and Integrate ft->phase_integrate reference Reference to TMS phase_integrate->reference analyze Analyze Spectra reference->analyze

NMR Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, MS can confirm the molecular weight and provide evidence of the presence of bromine atoms through their characteristic isotopic pattern.

Data Presentation

Table 2: Mass Spectrometry Data for this compound

m/z (Mass-to-Charge Ratio) Relative Intensity Assignment
242, 244, 246Low[M]⁺ (Molecular ion with Br isotopes)
163, 165Moderate[M - Br]⁺
83High[C₆H₁₁]⁺
43Base Peak[C₃H₇]⁺

Note: The presence of two bromine atoms (⁷⁹Br and ⁸¹Br) results in a characteristic isotopic cluster for bromine-containing fragments.

Experimental Protocols

Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecules to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Visualization

experimental_workflow_ms cluster_sample_intro Sample Introduction cluster_ionization_analysis Ionization and Mass Analysis cluster_detection_analysis Detection and Data Analysis introduce_sample Introduce Sample (Direct Probe or GC) ionize Electron Ionization (70 eV) introduce_sample->ionize accelerate Accelerate Ions ionize->accelerate separate Separate Ions by m/z accelerate->separate detect Detect Ions separate->detect generate_spectrum Generate Mass Spectrum detect->generate_spectrum analyze_spectrum Analyze Fragmentation Pattern generate_spectrum->analyze_spectrum

A Researcher's Guide to Distinguishing Isomers of Dibromodimethylbutane Through Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of chemical isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. This guide provides a comprehensive comparison of the spectroscopic data for four isomers of dibromodimethylbutane: 2,3-dibromo-2,3-dimethylbutane, 1,2-dibromo-3,3-dimethylbutane, 1,3-dibromo-2,3-dimethylbutane (B1524752), and 1,4-dibromo-2,3-dimethylbutane. By leveraging the unique fingerprints provided by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), researchers can confidently differentiate between these structurally similar molecules.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the four isomers of dibromodimethylbutane. Due to the limited availability of experimental data for 1,3-dibromo-2,3-dimethylbutane and 1,4-dibromo-2,3-dimethylbutane, predicted values based on established spectroscopic principles and data from analogous compounds are provided for a comprehensive comparison.

Table 1: ¹H NMR Spectroscopic Data

IsomerStructurePredicted/Observed Chemical Shifts (δ, ppm) and Multiplicities
This compound this compound~2.0 (s, 12H)[1]
1,2-Dibromo-3,3-dimethylbutane 1,2-Dibromo-3,3-dimethylbutane~1.2 (s, 9H), 3.8-4.2 (m, 2H), 4.5-4.8 (m, 1H)[2]
1,3-Dibromo-2,3-dimethylbutane 1,3-Dibromo-2,3-dimethylbutanePredicted: ~1.8 (s, 6H), ~2.2 (m, 1H), ~3.6 (dd, 1H), ~3.8 (dd, 1H), ~1.1 (d, 3H)
1,4-Dibromo-2,3-dimethylbutane 1,4-Dibromo-2,3-dimethylbutanePredicted: ~1.1 (d, 6H), ~2.0 (m, 2H), ~3.5 (dd, 2H), ~3.7 (dd, 2H)

Table 2: ¹³C NMR Spectroscopic Data

IsomerPredicted/Observed Chemical Shifts (δ, ppm)
This compound ~35 (CH₃), ~70 (C-Br)[3]
1,2-Dibromo-3,3-dimethylbutane Predicted: ~28 (C(CH₃)₃), ~38 (C(CH₃)₃), ~45 (CH₂Br), ~65 (CHBr)
1,3-Dibromo-2,3-dimethylbutane Predicted: ~25 (CH₃), ~30 (CH₃), ~40 (CH), ~50 (CH₂Br), ~75 (C-Br)
1,4-Dibromo-2,3-dimethylbutane Predicted: ~18 (CH₃), ~40 (CH), ~45 (CH₂Br)

Table 3: Infrared (IR) Spectroscopy Data

IsomerKey Absorptions (cm⁻¹)
This compound ~2980-2850 (C-H stretch), ~1460 (C-H bend), ~690-550 (C-Br stretch)[4]
1,2-Dibromo-3,3-dimethylbutane ~2970-2860 (C-H stretch), ~1470 (C-H bend), ~680-540 (C-Br stretch)[5]
1,3-Dibromo-2,3-dimethylbutane Predicted: ~2970-2860 (C-H stretch), ~1465 (C-H bend), ~685-545 (C-Br stretch)
1,4-Dibromo-2,3-dimethylbutane Predicted: ~2960-2850 (C-H stretch), ~1460 (C-H bend), ~690-550 (C-Br stretch)

Table 4: Mass Spectrometry (MS) Data

IsomerPredicted/Observed Key Fragments (m/z)
This compound [M]+• at 242/244/246, [M-Br]+ at 163/165, [C₄H₉]+ at 57 (base peak)[4][6]
1,2-Dibromo-3,3-dimethylbutane [M]+• at 242/244/246, [M-Br]+ at 163/165, [M-C(CH₃)₃]+ at 185/187/189, [C(CH₃)₃]+ at 57[5]
1,3-Dibromo-2,3-dimethylbutane Predicted: [M]+• at 242/244/246, [M-Br]+ at 163/165, [M-CH₂Br]+ at 149/151
1,4-Dibromo-2,3-dimethylbutane Predicted: [M]+• at 242/244/246, [M-Br]+ at 163/165, [M-CH₂Br]+ at 149/151

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the dibromodimethylbutane isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: The NMR spectrometer is typically a 300 or 500 MHz instrument. The instrument is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.

  • ¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a 30-45° pulse angle, a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the carbon spectrum. Key parameters include a 30-45° pulse angle, a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a significantly larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the neat liquid or solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean ATR crystal is first collected. The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹. A sufficient number of scans are co-added to obtain a high-quality spectrum.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds or by direct infusion. For GC-MS, a dilute solution of the sample in a volatile solvent is injected into the GC.

  • Ionization: Electron Ionization (EI) is a common method for these types of compounds. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

Visualization of Isomer Differentiation Workflow

The following diagram illustrates the logical workflow for distinguishing the isomers of dibromodimethylbutane using the discussed spectroscopic data.

Spectroscopic_Workflow cluster_input Input cluster_analysis Spectroscopic Analysis cluster_decision Isomer Identification cluster_output Identified Isomers Unknown_Isomer Unknown Dibromodimethylbutane Isomer H_NMR ¹H NMR Unknown_Isomer->H_NMR C_NMR ¹³C NMR Unknown_Isomer->C_NMR IR IR Spectroscopy Unknown_Isomer->IR MS Mass Spectrometry Unknown_Isomer->MS Decision1 Number of ¹H Signals? H_NMR->Decision1 Decision2 Number of ¹³C Signals? C_NMR->Decision2 Isomer_2_3 This compound Isomer_1_2 1,2-dibromo-3,3-dimethylbutane Isomer_1_3 1,3-dibromo-2,3-dimethylbutane Isomer_1_4 1,4-dibromo-2,3-dimethylbutane Decision3 MS Fragmentation Pattern? MS->Decision3 Decision1->Decision2 Multiple Signals Decision1->Isomer_2_3 One Singlet Decision2->Decision3 Four Signals Decision2->Isomer_1_4 Three Signals Decision3->Isomer_1_2 [M-C(CH₃)₃]⁺ Decision3->Isomer_1_3 [M-CH₂Br]⁺

Caption: Workflow for isomer identification.

References

A Comparative Analysis of Elimination Reactions in Vicinal Dibromides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of elimination reactions is paramount for the strategic synthesis of alkenes and alkynes. This guide provides a comparative study of three common reagents used for the elimination of vicinal dibromides: Zinc dust, Sodium Iodide, and Sodium Amide. We will delve into their performance, supported by experimental data, detailed protocols, and mechanistic visualizations.

The elimination of bromine atoms from adjacent carbons in vicinal dibromides is a fundamental transformation in organic synthesis, offering a direct route to the formation of carbon-carbon double and triple bonds. The choice of reagent dictates the reaction pathway and, consequently, the nature of the product. While some reagents favor the formation of alkenes through a reductive elimination, others promote a dehydrohalogenation cascade to yield alkynes. This guide will compare the efficacy of zinc dust, sodium iodide, and sodium amide in these transformations.

Data Presentation: A Comparative Overview

The following table summarizes the performance of Zinc dust, Sodium Iodide, and Sodium Amide in the elimination reactions of various vicinal dibromides, highlighting product yields and stereoselectivity.

Vicinal DibromideReagent/ConditionsMajor ProductYield (%)StereoselectivityReference
meso-1,2-Dibromo-1,2-diphenylethane (meso-Stilbene Dibromide)Zn dust, Acetic Acid, Microwavetrans-Stilbene95High (E-isomer favored)[1][2]
meso-1,2-Dibromo-1,2-diphenylethane (meso-Stilbene Dibromide)NaI, Acetonetrans-StilbeneHighStereospecific (anti-elimination)[3][4]
dl-1,2-Dibromo-1,2-diphenylethane (dl-Stilbene Dibromide)NaI, Acetonecis-StilbeneHighStereospecific (anti-elimination)[4]
1,2-Dibromo-1,2-diphenylethane (B1143902)NaNH₂, liq. NH₃Diphenylacetylene (B1204595)66-81N/A (Alkyne formation)[5][6]
1,2-DibromocyclohexaneZn dust, Acetic AcidCyclohexene91N/A[1][2]
trans-1,2-DibromocyclohexaneNaI, AcetoneCyclohexeneHighStereospecific (anti-elimination)
1,2-DibromobutaneNaNH₂, liq. NH₃1-Butyne & 2-ButyneMixtureRegioselectivity dependent on conditions[7]

Reaction Mechanisms and Stereochemistry

The choice of reagent fundamentally influences the reaction mechanism and the stereochemical outcome of the elimination.

Zinc Dust: The reaction with zinc dust proceeds through a reductive elimination pathway. The metal inserts into the carbon-bromine bonds, forming an organozinc intermediate which then collapses to form the alkene and zinc bromide.[8][9][10][11] This reaction is generally stereospecific, with an anti-elimination being favored.

Sodium Iodide: The iodide ion acts as a nucleophile and a reducing agent in an E2-type mechanism. The reaction is a classic example of stereospecific anti-elimination, where the two bromine atoms must adopt an anti-periplanar conformation for the reaction to occur.[3][7][12] This means that the stereochemistry of the starting vicinal dibromide directly dictates the stereochemistry of the resulting alkene. For example, meso-stilbene dibromide yields trans-stilbene, while the dl-enantiomers produce cis-stilbene.[4]

Sodium Amide: Sodium amide is a strong, non-nucleophilic base that promotes a double dehydrohalogenation via two sequential E2 eliminations to form an alkyne.[5][13][14] The first elimination forms a vinylic bromide, which then undergoes a second, typically slower, elimination to yield the alkyne.[7][15] The E2 mechanism requires an anti-periplanar arrangement of the hydrogen and bromine atoms being eliminated.[16][17]

Mandatory Visualization

To further elucidate the reaction pathways, the following diagrams, generated using the DOT language, illustrate the mechanisms and experimental workflows.

Elimination_Mechanisms cluster_Zn Zinc Dust Elimination cluster_NaI Sodium Iodide Elimination (E2) cluster_NaNH2 Sodium Amide Elimination (Double E2) Zn_start Vicinal Dibromide Zn_int Organozinc Intermediate Zn_start->Zn_int + Zn Zn_end Alkene Zn_int->Zn_end - ZnBr₂ NaI_start Vicinal Dibromide (anti-periplanar) NaI_ts Transition State NaI_start->NaI_ts + I⁻ NaI_end Alkene NaI_ts->NaI_end - IBr, - Br⁻ NaNH2_start Vicinal Dibromide NaNH2_vinyl Vinylic Bromide NaNH2_start->NaNH2_vinyl 1. NaNH₂ (E2) - HBr, - NH₃ NaNH2_alkyne Alkyne NaNH2_vinyl->NaNH2_alkyne 2. NaNH₂ (E2) - HBr, - NH₃

Caption: Reaction mechanisms for the elimination of vicinal dibromides.

Experimental_Workflow start Start: Vicinal Dibromide reagent Add Reagent (Zn/AcOH, NaI/Acetone, or NaNH₂/NH₃) start->reagent reaction Reaction under specified conditions (e.g., temperature, time) reagent->reaction workup Aqueous Workup (e.g., quenching, extraction) reaction->workup purification Purification (e.g., recrystallization, chromatography) workup->purification product Isolated Product (Alkene or Alkyne) purification->product

Caption: A generalized experimental workflow for elimination reactions.

Experimental Protocols

The following are generalized experimental protocols for the elimination of vicinal dibromides using the three reagents discussed. Researchers should adapt these procedures to their specific substrates and scales.

Protocol 1: Debromination with Zinc Dust
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the vicinal dibromide (1.0 eq) in a suitable solvent such as glacial acetic acid or an alcohol.[11]

  • Reagent Addition: Add zinc dust (2.0-3.0 eq) portion-wise to the stirred solution.

  • Reaction: The reaction mixture is typically stirred at room temperature or heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Microwave irradiation can significantly accelerate the reaction.[1][2]

  • Workup: Upon completion, the excess zinc is filtered off. The filtrate is diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether, dichloromethane). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Debromination with Sodium Iodide
  • Reaction Setup: In a round-bottom flask, dissolve the vicinal dibromide (1.0 eq) in acetone.

  • Reagent Addition: Add sodium iodide (2.0-2.5 eq) to the solution.[12]

  • Reaction: The reaction mixture is stirred at room temperature or heated to reflux. The formation of a precipitate (sodium bromide) is often observed. The reaction progress is monitored by TLC.

  • Workup: After the reaction is complete, the mixture is poured into water and extracted with an organic solvent. The organic layer is washed with sodium thiosulfate (B1220275) solution (to remove any iodine formed) and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The resulting alkene is purified by recrystallization or column chromatography.

Protocol 3: Double Dehydrohalogenation with Sodium Amide
  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a gas inlet, and a dry-ice condenser, add liquid ammonia (B1221849).

  • Reagent Addition: Carefully add sodium amide (2.0-3.0 eq) to the liquid ammonia. A catalytic amount of iron(III) nitrate (B79036) may be added to facilitate the formation of sodium amide from sodium metal and liquid ammonia in situ.

  • Substrate Addition: A solution of the vicinal dibromide (1.0 eq) in an anhydrous solvent (e.g., diethyl ether, THF) is added dropwise to the stirred suspension of sodium amide in liquid ammonia.[5]

  • Reaction: The reaction is typically stirred at the temperature of liquid ammonia (-33 °C) for several hours.

  • Workup: The reaction is quenched by the careful addition of a proton source, such as ammonium (B1175870) chloride or water, after the ammonia has been allowed to evaporate. The mixture is then extracted with an organic solvent. The organic extracts are washed with water and brine, dried, and the solvent is removed.

  • Purification: The alkyne product is purified by distillation, recrystallization, or column chromatography.

Conclusion

The choice between zinc dust, sodium iodide, and sodium amide for the elimination reaction of vicinal dibromides is dictated by the desired product. Zinc dust and sodium iodide are effective for the stereospecific synthesis of alkenes, with sodium iodide offering a classic example of an anti-elimination mechanism. For the synthesis of alkynes, the strong base sodium amide is the reagent of choice, promoting a double dehydrohalogenation. The provided data, mechanistic insights, and experimental protocols serve as a valuable resource for chemists to make informed decisions in the design and execution of these important synthetic transformations.

References

A Comparative Guide to the Stereospecificity of Bromine Addition to Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a nuanced understanding of stereochemistry in chemical reactions is paramount. The addition of bromine to alkenes is a classic example of a stereospecific reaction, where the stereochemistry of the starting material dictates the stereochemistry of the product. This guide provides a detailed comparison of the stereochemical outcomes of bromine addition to (E)- and (Z)-alkenes, supported by experimental data and detailed protocols.

The electrophilic addition of bromine to a carbon-carbon double bond is not a simple planar process. Instead, it proceeds through a cyclic bromonium ion intermediate.[1] This intermediate is then attacked by a bromide ion in an S(_N)2-like fashion, leading to a net anti-addition of the two bromine atoms across the double bond.[2][3] This anti-addition is the cornerstone of the reaction's stereospecificity.

Stereochemical Outcomes: A Comparative Analysis

The geometry of the starting alkene directly influences the stereochemical configuration of the resulting dibromoalkane. This is vividly illustrated by the bromination of the stereoisomers of stilbene (B7821643) ((E)-1,2-diphenylethene and (Z)-1,2-diphenylethene).

Starting AlkeneProduct(s)Stereochemical RelationshipTypical Product Distribution
(E)-Stilbenemeso-1,2-dibromo-1,2-diphenylethane (B7791125)Diastereomer (achiral)Predominantly meso compound[4][5]
(Z)-StilbeneRacemic mixture of (1R,2R)- and (1S,2S)-1,2-dibromo-1,2-diphenylethaneEnantiomers1:1 mixture of enantiomers[6][7]

Note: While the anti-addition mechanism is highly favored, minor amounts of syn-addition products may be observed under certain conditions, though this is not typical for simple bromine addition in non-polar solvents.

Reaction Mechanisms and Stereochemical Pathways

The stereospecificity of the bromine addition is a direct consequence of the reaction mechanism. The formation of the bromonium ion shields one face of the original double bond, forcing the bromide ion to attack from the opposite face.

Bromination of (E)-Stilbene

The addition of bromine to (E)-stilbene proceeds through a bromonium ion, and the subsequent anti-attack by the bromide ion can occur at either of the two carbons of the bromonium ion ring. Due to the symmetry of the starting material and the intermediate, both attacks lead to the formation of the same achiral meso-compound.

E_Stilbene_Bromination cluster_0 (E)-Stilbene cluster_1 Bromonium Ion cluster_2 meso-Product E-Stilbene Ph \n  C=C /   \n H     H      /     Ph Bromonium   Ph   Ph     / H--C---C--H     |   |     Br+ E-Stilbene->Bromonium + Br2 Meso   Ph   Ph    |    | H--C----C--H    |    |   Br   Br Bromonium->Meso + Br- (anti-attack)

Caption: Mechanism of bromine addition to (E)-stilbene.

Bromination of (Z)-Stilbene

In contrast, the bromination of (Z)-stilbene also proceeds via a bromonium ion, but the subsequent anti-attack by the bromide ion at the two different carbons of the bromonium ion ring results in the formation of a pair of enantiomers. Since the attack at either carbon is equally probable, a racemic mixture is obtained.[8]

Z_Stilbene_Bromination cluster_0 (Z)-Stilbene cluster_1 Bromonium Ion cluster_2 Enantiomeric Products Z-Stilbene Ph     Ph \n  C=C /   / H     H Bromonium   Ph   H     / H--C---C--Ph     |   |     Br+ Z-Stilbene->Bromonium + Br2 Enantiomer_R (1R,2R)-product Bromonium->Enantiomer_R Attack at C1 Enantiomer_S (1S,2S)-product Bromonium->Enantiomer_S Attack at C2

Caption: Mechanism of bromine addition to (Z)-stilbene.

Experimental Protocols

Several methods exist for the bromination of alkenes. The use of molecular bromine (Br(_2)) is common, but due to its hazardous nature, alternative methods often generate bromine in situ.

General Experimental Workflow

The general workflow for the bromination of an alkene followed by product analysis is outlined below.

experimental_workflow start Start dissolve_alkene Dissolve Alkene in appropriate solvent start->dissolve_alkene add_bromine Add Brominating Agent (e.g., Br2 or in situ generation) dissolve_alkene->add_bromine reaction Allow Reaction to Proceed (monitor color change) add_bromine->reaction isolate Isolate Crude Product (e.g., vacuum filtration) reaction->isolate purify Purify Product (e.g., recrystallization) isolate->purify analyze Analyze Product (e.g., melting point, NMR) purify->analyze end End analyze->end

Caption: General experimental workflow for alkene bromination.

Protocol 1: Bromination of (E)-Stilbene using Pyridinium (B92312) Tribromide[9]

This method avoids the direct handling of liquid bromine.

  • Dissolution: In a round-bottom flask, dissolve 0.4 g of (E)-stilbene in 8 mL of glacial acetic acid, heating gently in a water bath to facilitate dissolution.

  • Addition of Brominating Agent: To the warm solution, add 0.8 g of pyridinium tribromide.

  • Reaction: Continue heating the mixture in the water bath with stirring for approximately 15-20 minutes. The disappearance of the orange color of the pyridinium tribromide indicates the consumption of the bromine.

  • Isolation: Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product. Collect the solid product by vacuum filtration.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol.

  • Analysis: Dry the purified product and determine its melting point. The melting point of meso-1,2-dibromo-1,2-diphenylethane is approximately 238 °C.[2]

Protocol 2: In situ Generation of Bromine for Addition to an Alkene[2][10]

This greener approach generates bromine from the oxidation of hydrobromic acid.

  • Setup: To a round-bottom flask equipped with a reflux condenser, add 0.2 g of the alkene (e.g., (E)-stilbene) and 8 mL of ethanol.

  • Addition of Reagents: While stirring, add 1.0 mL of 48% hydrobromic acid followed by the dropwise addition of 0.6 mL of 30% hydrogen peroxide.

  • Reaction: Heat the mixture to reflux. The reaction is typically complete when the solution becomes colorless or a precipitate forms.

  • Workup: Cool the reaction mixture to room temperature and neutralize any remaining acid with a saturated solution of sodium bicarbonate.

  • Isolation and Purification: Cool the mixture in an ice bath and collect the precipitate by vacuum filtration. Recrystallize the product from ethanol.

  • Analysis: After drying, determine the melting point and, if desired, obtain spectroscopic data (e.g., NMR) to confirm the structure and stereochemistry.

References

Comparative Guide to the Synthesis of 2,3-Dimethyl-2-Butene from 2,3-Dibromo-2,3-dimethylbutane and Alternative Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes to 2,3-dimethyl-2-butene (B165504), a valuable intermediate in organic synthesis. The primary focus is on the reactions of 2,3-dibromo-2,3-dimethylbutane, with a comparative evaluation of an alternative synthetic pathway. Experimental data is presented to aid in the selection of the most suitable method based on factors such as yield, reaction conditions, and reagent accessibility.

Introduction

2,3-Dimethyl-2-butene, also known as tetramethylethylene, is a key building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its preparation from readily available starting materials is of significant interest. This guide explores two primary methods for its synthesis from this compound: dehalogenation using zinc dust and an E2 elimination reaction with sodium iodide. Additionally, an alternative route, the acid-catalyzed isomerization of 2,3-dimethyl-1-butene, is presented for comparison. The identity of the final product is confirmed through spectroscopic analysis.

Comparison of Synthetic Methods

The following table summarizes the key quantitative data for the different synthetic routes to 2,3-dimethyl-2-butene.

MethodStarting MaterialReagentsSolventReaction TimeTemperatureYield (%)
Method 1: Dehalogenation This compoundZinc dustAcetic Acid1-2 minutesMicrowaveHigh
Method 2: E2 Elimination This compoundSodium Iodide (NaI)Acetone (B3395972)Not SpecifiedNot SpecifiedVaries
Method 3: Isomerization 2,3-Dimethyl-1-buteneSulfuric Acid (H₂SO₄)None2-3 hours30-40°C>90%

Experimental Protocols

Method 1: Dehalogenation of this compound with Zinc Dust

This method involves the dehalogenation of a vicinal dihalide to form an alkene.[1]

Procedure:

  • In a microwave-safe reaction vessel, combine this compound and zinc powder in acetic acid.

  • Subject the mixture to microwave irradiation for 1-2 minutes.[2]

  • Upon completion of the reaction (indicated by a color change), allow the mixture to cool to room temperature.

  • Filter the mixture to remove excess zinc and zinc bromide.

  • Wash the filtrate with a saturated sodium bicarbonate solution to neutralize the acetic acid.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 2,3-dimethyl-2-butene.

Method 2: E2 Elimination of this compound with Sodium Iodide

This reaction proceeds via an E2 mechanism, where iodide ion acts as a base to promote the elimination of two bromine atoms.[3]

Procedure:

  • Dissolve this compound in acetone in a round-bottom flask.

  • Add a stoichiometric amount of sodium iodide to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by the precipitation of sodium bromide.

  • Once the reaction is complete, filter the mixture to remove the precipitated sodium bromide.

  • Remove the acetone solvent from the filtrate by distillation.

  • The crude product can be purified by fractional distillation to obtain pure 2,3-dimethyl-2-butene.

Method 3: Acid-Catalyzed Isomerization of 2,3-Dimethyl-1-butene

This method provides an alternative route to 2,3-dimethyl-2-butene from its less stable isomer.[4]

Procedure:

  • In a reaction flask, place 2,3-dimethyl-1-butene.

  • Add a catalytic amount of 90% sulfuric acid (0.35 wt% based on the starting alkene).[4]

  • Stir the mixture at 30°C for 3 hours.[4]

  • After the reaction, neutralize the mixture with a weak base (e.g., sodium bicarbonate solution).

  • Separate the organic layer, wash with water, and dry over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • The product, 2,3-dimethyl-2-butene, can be purified by distillation.

Product Identity Confirmation

The identity of the synthesized 2,3-dimethyl-2-butene can be unequivocally confirmed using a combination of spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis is a powerful tool for both identifying and quantifying the product. The retention time of the product in the gas chromatogram can be compared to that of a known standard. The mass spectrum will show a characteristic fragmentation pattern for 2,3-dimethyl-2-butene, including the molecular ion peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of 2,3-dimethyl-2-butene is very simple due to the high symmetry of the molecule. It will exhibit a single sharp peak corresponding to the twelve equivalent methyl protons.

  • ¹³C NMR: The carbon NMR spectrum will show two distinct signals: one for the four equivalent methyl carbons and another for the two equivalent olefinic carbons.

Reference spectra for both the starting material, this compound, and the product, 2,3-dimethyl-2-butene, are available in spectral databases for comparison.[5][6]

Visualizing Reaction Pathways

The following diagrams illustrate the logical flow of the described synthetic methods.

Dehalogenation_Reaction start This compound product 2,3-Dimethyl-2-butene start->product Dehalogenation reagent Zinc Dust Acetic Acid reagent->product

Caption: Dehalogenation of this compound.

E2_Elimination start This compound product 2,3-Dimethyl-2-butene start->product E2 Elimination reagent Sodium Iodide Acetone reagent->product

Caption: E2 Elimination of this compound.

Isomerization_Reaction start 2,3-Dimethyl-1-butene product 2,3-Dimethyl-2-butene start->product Isomerization reagent H₂SO₄ (cat.) reagent->product

Caption: Acid-catalyzed isomerization of 2,3-dimethyl-1-butene.

Conclusion

This guide has presented three distinct methods for the synthesis of 2,3-dimethyl-2-butene. The dehalogenation of this compound with zinc offers a rapid and high-yielding route, particularly with microwave assistance. The E2 elimination with sodium iodide provides a classic and effective alternative. For researchers with access to 2,3-dimethyl-1-butene, acid-catalyzed isomerization is a highly efficient method for obtaining the more stable tetrasubstituted alkene. The choice of the optimal synthetic route will depend on the specific requirements of the researcher, including available starting materials, desired yield, and reaction scale. The provided experimental protocols and comparative data serve as a valuable resource for making an informed decision. The identity of the final product should always be rigorously confirmed by spectroscopic analysis.

References

A Comparative Guide to Experimental and Calculated NMR Spectra of 2,3-dibromo-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of experimental Nuclear Magnetic Resonance (NMR) spectra for 2,3-dibromo-2,3-dimethylbutane with the theoretical framework for calculated spectra. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation. This document outlines the experimental data, the methodologies for both acquiring experimental spectra and calculating theoretical spectra, and a workflow for their comparison.

Data Presentation

Due to the high degree of symmetry in this compound, with a plane of symmetry between C2 and C3, the molecule exhibits a simplified NMR spectrum. All twelve methyl protons are chemically equivalent, as are the four methyl carbons. The two quaternary carbons bonded to bromine are also equivalent.

Table 1: Experimental NMR Data for this compound

NucleusSignal TypeExperimental Chemical Shift (δ) in ppm
¹HMethyl protons (-CH₃)Singlet
¹³CMethyl carbons (-CH₃)Signal
¹³CQuaternary carbons (-C-Br)      Signal

Note: Specific chemical shift values from experimental spectra can be found on resources like ChemicalBook.[1][2]

Table 2: Theoretical vs. Experimental Comparison Framework

NucleusExperimental δ (ppm)Calculated δ (ppm)Deviation (ppm)
¹H (-CH₃)Value from experimentValue from calculationDifference
¹³C (-CH₃)Value from experimentValue from calculationDifference
¹³C (-C-Br)Value from experimentValue from calculationDifference

This table serves as a template for researchers to populate once they have performed their own spectral calculations.

Experimental and Computational Workflow

The following diagram illustrates the logical workflow for comparing experimentally acquired NMR data with theoretically calculated spectra for structural verification.

G Workflow for Comparison of Experimental and Calculated NMR Spectra cluster_exp Experimental Analysis cluster_calc Computational Analysis cluster_comp Comparative Analysis A Sample Preparation (this compound in solvent) B NMR Spectrometer Setup A->B C Data Acquisition (¹H and ¹³C Spectra) B->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) C->D I Data Tabulation (Experimental vs. Calculated Shifts) D->I Experimental Data E Molecule Building & Geometry Optimization (e.g., DFT B3LYP/6-311G(d)) F NMR Calculation Setup (e.g., GIAO Method) E->F G Isotropic Shielding Calculation F->G H Chemical Shift Prediction (Referenced to TMS) G->H H->I Calculated Data J Analysis of Deviations I->J K Structural Verification or Refinement J->K

Caption: Workflow for comparing experimental and calculated NMR data.

Experimental Protocols

Acquisition of ¹H and ¹³C NMR Spectra

A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts. Add a small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), to set the chemical shift scale to 0 ppm.

  • Spectrometer Setup:

    • Insert the sample tube into the NMR probe.

    • Lock onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve maximum homogeneity and resolution.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (typically 0-10 ppm for organic molecules).

    • Use a standard pulse sequence (e.g., a single 90° pulse).

    • Set an appropriate relaxation delay (D1), typically 1-5 seconds, to allow for full magnetization recovery between scans.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (typically 0-220 ppm).

    • Use a pulse sequence with proton decoupling (e.g., zgpg30) to simplify the spectrum to singlets and enhance the signal via the Nuclear Overhauser Effect (NOE).

    • A longer relaxation delay may be needed, especially for quaternary carbons.

    • A larger number of scans is typically required for ¹³C due to its lower natural abundance and smaller gyromagnetic ratio compared to ¹H.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply baseline correction to obtain a flat baseline.

    • Reference the spectrum to the TMS signal at 0 ppm.

Computational Protocols

Calculation of ¹H and ¹³C NMR Spectra

Theoretical NMR spectra are typically calculated using quantum mechanical methods. Density Functional Theory (DFT) is a widely used and reliable method for predicting NMR parameters like chemical shifts.

  • Molecular Geometry Optimization:

    • The first step is to obtain an accurate 3D structure of the molecule. This is usually done by performing a geometry optimization using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311G(d)).

  • NMR Parameter Calculation:

    • The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for calculating NMR shielding tensors, as it tends to provide accurate results that are independent of the origin of the magnetic field.

    • The shielding tensors are calculated at the same level of theory used for the geometry optimization or higher.

  • Chemical Shift Referencing:

    • The calculated isotropic shielding constants (σ_iso) are not directly comparable to experimental chemical shifts. They must be converted to chemical shifts (δ) by referencing them to the calculated shielding constant of a reference compound, typically TMS: δ_calc = σ_TMS - σ_iso

  • Software:

    • A variety of software packages can perform these calculations, including Gaussian, ORCA, and Q-Chem. Additionally, several programs offer faster, more empirical predictions based on databases and algorithms like HOSE codes or machine learning models.

Comparison and Interpretation

The primary goal of comparing experimental and calculated spectra is to confirm the chemical structure of the analyte. A good correlation between the predicted and observed chemical shifts provides strong evidence for the proposed structure. Discrepancies can indicate an incorrect structural assignment or the presence of conformational dynamics or solvent effects not accounted for in the calculation. For this compound, the high symmetry simplifies this comparison, as only a few key signals need to be matched. The accuracy of DFT calculations for chemical shifts is generally high, with mean absolute errors often less than 0.2 ppm for ¹H and 2-5 ppm for ¹³C, depending on the methodology and the molecular system.

References

The Enduring Utility of 2,3-Dibromo-2,3-dimethylbutane for Diol Protection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the judicious selection of protecting groups is a cornerstone of elegant and efficient molecular construction. For the temporary masking of diol functionalities, a variety of strategies have been developed, each with its own merits and drawbacks. This guide provides a comprehensive comparison of the use of 2,3-dibromo-2,3-dimethylbutane as a precursor for the tetramethylethylene protecting group, evaluating its efficacy against other common diol protecting groups. Supported by experimental data, this analysis aims to equip researchers, scientists, and drug development professionals with the information necessary to make informed decisions in their synthetic endeavors.

The Tetramethylethylene Ketal: An Overview

The protection of 1,2- and 1,3-diols using this compound proceeds via the in situ generation of 2,3-dimethyl-2-butene (B165504) (tetramethylethylene) upon treatment with activated zinc dust. This highly substituted alkene then reacts with the diol under acidic catalysis to form a cyclic ketal, known as the tetramethylethylene ketal. This method offers a valuable alternative to the more common acetonide (isopropylidene ketal) protection.

Figure 1: Protection of a diol using this compound.

Comparative Efficacy: Tetramethylethylene vs. Acetonide

The performance of a protecting group is assessed based on its ease of introduction, stability under various reaction conditions, and the facility of its removal. Below is a comparative summary of the tetramethylethylene ketal and the widely used acetonide protecting group.

FeatureTetramethylethylene KetalAcetonide (Isopropylidene Ketal)
Precursor This compoundAcetone or 2,2-Dimethoxypropane
Formation Conditions Zinc, Acid Catalyst (e.g., TsOH)Acid Catalyst (e.g., TsOH, CSA)
Relative Stability (Acidic) Generally more stableLess stable
Deprotection Conditions Stronger acidic conditionsMild acidic conditions
Stability (Basic/Nucleophilic) StableStable

Table 1: Comparison of Tetramethylethylene and Acetonide Protecting Groups for Diols.

The increased steric hindrance provided by the four methyl groups of the tetramethylethylene moiety imparts greater stability to the corresponding ketal compared to the acetonide. This enhanced stability can be advantageous in multi-step syntheses where the protecting group must withstand moderately acidic conditions that would cleave a standard acetonide.

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of any synthetic methodology. The following protocols are based on established literature procedures.

Protocol 1: Protection of a Diol as a Tetramethylethylene Ketal

This procedure is adapted from the work of F. A. Carey and H. S. Tremper.

Materials:

  • Diol (1.0 eq)

  • This compound (1.5 eq)

  • Activated Zinc dust (3.0 eq)

  • Anhydrous benzene (B151609) or toluene

  • p-Toluenesulfonic acid (catalytic amount)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware, including a Dean-Stark apparatus

Procedure:

  • To a stirred suspension of activated zinc dust in anhydrous benzene or toluene, add a solution of the diol and this compound in the same solvent.

  • Heat the mixture to reflux. 2,3-Dimethyl-2-butene is generated in situ.

  • Add a catalytic amount of p-toluenesulfonic acid and equip the flask with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Continue to reflux the mixture and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove excess zinc and zinc salts.

  • Wash the organic filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude tetramethylethylene ketal, which can be purified by chromatography or distillation.

Figure 2: Workflow for tetramethylethylene ketal protection.
Protocol 2: Deprotection of a Tetramethylethylene Ketal

The removal of the tetramethylethylene protecting group is typically achieved under aqueous acidic conditions.

Materials:

  • Tetramethylethylene-protected diol

  • Acetic acid or Hydrochloric acid

  • Water

  • Organic solvent (e.g., THF, Dioxane)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the protected diol in a mixture of an organic solvent and water.

  • Add a suitable acid (e.g., 80% aqueous acetic acid or dilute hydrochloric acid).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Upon completion, carefully neutralize the acid with a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the deprotected diol, which can be further purified if necessary.

Figure 3: Workflow for tetramethylethylene ketal deprotection.

Stability and Selectivity Considerations

The choice between a tetramethylethylene ketal and an acetonide often hinges on the desired stability towards acid. While no comprehensive kinetic studies directly comparing the hydrolysis rates of these two specific protecting groups under a wide range of pH values are readily available in the literature, the general principles of physical organic chemistry provide a clear qualitative prediction. The increased substitution at the ketal carbon in the tetramethylethylene group leads to a more sterically hindered environment, which generally correlates with a slower rate of acid-catalyzed hydrolysis.[1][2]

This difference in stability allows for selective deprotection strategies in molecules containing multiple protected diols. For instance, an acetonide could be selectively cleaved in the presence of a tetramethylethylene ketal by using carefully controlled mild acidic conditions.

Conclusion

This compound serves as a convenient precursor for the formation of the robust tetramethylethylene protecting group for diols. The resulting ketal offers enhanced stability towards acidic conditions compared to the more conventional acetonide, providing a valuable tool for complex multi-step syntheses. The choice of protecting group should always be guided by the specific requirements of the synthetic route, including the reaction conditions to be employed in subsequent steps and the desired deprotection strategy. The experimental protocols provided herein offer a practical starting point for the application of this useful protecting group strategy.

References

A Comparative Guide to Anti- versus Syn-Addition in the Bromination of Substituted Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The addition of bromine across a carbon-carbon double bond is a fundamental reaction in organic synthesis. The stereochemical outcome of this reaction, yielding either anti- or syn-addition products, is critically dependent on the structure of the alkene substrate, the reaction conditions, and the nature of the brominating agent. Understanding and controlling this stereoselectivity is paramount for the precise construction of complex molecular architectures in pharmaceutical and materials science. This guide provides an objective comparison of anti- and syn-addition pathways in the bromination of substituted alkenes, supported by experimental data and detailed protocols.

The Dichotomy of Addition: Anti vs. Syn

The halogenation of alkenes typically proceeds via an anti-addition mechanism.[1] This pathway involves the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the face opposite to the three-membered ring.[1] This backside attack results in the two bromine atoms being added to opposite sides of the original double bond.

However, under certain conditions and with specific substrates, syn-addition , where both bromine atoms are added to the same face of the double bond, can be observed. This is often attributed to a departure from the bridged bromonium ion intermediate towards a more open carbocationic species or a concerted pathway influenced by steric or electronic effects.[2]

Factors Influencing Stereoselectivity

Several factors can influence the stereochemical course of alkene bromination:

  • Alkene Structure: The substitution pattern and steric hindrance of the alkene are crucial. Highly substituted or sterically hindered alkenes may disfavor the formation of a stable bromonium ion, opening up pathways for syn-addition.

  • Solvent Polarity: The polarity of the solvent can significantly impact the stability of the intermediates. Polar, protic solvents can stabilize the bromonium ion, favoring anti-addition. Conversely, nonpolar, aprotic solvents may lead to a higher proportion of syn-addition in some cases.[2]

  • Brominating Agent: While elemental bromine (Br₂) is the most common reagent, others like N-bromosuccinimide (NBS) can be used. The choice of reagent can influence the reaction mechanism and, consequently, the stereoselectivity.

  • Neighboring Group Participation: Functional groups within the alkene substrate can participate in the reaction, influencing the stereochemical outcome.[3]

Quantitative Comparison of Stereochemical Outcomes

The following table summarizes the observed stereoselectivity in the bromination of various substituted alkenes under different reaction conditions.

AlkeneBrominating AgentSolventTemperature (°C)Anti:Syn RatioReference(s)
(E)-StilbenePyridinium (B92312) tribromideGlacial Acetic AcidBoiling water bathPredominantly anti[4]
(Z)-StilbenePyridinium tribromideGlacial Acetic AcidBoiling water bathPredominantly anti[4]
AcenaphthyleneBromineCarbon TetrachlorideNot specifiedIncreased syn-addition[2]
AcenaphthyleneBromine1,4-DioxaneNot specifiedHighest proportion of syn-addition[2]
IndeneBromineAprotic solventsNot specifiedSubstantial syn-addition[2]

Note: Quantitative ratios are often highly dependent on the specific experimental setup and may vary. The terms "Predominantly anti" indicate that the reaction is highly stereoselective for the anti-product, which is the case for most simple alkenes.

Reaction Mechanisms

The stereochemical outcome of the bromination of an alkene is a direct consequence of the reaction mechanism.

The Prevalent Anti-Addition Pathway

The generally accepted mechanism for the bromination of most alkenes involves a two-step process initiated by the electrophilic attack of bromine on the alkene's π-bond. This leads to the formation of a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion occurs from the backside, resulting in the exclusive formation of the anti-addition product.

anti_addition cluster_start Reactants cluster_intermediate Intermediate cluster_product Product Alkene Alkene Bromonium Cyclic Bromonium Ion Alkene->Bromonium Electrophilic Attack Br2 Br₂ Anti_Product Anti-addition Product Bromonium->Anti_Product Backside attack by Br⁻

Caption: The anti-addition mechanism in alkene bromination.

The Less Common Syn-Addition Pathway

Syn-addition can occur through alternative mechanisms, such as the formation of a carbocation intermediate, particularly when the bromonium ion is destabilized or when steric hindrance prevents backside attack. In such cases, the bromide ion may attack from the same face as the initially added bromine atom. Another possibility is a concerted mechanism where both bromine atoms add simultaneously from the same side.

syn_addition cluster_start Reactants cluster_intermediate Intermediate cluster_product Product Alkene Alkene Carbocation Carbocation Intermediate Alkene->Carbocation Electrophilic Attack Br2 Br₂ Syn_Product Syn-addition Product Carbocation->Syn_Product Attack by Br⁻

Caption: A possible syn-addition mechanism via a carbocation intermediate.

Experimental Protocols

The following are representative experimental protocols for the bromination of (E)- and (Z)-stilbene, which classically demonstrate the anti-addition mechanism.

Bromination of (E)-Stilbene

Objective: To synthesize meso-1,2-dibromo-1,2-diphenylethane (B7791125) via the anti-addition of bromine to (E)-stilbene.

Materials:

  • (E)-Stilbene

  • Pyridinium tribromide

  • Glacial acetic acid

Procedure:

  • Dissolve a measured amount of (E)-stilbene in a minimal amount of warm glacial acetic acid in a round-bottom flask.

  • Once the stilbene (B7821643) has dissolved, add a stoichiometric equivalent of pyridinium tribromide to the solution.

  • Heat the reaction mixture in a boiling water bath with stirring for approximately 10-15 minutes. The disappearance of the orange color of the pyridinium tribromide indicates the reaction is proceeding.

  • After the heating period, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the product.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and then with water.

  • Allow the product to air dry and determine its melting point and yield. The expected product is meso-1,2-dibromo-1,2-diphenylethane.

Bromination of (Z)-Stilbene

Objective: To synthesize (±)-1,2-dibromo-1,2-diphenylethane via the anti-addition of bromine to (Z)-stilbene.

Materials:

  • (Z)-Stilbene

  • Pyridinium tribromide

  • Glacial acetic acid

Procedure:

  • In a test tube, dissolve a measured amount of (Z)-stilbene in glacial acetic acid.[4]

  • Cool the mixture in an ice bath and add a stoichiometric equivalent of pyridinium tribromide.[4]

  • Wash down the sides of the test tube with an additional small portion of glacial acetic acid.[4]

  • Place the test tube in a boiling water bath and stir until the orange-yellow color of the pyridinium tribromide fades, which typically takes 5-10 minutes.[4]

  • Cool the test tube to approximately 40-50°C in a water bath.[4]

  • Collect the solid product by vacuum filtration using a Hirsch funnel, wash it with water, and allow it to air dry.[4]

  • Determine the melting point and yield of the product. The expected product is a racemic mixture of (1R,2R)- and (1S,2S)-1,2-dibromo-1,2-diphenylethane.

Conclusion

The bromination of substituted alkenes is a stereoselective reaction that predominantly proceeds via an anti-addition mechanism, a consequence of the formation of a stable, bridged bromonium ion intermediate. This stereospecificity is a powerful tool in organic synthesis, allowing for the controlled generation of specific stereoisomers. However, researchers must be aware of the factors that can lead to a competing syn-addition pathway, including alkene structure, solvent effects, and the choice of brominating agent. A thorough understanding of these principles is essential for predicting and controlling the stereochemical outcome of this important transformation in the development of new chemical entities.

References

Zaitsev versus Hofmann Elimination in Hindered Bromoalkanes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The regioselectivity of elimination reactions in hindered bromoalkanes is a critical consideration in synthetic organic chemistry, particularly in the construction of complex molecules and active pharmaceutical ingredients. The competition between the Zaitsev and Hofmann pathways, which dictates the position of the newly formed double bond, is highly dependent on the steric environment of the substrate and the nature of the base employed. This guide provides an objective comparison of these two elimination pathways, supported by experimental data, detailed protocols, and mechanistic visualizations to aid in the strategic design of synthetic routes.

Data Presentation: Product Distribution in Elimination Reactions

The choice of base is a key determinant in the product distribution of E2 elimination reactions of hindered bromoalkanes. Sterically small bases tend to favor the thermodynamically more stable, more substituted alkene (Zaitsev product), while bulky bases favor the formation of the less substituted, kinetically favored alkene (Hofmann product). The following table summarizes quantitative data from various experiments, illustrating this principle.

SubstrateBaseSolventZaitsev Product (%)Hofmann Product (%)
2-Bromobutane (B33332)Sodium Ethoxide (EtONa)Ethanol (B145695)8119
2-BromobutanePotassium tert-Butoxide (t-BuOK)tert-Butanol2872
2-BromopentaneSodium Ethoxide (EtONa)Ethanol7030
2-BromopentanePotassium tert-Butoxide (t-BuOK)tert-Butanol2773
2-Bromo-2-methylbutane (B1582447)Sodium Ethoxide (EtONa)Ethanol7129
2-Bromo-2-methylbutanePotassium tert-Butoxide (t-BuOK)tert-Butanol2872
2-Bromo-2,3-dimethylbutaneSodium Ethoxide (EtONa)Ethanol79[1]21[1]
2-Bromo-2,3-dimethylbutanePotassium tert-Butoxide (t-BuOK)tert-Butanol27[1]73[1]

Mechanistic Pathways

The regiochemical outcome of the E2 reaction is determined by the transition state leading to either the Zaitsev or Hofmann product. The steric interactions between the base, the substrate, and the leaving group play a crucial role in determining the favored pathway.

G cluster_0 Zaitsev Elimination cluster_1 Hofmann Elimination Substrate_Z Hindered Bromoalkane TS_Z Transition State (more substituted, thermodynamically favored) Substrate_Z->TS_Z Base_Z Small Base (e.g., EtO⁻) Base_Z->TS_Z Product_Z Zaitsev Product (more substituted alkene) TS_Z->Product_Z Substrate_H Hindered Bromoalkane TS_H Transition State (less substituted, kinetically favored) Substrate_H->TS_H Base_H Bulky Base (e.g., t-BuO⁻) Base_H->TS_H Product_H Hofmann Product (less substituted alkene) TS_H->Product_H

Caption: Zaitsev vs. Hofmann Elimination Pathways.

Experimental Protocols

Detailed methodologies for the dehydrobromination of representative secondary and tertiary bromoalkanes are provided below. These protocols can be adapted for similar substrates.

Protocol 1: Zaitsev Elimination of a Secondary Bromoalkane (e.g., 2-Bromobutane with Sodium Ethoxide)

Materials:

  • 2-Bromobutane

  • Sodium metal

  • Absolute ethanol

  • Anhydrous diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, heating mantle, separatory funnel, distillation apparatus

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1 equivalent) to absolute ethanol under a nitrogen atmosphere. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction Setup: Cool the sodium ethoxide solution to room temperature. Add 2-bromobutane (1 equivalent) dropwise to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing cold water. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification and Analysis: Filter off the drying agent and remove the solvent by simple distillation. The resulting mixture of 1-butene (B85601) and 2-butene (B3427860) can be analyzed by GC to determine the product ratio.

Protocol 2: Hofmann Elimination of a Tertiary Bromoalkane (e.g., 2-Bromo-2-methylbutane with Potassium tert-Butoxide)

Materials:

  • 2-Bromo-2-methylbutane

  • Potassium tert-butoxide

  • Anhydrous tert-butanol

  • Pentane (B18724)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, nitrogen inlet, magnetic stirrer, heating mantle, separatory funnel, distillation apparatus

Procedure:

  • Reaction Setup: In a dry, 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add potassium tert-butoxide (1.0 M solution in tert-butanol, 50 mL, 50 mmol).

  • Addition of Substrate: While stirring under a nitrogen atmosphere, add 2-bromo-2-methylbutane (5.0 g, 33 mmol) to the potassium tert-butoxide solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 2 hours.

  • Workup: Cool the reaction mixture to room temperature. Add 50 mL of pentane to the mixture. Wash the organic layer with 50 mL of water and then with 50 mL of brine in a separatory funnel.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Purification and Analysis: Filter the drying agent. Remove the pentane by simple distillation. The alkene products, 2-methyl-1-butene (B49056) and 2-methyl-2-butene, can be collected and their ratio determined by gas chromatography (GC) or ¹H NMR spectroscopy.

Experimental Workflow

The general workflow for conducting and analyzing these elimination reactions is outlined below.

G A Reaction Setup (Bromoalkane, Base, Solvent) B Reaction (Heating/Reflux) A->B C Workup (Quenching, Extraction) B->C D Purification (Washing, Drying) C->D E Analysis (GC, NMR) D->E F Product Ratio Determination E->F

Caption: General Experimental Workflow.

Conclusion

The regiochemical control in elimination reactions of hindered bromoalkanes is a well-established principle governed by steric factors. The use of small, unhindered bases like sodium ethoxide consistently favors the formation of the more substituted Zaitsev alkene.[2][3] Conversely, sterically demanding bases such as potassium tert-butoxide preferentially abstract the less hindered proton, leading to the Hofmann product as the major isomer.[4][5][6] This predictable selectivity is a powerful tool in organic synthesis, allowing for the targeted synthesis of specific alkene isomers, which are valuable intermediates in the development of new chemical entities. The provided experimental data and protocols offer a practical guide for researchers to effectively utilize these reactions in their synthetic endeavors.

References

A Comparative Guide to the Conformational Stability of 2,3-Dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conformational landscape of substituted alkanes like 2,3-dimethylbutane (B166060) is of fundamental interest in stereochemistry and is crucial for understanding molecular interactions in drug design and materials science. The relative stability of its conformers, arising from rotation around the central C2-C3 bond, is governed by a delicate balance of steric and torsional strains. This guide provides a detailed comparison of the stability of 2,3-dimethylbutane's key conformations, supported by theoretical data, and outlines the experimental methodologies used in their study.

Relative Stabilities of Staggered and Eclipsed Conformations

Rotation around the C2-C3 bond in 2,3-dimethylbutane gives rise to several staggered (energy minima) and eclipsed (energy maxima) conformations. The primary staggered conformations are the anti and gauche forms, while the eclipsed forms include partially and fully eclipsed arrangements.

The relative energies of these conformations can be estimated by considering the energetic cost of the steric and torsional interactions between the substituents on the C2 and C3 carbons (two methyl groups and a hydrogen atom on each). These energetic costs have been derived from studies of simpler alkanes.[1][2]

A Note on the Anti vs. Gauche Stability Debate

For most simple alkanes, the anti conformation, where the largest substituents are 180° apart, is the most stable due to minimized steric hindrance.[3] However, for 2,3-dimethylbutane, there is a notable discussion in chemical literature and forums suggesting that the gauche conformation may be experimentally more stable than the anti form.[1][2] This has been attributed to destabilizing geminal repulsions between the methyl groups on adjacent carbons in the anti conformation.[1][2]

Despite these assertions, direct, peer-reviewed experimental evidence providing a definitive energy difference between the anti and gauche conformers of 2,3-dimethylbutane is scarce. A microwave spectroscopy study has identified the presence of both the C2 (gauche) and C2h (anti) conformers, but an energy comparison was not possible as the nonpolar anti conformer does not have an observable microwave spectrum. Computational studies, on the other hand, often predict a slight preference for the anti conformation.

Given this ambiguity, this guide will proceed with the theoretically calculated energy values, which suggest the anti conformation is slightly more stable, while acknowledging the ongoing debate.

Data Presentation: Calculated Relative Energies of Conformations

The following table summarizes the calculated relative energies of the key conformations of 2,3-dimethylbutane based on established energetic costs of steric and torsional interactions. The anti conformation is taken as the reference point (0 kcal/mol).

ConformationDihedral Angle (CH₃-C₂-C₃-CH₃)Key InteractionsCalculated Relative Energy (kcal/mol)Relative Stability
Anti 180°2 x Gauche (CH₃/CH₃)0.0Most Stable (Theoretically)
Gauche 60°, 300°3 x Gauche (CH₃/CH₃)0.9Less Stable than Anti
Eclipsed (H/H, CH₃/CH₃) 120°, 240°1 x Eclipsed (H/H), 2 x Eclipsed (CH₃/CH₃)4.9Unstable
Fully Eclipsed 2 x Eclipsed (CH₃/H), 1 x Eclipsed (CH₃/CH₃)5.6Least Stable

Note: These values are estimations based on the following interaction energies: Gauche (CH₃/CH₃) = 0.9 kcal/mol, Eclipsed (H/H) = 1.0 kcal/mol, Eclipsed (CH₃/H) = 1.3 kcal/mol, Eclipsed (CH₃/CH₃) = 3.0 kcal/mol.[1][2] The anti conformation of 2,3-dimethylbutane still contains two gauche interactions between methyl groups on the same carbon with respect to the other carbon atom. The gauche conformation has three such interactions. The difference leads to the calculated relative energy.

Visualization of Conformational Energy Landscape

The following diagram illustrates the potential energy changes during the rotation around the C2-C3 bond of 2,3-dimethylbutane, highlighting the relative energies of the staggered and eclipsed conformations.

G cluster_0 Potential Energy Diagram for 2,3-Dimethylbutane Rotation start ecl2 Fully Eclipsed (5.6 kcal/mol) anti Anti (0.0 kcal/mol) ecl3 Eclipsed (4.9 kcal/mol) anti->ecl3 60° ecl1 Eclipsed (4.9 kcal/mol) ecl1->anti 60° gauche Gauche (0.9 kcal/mol) gauche->ecl1 60° ecl2->gauche 60° gauche2 Gauche (0.9 kcal/mol) anti2 Anti (0.0 kcal/mol) ecl3->gauche2 60° E5.6 5.6 kcal/mol E4.9 4.9 kcal/mol E0.9 0.9 kcal/mol E0.0 0.0 kcal/mol

Caption: Potential energy landscape for C2-C3 bond rotation.

Experimental Protocols

The determination of conformational energies and rotational barriers relies on a combination of computational and experimental techniques.

1. Computational Chemistry Protocol

A standard workflow for the theoretical conformational analysis of 2,3-dimethylbutane involves:

  • Initial Structure Generation: A 3D model of 2,3-dimethylbutane is constructed using molecular modeling software.

  • Conformational Search: A systematic search for low-energy conformers is performed by rotating the C2-C3 dihedral angle in discrete steps (e.g., 15°).

  • Geometry Optimization: The geometry of each identified conformer is optimized to find the nearest local minimum on the potential energy surface. This is often performed using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) or larger).

  • Thermodynamic Analysis: Vibrational frequency calculations are conducted to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to compute thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy. The relative energies of the conformers are then determined from these calculations.

G cluster_workflow Computational Workflow A Initial Structure Generation B Conformational Search (Dihedral Angle Scan) A->B C Geometry Optimization (e.g., DFT/B3LYP) B->C D Frequency & Energy Calculation C->D E Thermodynamic Analysis (Relative Stabilities) D->E

Caption: Computational workflow for conformational analysis.

2. Variable-Temperature NMR (VT-NMR) Spectroscopy

VT-NMR is a powerful experimental technique to study dynamic processes like conformational changes.

  • Sample Preparation: A solution of 2,3-dimethylbutane is prepared in a suitable deuterated solvent that remains liquid over a wide temperature range (e.g., deuterated toluene (B28343) or freon).

  • Data Acquisition: ¹H or ¹³C NMR spectra are recorded at a series of temperatures. At high temperatures, where the interconversion between conformers is rapid on the NMR timescale, the observed signals are a population-weighted average of the signals for each conformer.

  • Coalescence Temperature: As the temperature is lowered, the rate of interconversion decreases, and the averaged signals broaden and eventually separate into distinct signals for each conformer. The temperature at which the signals merge is the coalescence temperature, which can be used to calculate the free energy of activation for the rotational barrier.

  • Equilibrium Constants: By integrating the signals of the individual conformers at low temperatures, their relative populations can be determined. The equilibrium constant (K) can then be calculated, and the Gibbs free energy difference (ΔG°) between the conformers can be determined using the equation ΔG° = -RTlnK.

3. Raman Spectroscopy

Raman spectroscopy can also be used to study conformational equilibria, as different conformers often exhibit distinct vibrational modes.

  • Sample Preparation: A sample of 2,3-dimethylbutane, either neat or in a suitable solvent, is placed in a sample holder.

  • Spectral Acquisition: The sample is irradiated with a monochromatic laser source, and the scattered light is collected. Raman spectra are recorded at various temperatures.

  • Band Assignment: Specific bands in the Raman spectrum are assigned to the vibrational modes of the different conformers (e.g., anti and gauche).

  • Intensity Analysis: The intensities of the bands corresponding to each conformer are measured at different temperatures. The ratio of the intensities is related to the ratio of the conformer populations.

  • Van't Hoff Plot: By plotting the natural logarithm of the equilibrium constant (derived from the intensity ratios) against the inverse of the temperature (a Van't Hoff plot), the enthalpy (ΔH°) and entropy (ΔS°) differences between the conformers can be determined.

References

Safety Operating Guide

Proper Disposal of 2,3-Dibromo-2,3-dimethylbutane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2,3-Dibromo-2,3-dimethylbutane is critical for ensuring laboratory safety and environmental protection. As a halogenated organic compound, it is classified as hazardous waste and requires specific handling and disposal procedures. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes chemical-impermeable gloves, eye protection (safety goggles or face shield), and a lab coat.[1][2] All handling of the chemical and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors or dust.[1][3] Ensure all sources of ignition are removed from the handling area.[1][2]

Waste Classification and Segregation

Proper segregation of chemical waste is the first step in compliant disposal. This compound and materials contaminated with it fall into the category of Halogenated Organic Waste .[4] It is crucial to keep this waste stream separate from other types of chemical waste to prevent dangerous reactions and to facilitate proper treatment.[5]

Waste CategoryDescriptionSegregation Guidelines
Halogenated Organic Waste This compound (pure or in solution), and materials contaminated with it.[4]- Do not mix with non-halogenated organic wastes.[5] - Do not mix with acids or bases.[4] - Do not mix with heavy metals, pesticides, or other acutely toxic wastes.[5]
Aqueous Waste Any aqueous solutions containing this compound.Collect separately and treat as hazardous aqueous waste.[6]
Solid Waste Contaminated lab supplies such as gloves, filter paper, silica (B1680970) gel, and absorbent materials from spills.[6]Collect in a designated, clearly labeled solid hazardous waste container.[6]

Disposal and Decontamination Protocols

The primary disposal method for this compound is through a licensed chemical destruction facility, typically involving controlled incineration with flue gas scrubbing.[1][7] Under no circumstances should this chemical be discharged into sewer systems or allowed to contaminate the environment.[1][7]

Protocol for Waste Collection:

  • Container Selection: Use a designated and compatible hazardous waste container, which should be kept tightly closed when not in use.[6][8]

  • Labeling: Clearly label the container with "Hazardous Waste" and "Halogenated Organic Waste".[6] List all chemical constituents and their approximate percentages on the hazardous waste tag.[5]

  • Storage: Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[5][6]

Protocol for Decontaminating Empty Containers:

  • Triple Rinse: The original containers can be triple-rinsed with a suitable solvent (e.g., acetone, ethanol) to remove residual chemical.

  • Rinsate Collection: The rinsate must be collected and disposed of as halogenated organic hazardous waste.

  • Final Disposal: Once decontaminated, the container can be offered for recycling or reconditioning. Alternatively, it can be punctured to render it unusable for other purposes and disposed of in a sanitary landfill.[1][7]

Accidental Release and Spill Management

In the event of a spill, prompt and safe cleanup is essential. The response procedure depends on the scale of the spill.

Protocol for Small Spill Cleanup:

  • Ensure Safety: Evacuate non-essential personnel. Ensure adequate ventilation and eliminate all ignition sources.[2]

  • Containment: Prevent the spill from spreading or entering drains.[1][2]

  • Neutralization (Optional but Recommended): Small spills can be treated with sodium thiosulfate (B1220275) before absorption to help neutralize the reactive bromine.[6]

  • Absorption: Soak up the spill using an inert absorbent material, such as sand, dry earth, or commercial sorbents.[3][9]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container labeled as hazardous waste.[2][6]

  • Decontamination: Clean the spill area thoroughly with soap and water.

Protocol for Large Spill Containment:

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's Environmental Health and Safety (EH&S) department and emergency services.

  • Secure the Area: Restrict access to the spill location.

  • Professional Cleanup: Do not attempt to clean up a large spill without specialized training and equipment. Await the arrival of a trained hazardous materials response team.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste streams in a laboratory setting.

G cluster_0 Start: Generation of this compound Waste cluster_1 Waste Characterization cluster_2 Containment & Collection cluster_3 Final Disposal Pathway start Identify Waste Type pure Pure Chemical / Concentrated Solution start->pure contaminated Contaminated Materials (Gloves, Paper, Glassware) start->contaminated spill Accidental Spill start->spill collect_liquid Collect in Labeled 'Halogenated Organic Liquid Waste' Container pure->collect_liquid collect_solid Collect in Labeled 'Halogenated Organic Solid Waste' Container contaminated->collect_solid spill_response Initiate Spill Response Protocol spill->spill_response disposal Arrange for Pickup by Licensed Hazardous Waste Vendor (e.g., via EH&S) collect_liquid->disposal collect_solid->disposal spill_response->disposal Large Spill (After Pro Cleanup) spill_cleanup Absorb with Inert Material, Collect as Solid Waste spill_response->spill_cleanup Small Spill spill_cleanup->collect_solid

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2,3-Dibromo-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling Protocols for 2,3-Dibromo-2,3-dimethylbutane

This guide provides critical safety and logistical information for the proper handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Our commitment is to furnish you with procedural guidance that ensures a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that causes skin irritation and serious eye irritation.[1][2][3][4] Adherence to strict PPE protocols is mandatory to mitigate exposure risks.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecification
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][5]
Skin Protection Chemical-impermeable gloves (inspected prior to use) and fire/flame resistant, impervious clothing.[1][5]
Respiratory Protection A full-face respirator is to be used if exposure limits are exceeded or if irritation is experienced.[1][5]

Operational Plan: Step-by-Step Handling Procedure

Safe handling of this compound necessitates a controlled environment and methodical procedures to prevent accidental exposure and contamination.

Preparation:

  • Ensure the work area is well-ventilated.[1][5]

  • Confirm that an eyewash station and safety shower are in close proximity and are readily accessible.[6]

  • Don all required PPE as specified in Table 1 before handling the chemical.[1][5]

Handling:

  • Handle in a designated, well-ventilated area.[5]

  • Avoid the formation of dust and aerosols.[5]

  • Prevent contact with skin and eyes.[5]

  • Utilize non-sparking tools to prevent ignition.[5]

  • Ground and bond all containers and receiving equipment to prevent static discharge.[6]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][5]

  • Keep away from incompatible materials and foodstuff containers.[5] The recommended storage temperature is 2-8°C in an inert atmosphere, kept in a dark place.

Emergency Preparedness and First Aid

In the event of an exposure, immediate and appropriate first aid is crucial.

Table 2: Emergency First Aid Procedures

Exposure RouteFirst Aid Protocol
Eye Contact Immediately rinse cautiously with water for at least 15 minutes.[1][5] Remove contact lenses if present and easy to do so. Continue rinsing.[1][5] Seek medical attention.[1][5]
Skin Contact Take off immediately all contaminated clothing.[1][5] Wash the affected area with plenty of soap and water.[1][5] If skin irritation occurs, get medical help.[1][5]
Inhalation Move the victim to fresh air.[1][5] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][5]
Ingestion Rinse mouth with water.[1][5] Do NOT induce vomiting.[1][5] Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[1][5]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[5] Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed.[5]

  • Container Disposal: Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[5] Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill.[5]

  • Spill Cleanup: In case of a spill, collect the material using spark-proof tools and explosion-proof equipment and place it in a suitable, closed container for disposal.[5]

Workflow for Safe Handling of this compound

prep Preparation ppe Don PPE (Goggles, Gloves, Impervious Clothing) prep->ppe handling Handling ppe->handling use Use in Well-Ventilated Area (Avoid Dust/Aerosols, Use Non-Sparking Tools) handling->use emergency Emergency Procedures handling->emergency storage Storage use->storage disposal Disposal use->disposal store Store in Tightly Closed Container (Cool, Dry, Well-Ventilated, 2-8°C) storage->store dispose Dispose via Licensed Facility (Triple-Rinse Containers) disposal->dispose first_aid Administer First Aid (Eye Wash, Skin Wash, etc.) emergency->first_aid

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dibromo-2,3-dimethylbutane
Reactant of Route 2
2,3-Dibromo-2,3-dimethylbutane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.